Allyl-but-2-ynyl-amine hydrochloride
Description
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Properties
IUPAC Name |
N-prop-2-enylbut-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSIVRUGSJVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660025 | |
| Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-58-0 | |
| Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Allyl-but-2-ynyl-amine Hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Allyl-but-2-ynyl-amine hydrochloride, a tertiary amine of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its structure, properties, synthesis, and potential applications.
Chemical Structure and Nomenclature
This compound is the salt form of the tertiary amine N-allyl-N-(but-2-yn-1-yl)amine. The structure features a central nitrogen atom bonded to an allyl group, a but-2-ynyl group, and a proton, with a chloride counter-ion.
-
IUPAC Name: N-(prop-2-en-1-yl)but-2-yn-1-amine hydrochloride
-
Chemical Formula: C₇H₁₂ClN
-
Molecular Weight: 145.63 g/mol
The presence of both an alkene (allyl) and an alkyne (but-2-ynyl) functionality makes this molecule a versatile building block for further chemical modifications.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | White to off-white solid | Amine hydrochlorides are typically crystalline solids. |
| Melting Point | 170-190 °C | Based on similar amine hydrochlorides. Decomposition may occur at higher temperatures. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa | 7-9 | The pKa of the conjugate acid is expected to be in the range of typical secondary and tertiary ammonium ions. |
Synthesis of Allyl-but-2-ynyl-amine
The synthesis of the free base, N-allyl-N-(but-2-yn-1-yl)amine, can be achieved through standard N-alkylation procedures. A common and effective method is the sequential alkylation of a primary amine.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-allylamine
This step involves the reaction of an allyl halide with an excess of ammonia to favor the formation of the primary amine and reduce over-alkylation.
-
In a pressure vessel, cool a solution of aqueous ammonia (28-30%, 10 equivalents) to 0 °C.
-
Slowly add allyl bromide (1 equivalent) to the cooled ammonia solution with vigorous stirring.
-
Seal the vessel and allow the reaction to warm to room temperature, then heat to 50-60 °C for 4-6 hours.
-
After cooling, carefully vent the vessel. Extract the aqueous solution with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain N-allylamine.
Step 2: Synthesis of Allyl-but-2-ynyl-amine
This involves the alkylation of N-allylamine with a suitable but-2-ynyl halide.
-
Dissolve N-allylamine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile.
-
Add 1-bromo-2-butyne (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Allyl-but-2-ynyl-amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether (1 M) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features based on the known spectra of allylamines and propargylamines.
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ -C≡C | ~1.8 | t | 3H |
| -C≡C-CH₂ -N | ~3.4 | q | 2H |
| N-CH₂ -CH=CH₂ | ~3.2 | d | 2H |
| -CH=CH₂ | ~5.2 | m | 2H |
| -CH =CH₂ | ~5.9 | m | 1H |
| N⁺-H | ~9-11 | br s | 1H |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ -C≡C | ~3-5 |
| C H₃-C ≡C | ~70-75 |
| CH₃-C≡C | ~80-85 |
| -C≡C-CH₂ -N | ~40-45 |
| N-CH₂ -CH=CH₂ | ~50-55 |
| -CH=CH₂ | ~118-122 |
| -C H=CH₂ | ~130-135 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N⁺-H stretch | 2400-2800 | Broad, Strong |
| C-H (sp³) stretch | 2850-3000 | Medium |
| C-H (sp²) stretch | 3010-3100 | Medium |
| C≡C stretch | 2100-2260 | Weak to Medium |
| C=C stretch | 1640-1680 | Medium |
Mass Spectrometry
In mass spectrometry, the free base would be observed. The molecular ion peak [M]⁺ would be at m/z 109.10. Common fragmentation patterns would involve the loss of the allyl group (m/z 68) or the butynyl group (m/z 53).
Potential Applications and Biological Activity
While specific biological data for this compound is lacking, the structural motifs suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition
The propargylamine moiety is a well-known pharmacophore found in several irreversible MAO inhibitors, such as pargyline and selegiline. The alkyne group can form a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition. The allyl group can modulate the binding affinity and selectivity for the MAO-A and MAO-B isoforms. Therefore, this compound is a promising candidate for investigation as a novel MAO inhibitor for the treatment of neurodegenerative diseases like Parkinson's disease and depression.
Synthetic Intermediate
The dual functionality of the allyl and butynyl groups makes this molecule a valuable intermediate in organic synthesis. The alkene can undergo various reactions such as hydroboration-oxidation, epoxidation, and metathesis. The alkyne can participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed transformations. This allows for the facile introduction of diverse chemical functionalities.
Caption: Potential applications of this compound.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It may also cause severe skin burns and eye damage.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
For detailed safety information, consult the Safety Data Sheet (SDS) of structurally similar compounds like allylamine hydrochloride.
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Its predicted properties and reactivity profile suggest that it could be a valuable tool for researchers in drug discovery and development, particularly in the area of neuropharmacology. Further experimental validation of the properties and biological activities outlined in this guide is warranted.
References
An In-depth Technical Guide to the Synthesis of Allyl-but-2-ynyl-amine Hydrochloride
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of Allyl-but-2-ynyl-amine hydrochloride, a valuable secondary amine for research and development in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction mechanism, strategic considerations for maximizing yield and purity, and detailed experimental procedures. The core of the synthesis is a direct N-alkylation of but-2-yn-1-amine with allyl bromide, a method chosen for its straightforwardness. We will address the inherent challenges of this approach, such as the potential for over-alkylation, and present a robust protocol designed to favor the desired mono-alkylation product. The guide includes detailed methodologies for reaction setup, workup, purification, and final conversion to the stable hydrochloride salt, supported by visual diagrams and data tables for clarity.
Introduction and Strategic Overview
Allyl-but-2-ynyl-amine is a secondary amine featuring two distinct and reactive functional groups: a terminal allyl group and an internal butynyl group. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles, polymers, and potential pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for storage and downstream applications.
The synthesis of secondary amines via N-alkylation of primary amines with alkyl halides is a classic transformation. However, a significant challenge is the potential for multiple alkylations.[1] The product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that can yield tertiary amines and even quaternary ammonium salts.[1]
This guide presents a carefully optimized protocol to mitigate these side reactions. The chosen strategy involves the direct alkylation of but-2-yn-1-amine with allyl bromide. Key strategic decisions to ensure success include:
-
Use of Excess Primary Amine: By using the starting but-2-yn-1-amine in excess, it acts as both the nucleophile and a sacrificial base to neutralize the hydrobromic acid generated during the reaction. This maintains a higher concentration of the primary amine relative to the product, statistically favoring the desired mono-alkylation.
-
Controlled Addition of Alkyl Halide: Slow, dropwise addition of allyl bromide to the reaction mixture ensures its concentration remains low, further minimizing the chance of the product amine reacting with it.
-
Optimized Reaction Conditions: Careful selection of a suitable solvent and temperature helps to control the reaction rate and selectivity.
This approach provides a balance between procedural simplicity and effective control over the reaction outcome.
Synthesis Pathway and Mechanism
The synthesis is achieved in two primary stages: the N-alkylation to form the free amine, followed by its conversion to the hydrochloride salt.
Stage 1: N-Alkylation of But-2-yn-1-amine
The core of the synthesis is a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of but-2-yn-1-amine attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond.
Overall Reaction Scheme:
Caption: Overall reaction scheme for the N-alkylation.
Mechanism:
-
Nucleophilic Attack: The primary amine (but-2-yn-1-amine) acts as a nucleophile, attacking the primary alkyl halide (allyl bromide).
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Displacement & Protonation: The bromide ion is displaced as a leaving group, forming an ammonium bromide salt intermediate.
-
Deprotonation: A second molecule of the primary amine (present in excess) acts as a base, deprotonating the ammonium salt to yield the final secondary amine product (Allyl-but-2-ynyl-amine) and but-2-yn-1-ammonium bromide.
Detailed Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Allyl bromide is toxic and lachrymatory. But-2-yn-1-amine is flammable and corrosive.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| But-2-yn-1-amine | 69.11 | 10.37 | 0.15 | 3.0 |
| Allyl Bromide | 120.98 | 6.05 | 0.05 | 1.0 |
| Diethyl Ether (anhydrous) | 74.12 | 150 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | - | - | - |
| Hydrochloric Acid (HCl) | 36.46 | - | - | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |
Step-by-Step Procedure for N-Alkylation
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
Charge Reactants: Charge the flask with but-2-yn-1-amine (10.37 g, 0.15 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Controlled Addition: Dissolve allyl bromide (6.05 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the allyl bromide solution dropwise to the cooled amine solution over a period of 60-90 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate (but-2-yn-1-ammonium bromide) will form.
-
Workup - Quenching: Cool the mixture again to 0 °C and slowly add 50 mL of 2 M aqueous sodium hydroxide (NaOH) to neutralize the ammonium salt and deprotonate any remaining protonated amines.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers and wash them with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Allyl-but-2-ynyl-amine as an oil.
Stage 2: Formation of Hydrochloride Salt
-
Dissolution: Dissolve the crude amine oil from the previous step in 100 mL of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. Slowly, with stirring, add 2 M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate of this compound will form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.
-
Drying: Dry the white solid under vacuum to a constant weight.
Workflow and Characterization
The overall process from setup to final product is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis.
Expected Characterization:
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H NMR: To confirm the presence of allyl and butynyl protons and their respective integrations.
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
FTIR: To identify characteristic N-H stretches (for the hydrochloride salt), C≡C (alkyne) stretches, and C=C (alkene) stretches.
-
Mass Spectrometry: To confirm the molecular weight of the parent ion (free base).
-
Melting Point: To assess the purity of the final hydrochloride salt.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229. [Link]
-
Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995, 756-758. [Link]
-
Ameur, M., et al. (2016). Selective synthesis of functionalized allyl amines and ethers from (E)-2,3-bisphosphonated allyl bromide. Mediterranean Journal of Chemistry, 5(4). [Link]
Sources
An In-depth Technical Guide to the Predicted Spectroscopic Data of N-Allylbut-2-yn-1-amine hydrochloride (CAS 436099-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allylbut-2-yn-1-amine hydrochloride (CAS 436099-58-0) is a secondary amine containing both alkene and alkyne functionalities, making it a potentially valuable building block in synthetic and medicinal chemistry. Despite its commercial availability, a comprehensive public repository of its experimental spectroscopic data is not readily accessible. This technical guide addresses this information gap by providing a detailed, predictive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. By leveraging established principles of spectroscopic interpretation and drawing upon data from analogous structures, this document serves as a robust reference for researchers working with or synthesizing this molecule, enabling its unambiguous identification and characterization.
Introduction: The Compound and the Analytical Challenge
N-Allylbut-2-yn-1-amine hydrochloride possesses a unique combination of functional groups that offer diverse synthetic handles. The presence of a secondary amine, a terminal allyl group, and an internal butynyl group within a relatively small molecule makes it an attractive scaffold for the synthesis of more complex nitrogen-containing heterocycles and other novel chemical entities.
The primary analytical challenge is the current lack of published experimental spectroscopic data for this specific compound. For scientists involved in drug discovery and development, a priori knowledge of the expected spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide is structured to provide this predictive insight, grounded in the fundamental principles of spectroscopy and supported by data from structurally related molecules.
Molecular Structure and Key Functional Groups
IUPAC Name: N-allylbut-2-yn-1-amine hydrochloride
CAS Number: 436099-58-0
Molecular Formula: C₇H₁₂ClN
Molecular Weight: 145.63 g/mol
The structure comprises a central secondary amine, protonated as a hydrochloride salt. This nitrogen atom is substituted with an allyl group (-CH₂-CH=CH₂) and a but-2-ynyl group (-CH₂-C≡C-CH₃).
Caption: Molecular structure of N-Allylbut-2-yn-1-amine hydrochloride.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For the hydrochloride salt, the proton on the nitrogen will be acidic and may exchange with protic solvents, potentially broadening or obscuring its signal. The electron-withdrawing effect of the ammonium cation will deshield adjacent protons and carbons.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will display distinct signals for the allyl, butynyl, and ammonium protons. The chemical shifts are predicted based on typical values for similar functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Allylbut-2-yn-1-amine hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -C≡C-CH₃ | ~1.8 | Triplet | ~2.5 | Coupling to the methylene protons across the triple bond (long-range coupling). |
| -CH₂ -C≡C- | ~3.5 | Quartet | ~2.5 | Deshielded by the ammonium nitrogen and coupled to the methyl protons across the alkyne. |
| -N⁺H₂-CH₂ -CH= | ~3.8 | Doublet of triplets | J ≈ 6.5, 1.5 | Deshielded by the ammonium nitrogen, coupled to the adjacent vinyl proton and showing long-range coupling to the terminal vinyl protons. |
| =CH-CH₂ | ~5.4 | Multiplet | - | Typical chemical shift for terminal vinyl protons. |
| -CH=CH₂ | ~5.9 | Multiplet | - | The internal vinyl proton, deshielded relative to the terminal protons. |
| -N⁺H₂ - | 8.0 - 9.0 | Broad singlet | - | Acidic proton of the ammonium salt; signal may be broad and its position is concentration and solvent dependent.[1] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Allylbut-2-yn-1-amine hydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C≡C-C H₃ | ~4 | Typical for a methyl group attached to an sp-hybridized carbon. |
| -C H₂-C≡C- | ~40 | Aliphatic carbon adjacent to an ammonium nitrogen. |
| -N⁺H₂-C H₂-CH= | ~50 | Aliphatic carbon adjacent to an ammonium nitrogen and an alkene. |
| -C ≡C-CH₃ | ~75 | sp-hybridized carbon of the internal alkyne. |
| -CH₂-C ≡C- | ~80 | sp-hybridized carbon of the internal alkyne. |
| =CH-C H₂ | ~122 | Terminal carbon of the alkene. |
| -C H=CH₂ | ~130 | Internal carbon of the alkene. |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Bands for N-Allylbut-2-yn-1-amine hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3100 - 3000 | Medium | =C-H stretch | Alkene | Characteristic of C-H bonds on sp² hybridized carbons.[2] |
| 3000 - 2800 | Medium, Broad | N⁺-H stretch | Secondary Amine Salt | The N-H stretch in amine salts is typically broad and shifted to lower wavenumbers.[3] |
| 2260 - 2100 | Weak to Medium | C≡C stretch | Internal Alkyne | The triple bond stretch for an internal alkyne is often weak.[4][5] |
| 1680 - 1640 | Medium | C=C stretch | Alkene | Typical stretching frequency for a carbon-carbon double bond.[6][7] |
| 1620 - 1560 | Medium | N⁺H₂ bend | Secondary Amine Salt | Characteristic bending vibration for secondary amine salts.[3] |
| 1250 - 1020 | Medium | C-N stretch | Aliphatic Amine | Stretching vibration of the carbon-nitrogen bond.[8] |
| ~990 and ~910 | Strong | =C-H bend | Alkene | Out-of-plane bending vibrations for a terminal alkene. |
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for acquiring an ATR-IR spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For N-Allylbut-2-yn-1-amine hydrochloride, we would expect to analyze the free amine in the gas phase. The molecular ion peak for the free amine (C₇H₁₁N) would have an odd nominal mass (109), consistent with the nitrogen rule.[9][10][11]
Predicted Fragmentation Pattern
The most likely fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][12][13] This results in the formation of a stable, resonance-stabilized iminium cation.
Caption: Predicted major fragmentation pathways for N-Allylbut-2-yn-1-amine.
Table 4: Predicted Key Fragments in the Mass Spectrum of N-Allylbut-2-yn-1-amine
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 109 | [C₇H₁₁N]⁺˙ | Molecular Ion (free amine) |
| 82 | [C₅H₈N]⁺ | α-cleavage with loss of the vinyl radical (•CH=CH₂) |
| 70 | [C₄H₈N]⁺ | α-cleavage with loss of the propargyl radical (•CH₂-C≡CH) |
| 68 | [C₅H₈]⁺˙ | Loss of the amino group |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocol for Mass Spectrometry (EI-GC/MS)
A suitable method for analyzing this volatile amine would be Gas Chromatography-Mass Spectrometry with Electron Ionization.
-
Sample Preparation: Prepare a dilute solution of the free amine (neutralized hydrochloride salt) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 column). Use a temperature program to separate the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
While experimental spectroscopic data for N-Allylbut-2-yn-1-amine hydrochloride (CAS 436099-58-0) remains to be publicly documented, a comprehensive and scientifically grounded prediction of its spectral characteristics is possible. This guide provides a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS data based on the known spectroscopic behavior of its constituent functional groups. The provided tables of predicted shifts and absorption bands, along with the fragmentation analysis, offer a valuable resource for the identification and characterization of this compound in a research and development setting. The generalized experimental protocols also serve as a practical starting point for analysts seeking to acquire experimental data. It is the author's hope that this predictive guide will facilitate the use of this versatile chemical building block in future scientific endeavors.
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Libretexts. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. [Link]
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University of Calgary. IR: alkynes. [Link]
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Libretexts. (2023, January 22). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
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ResearchGate. NMR spectra of allylamine hydrochloride. [Link]
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Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]
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YouTube. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]
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Whitman College. GCMS Section 6.15. [Link]
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ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
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Scribd. Infrared Analysis of Alkanes, Alkenes and Alkynes. [Link]
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PubMed Central. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]
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An In-depth Technical Guide to Allyl-but-2-ynyl-amine Hydrochloride: Properties, Synthesis, and Characterization
Introduction: Allyl-but-2-ynyl-amine hydrochloride is a secondary amine salt containing two distinct unsaturated functionalities: an allyl group and a butynyl group. This unique combination of reactive sites makes it a compound of interest for researchers in synthetic chemistry and drug development. The presence of both an alkene and an alkyne allows for orthogonal chemical modifications, positioning it as a versatile building block for the synthesis of complex molecular architectures and novel pharmacophores. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, and detailed protocols for its full characterization, designed for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Core Properties
The fundamental identity of a chemical compound is defined by its structure and fundamental physical constants. While extensive experimental data for this compound is not widely published, we can consolidate its known attributes from chemical supplier databases and supplement them with computed properties.
Chemical Structure
The structure consists of a secondary amine protonated to form an ammonium chloride salt. The nitrogen atom is substituted with an allyl group (-CH₂-CH=CH₂) and a but-2-ynyl group (-CH₂-C≡C-CH₃).
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the available and computed properties for this compound. For context, data for the related compound, Allylamine hydrochloride, is included where available, highlighting the influence of the butynyl group.
| Property | This compound | Allylamine hydrochloride (for comparison) | Reference(s) |
| CAS Number | 1158414-22-2 | 10017-11-5 | [1],[2] |
| Molecular Formula | C₇H₁₂ClN | C₃H₈ClN | [1],[2] |
| Molecular Weight | 131.60 g/mol | 93.55 g/mol | [1],[2] |
| Appearance | Not experimentally determined | White to pale reddish-yellow powder | [3] |
| Melting Point | Not experimentally determined | 178 - 183 °C | [4] |
| Boiling Point | Not experimentally determined | Not applicable (decomposes) | |
| Solubility | Not experimentally determined | Soluble in water | [5] |
| Hydrogen Bond Donors | 2 | 3 | [1],[2] |
| Hydrogen Bond Acceptors | 1 | 1 | [1],[2] |
| Rotatable Bond Count | 3 | 1 | [1] |
Reactivity and Chemical Properties
The chemical behavior of this compound is dictated by its three primary functional groups: the secondary ammonium salt, the alkene (allyl group), and the internal alkyne (but-2-ynyl group).
-
Amine Salt: The hydrochloride salt is expected to be a water-soluble, crystalline solid. Treatment with a base (e.g., NaOH, Et₃N) will deprotonate the ammonium ion to yield the free amine, Allyl-but-2-ynyl-amine. The free amine is a nucleophile and can participate in reactions such as acylation, alkylation, and condensation.
-
Allyl Group: The terminal double bond is susceptible to a wide range of electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation). The allylic position (the -CH₂- group adjacent to the double bond) is activated and can undergo radical substitution or oxidation.[6] This group is also a key participant in palladium-catalyzed reactions like the Tsuji-Trost allylic amination.[7]
-
Butynyl Group: The internal alkyne is less reactive than a terminal alkyne but can still undergo reactions such as hydrogenation (to an alkene or alkane), hydration, and certain cycloadditions. Its presence offers a site for modification that is orthogonal to many reactions of the allyl group.
Proposed Synthesis Pathway
A plausible and direct route to synthesize Allyl-but-2-ynyl-amine involves the nucleophilic substitution of an appropriate haloalkane by an amine. A two-step process starting from commercially available materials is proposed below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Allyl-but-2-ynyl-amine (Free Base)
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add propargylamine (1.0 eq.) and a suitable polar aprotic solvent such as acetonitrile (ACN).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the mixture.
-
Alkylation: Cool the stirred suspension in an ice bath. Add 1-bromo-2-butene (1.05 eq.) dropwise via a syringe over 30 minutes. Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition at low temperature controls the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the solid K₂CO₃ and rinse with ACN. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine. Purification can be achieved via column chromatography.
Step 2: Formation of this compound
-
Dissolution: Dissolve the purified free amine from Step 1 in anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should form immediately. Causality Note: The use of an anhydrous non-polar solvent ensures that the hydrochloride salt, which is ionic and polar, will precipitate out of the solution, allowing for easy isolation.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free amine or other impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.
Proposed Characterization Workflow
For any newly synthesized or sparsely documented compound, a full suite of analytical techniques is required to confirm its identity, purity, and structure.
Caption: Standard workflow for chemical compound characterization.
Step-by-Step Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon-hydrogen framework.
-
¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Expected signals would include peaks for the allylic protons, vinylic protons, the methyl group of the butynyl moiety, and the methylene groups adjacent to the nitrogen. The integration of these signals should correspond to the number of protons in each environment. For comparison, the aminogroup protons in allylamine hydrochloride show a singlet at 8.4 ppm.[8]
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the seven unique carbon atoms in the molecule. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and formula.
-
Method: Use High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI).
-
Procedure: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the solution into the mass spectrometer.
-
Expected Result: The instrument should detect the cationic form of the molecule (the free amine minus a proton, [M+H]⁺), with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₇H₁₁N⁺. The high-resolution data will confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: Use an FT-IR spectrometer, typically with a solid sample pressed into a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
N-H stretch: Broad absorption around 2400-2800 cm⁻¹ for the R₂N⁺H₂ salt.
-
C≡C stretch: Weak absorption around 2100-2260 cm⁻¹ for the internal alkyne.
-
C=C stretch: Absorption around 1640-1680 cm⁻¹ for the alkene.
-
C-H stretches: Peaks just above 3000 cm⁻¹ for sp² C-H and just below 3000 cm⁻¹ for sp³ C-H.
-
-
-
Melting Point Determination:
-
Objective: To determine a key physical property and an indicator of purity.
-
Method: Use a calibrated melting point apparatus.
-
Procedure: Place a small amount of the dry, crystalline solid into a capillary tube. Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on data from the structurally related and hazardous compound, allylamine hydrochloride.
-
GHS Hazard Classification (Predicted): Acute Toxicity, Oral (Category 3/4); Skin Sensitization (Category 1).[9]
-
Hazard Statements (Predicted): H301/302 (Toxic/Harmful if swallowed), H317 (May cause an allergic skin reaction).[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[4][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a promising chemical intermediate whose full potential is yet to be explored. While publicly available experimental data is scarce, its structure suggests significant versatility for synthetic applications. This guide provides a foundational framework for its synthesis and a robust, self-validating protocol for its complete analytical characterization. By following these methodologies, researchers can confidently produce and verify this compound, paving the way for its application in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). Allylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Allyl group. Retrieved from [Link]
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Lebeuf, R., et al. (2020). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. ChemistryOpen, 9(12), 1166–1170. Retrieved from [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Allyl-but-2-ynyl-amine Hydrochloride
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a detailed exploration of the probable mechanism of action for Allyl-but-2-ynyl-amine hydrochloride. As this compound is not extensively documented in scientific literature, this document is structured around a scientifically robust hypothesis derived from its core chemical features—specifically, the propargylamine moiety. This framework serves as a comprehensive roadmap for investigating its biological activity, emphasizing experimental validation and mechanistic elucidation.
Part 1: Structural Analysis and Core Hypothesis
This compound is characterized by an amine backbone substituted with both an allyl group (CH₂=CH-CH₂-) and a but-2-ynyl group (CH₃-C≡C-CH₂-). The most critical feature for predicting its mechanism of action is the butynyl-amine structure, a classic pharmacophore found in a class of enzyme inhibitors known as propargylamines.
Many well-established drugs, such as selegiline and rasagiline, are propargylamine derivatives that function as mechanism-based irreversible inhibitors of monoamine oxidase (MAO) enzymes.[1][2] These enzymes are central to the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[3]
Core Hypothesis: Based on this strong structural analogy, it is hypothesized that This compound functions as a mechanism-based, irreversible inhibitor of monoamine oxidase (MAO-A and/or MAO-B). The subsequent sections of this guide are dedicated to detailing this proposed mechanism and outlining the experimental workflows required to validate it.
Part 2: The Monoamine Oxidase (MAO) System: The Predicted Target
Monoamine oxidases are flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[4] They play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[2] There are two primary isoforms:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[1][3]
-
MAO-B: Preferentially metabolizes dopamine and is a primary target for drugs used in the treatment of Parkinson's disease.[1][2]
Inhibition of MAO enzymes prevents the breakdown of these neurotransmitters, increasing their availability in the synaptic cleft and thereby enhancing neuronal communication.[3] Irreversible inhibitors, like the propargylamines, form a covalent bond with the enzyme, permanently deactivating it until new enzyme is synthesized by the body.[3]
Part 3: Proposed Molecular Mechanism of Irreversible Inhibition
The central hypothesis posits that Allyl-but-2-ynyl-amine acts as a "suicide inhibitor." The enzyme itself metabolizes the inhibitor, which is initially a substrate analog, into a highly reactive intermediate that then covalently binds to and inactivates the enzyme.[4]
The proposed mechanism involves the following key steps:
-
Initial Binding: The inhibitor binds non-covalently to the active site of the MAO enzyme. Selectivity for MAO-A or MAO-B is often determined by the nature of this initial reversible binding.[5][6]
-
Enzymatic Oxidation: The FAD cofactor within the MAO active site abstracts a hydride from the carbon atom adjacent to the amine and the alkyne group.[2][4] This oxidation is analogous to the first step in the metabolism of natural monoamine substrates.
-
Formation of a Reactive Intermediate: This initial oxidation generates a highly reactive allenic iminium cation intermediate.[2][7]
-
Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic group on the enzyme. Specifically, the N5 atom of the FAD cofactor forms a covalent bond with the inhibitor, creating a stable, inactive enzyme-inhibitor adduct.[4][8]
This covalent modification is essentially irreversible, and restoration of MAO activity requires de novo enzyme synthesis.[3][9]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of irreversible inhibition.
Caption: Hypothesized pathway of MAO inhibition by Allyl-but-2-ynyl-amine.
Part 4: Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to test the hypothesis. This workflow is designed to be a self-validating system, where each step provides evidence to support or refute the proposed mechanism.
Protocol 1: In Vitro MAO Inhibition Assay
The first step is to determine if the compound can inhibit MAO-A and/or MAO-B activity in vitro. The Promega MAO-Glo™ Assay is a robust, high-throughput method for this purpose.[10]
Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for both MAO-A and MAO-B.
Methodology: MAO-Glo™ Assay [11][12]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in their respective reaction buffers.
-
Prepare the luminogenic MAO substrate as per the manufacturer's protocol.[10]
-
-
Assay Plate Setup (96-well, white, flat-bottom):
-
Add 25 µL of the appropriate MAO reaction buffer to each well.
-
Add 0.5 µL of each concentration of the test compound to duplicate wells.
-
Include controls: a positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), and a DMSO vehicle control (100% activity).[13]
-
-
Enzyme Reaction:
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Luminescence Detection:
-
Add 50 µL of the Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[11]
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background values (no enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[13]
-
Caption: Experimental workflow for the in vitro MAO-Glo™ Assay.
Protocol 2: Enzyme Inhibition Kinetics Study
Once inhibition is confirmed, the next step is to characterize the nature of this inhibition (e.g., competitive, non-competitive) and determine if it is reversible or irreversible.[14][15]
Objective: Determine the kinetic parameters (Kₘ, Vₘₐₓ) in the presence and absence of the inhibitor to elucidate the mechanism.
Methodology: Spectrophotometric Kinetic Assay
-
Experimental Setup:
-
Perform a series of reactions measuring initial velocity (v₀) at varying substrate concentrations, both with and without a fixed concentration of the inhibitor.
-
-
Reaction Conditions:
-
Use a suitable chromogenic or fluorogenic substrate for MAO.
-
Maintain constant enzyme concentration, temperature, and pH.
-
-
Data Collection:
-
Measure the rate of product formation (or substrate depletion) over a short, linear time interval for each substrate concentration.[14]
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot 1/v₀ versus 1/[Substrate].[16]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[17]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).[17]
-
Irreversible Inhibition: Will often present as non-competitive, as the effective enzyme concentration is reduced over time.
-
-
Confirmation of Irreversibility (Dialysis or Dilution Assay):
-
Pre-incubate the MAO enzyme with a high concentration of the inhibitor.
-
Remove the unbound inhibitor by extensive dialysis or rapid dilution.
-
Assay the remaining enzyme activity. If the inhibition is irreversible, the activity will not be restored.
-
Protocol 3: Cellular Assay for Neurotransmitter Levels
To confirm that the compound has the predicted effect in a cellular context, its impact on monoamine neurotransmitter levels can be measured. The human neuroblastoma SH-SY5Y cell line is a suitable model as it expresses neuronal markers and can be differentiated into a more mature neuronal phenotype.[18][19]
Objective: Measure changes in intracellular dopamine levels following treatment with the compound.
Methodology: HPLC-ECD Analysis of Dopamine in SH-SY5Y Cells
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS.[20] Cells can be differentiated with agents like retinoic acid to enhance neuronal characteristics.[21]
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing an antioxidant (e.g., perchloric acid).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Neurotransmitter Quantification:
-
Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying catecholamines.
-
Quantify dopamine levels by comparing peak areas to a standard curve generated with known concentrations of dopamine.
-
-
Data Analysis:
-
Normalize dopamine concentrations to the total protein content of each sample.
-
Compare dopamine levels in treated cells to vehicle-treated control cells. A significant increase in dopamine would support the MAO-B inhibition hypothesis.
-
Part 5: Data Interpretation and Expected Outcomes
The collective results from this workflow will provide a comprehensive profile of the compound's mechanism of action.
Data Summary Table:
| Experiment | Parameter Measured | Expected Outcome Supporting Hypothesis |
| MAO-Glo™ Assay | IC₅₀ for MAO-A & MAO-B | Low nanomolar to micromolar IC₅₀ values, potentially showing selectivity for one isoform. |
| Enzyme Kinetics | Kₘ, Vₘₐₓ, Reversibility | Kinetic plots consistent with non-competitive or mixed inhibition; lack of activity recovery after dialysis. |
| Cellular Assay | Intracellular Dopamine Levels | Dose-dependent increase in dopamine concentration in SH-SY5Y cells. |
A successful outcome would show potent, irreversible inhibition of MAO in vitro, leading to a functional increase in key neurotransmitter levels within a relevant neuronal cell model. This would provide strong evidence for its potential as a therapeutic agent for neurological disorders.
References
- MAO-Glo™ Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/mao-glo-assay-protocol.pdf]
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-based-MAO-inhibitors-a-Propargylamines-b-cyclopropylamine-c-hydrazines_fig3_362208039]
- Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-of-irreversible-MAO-inhibition-by-propargylamines_fig7_347913340]
- Tandarić, T., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Albreht, A., et al. (2020). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796113/]
- MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation. [URL: https://worldwide.promega.com/-/media/files/resources/protcards/mao-glo-assay-quick-protocol.pdf?rev=87304191a67746408253a6358c2576b2&sc_lang=en]
- New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4b07185]
- MAO-Glo™ Assay Systems. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/adme-tox-assays/mao-glo-assay-systems/?
- The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes. [URL: https://www.promega.com/-/media/files/resources/promega-notes/93/the-mao-glo-assay-a-bioluminescent-coupled-assay-for-monoamine-oxidase-activity.pdf]
- SH-SY5Y Cell Line Culture Protocol and Research Applications. AcceGen. [URL: https://www.accegen.
- Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.pub/biochm2580/chapter/linear-plots-and-enzyme-inhibition/]
- Assay in Summary_ki. BindingDB. [URL: https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?ki_measure=IC50&is_show_assay=yes&energyterm=metric&complex_id=31406]
- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [URL: https://db-alm.jrc.ec.europa.eu/protocols/216]
- Queiroz, K. The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Enzyme Research. [URL: https://www.iomcworld.
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- SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [URL: https://www.cyagen.com/us/en/community/cell-biology/sh-sy5y-cell-culture-and-gene-editing-protocols.html]
- Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). UCSC Genome Browser. [URL: https://genome.ucsc.edu/protocols/cells/SH-SY5Y.pdf]
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [URL: https://www.ainfo.usp.br/wp-content/uploads/ainfo-1995-10-1-2-19-27.pdf]
- How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [URL: https://www.researchgate.net/post/How_should_I_start_with_Enzyme-Inhibitor_kinetics_assay]
- Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_107B%3A_Biochemistry_II/5%3A_Enzyme_Kinetics_and_Inhibition/5.4%3A_Enzyme_Inhibition]
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Introduction: The Propargylamine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Substituted Propargylamines
Propargylamines, organic compounds featuring an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH₂ group), are a class of molecules with profound significance in medicinal chemistry and materials science.[1] Their unique structural and electronic properties make them highly versatile building blocks for the synthesis of complex nitrogen-containing heterocycles and pharmacologically active agents.[2][3][4] Notably, the propargylamine framework is the cornerstone of several marketed drugs used to treat neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, including Selegiline, Rasagiline, and Pargyline.[5][6] These molecules often function as inhibitors of monoamine oxidase (MAO) enzymes, demonstrating the privileged role of this scaffold in interacting with biological targets.[7] The broad utility of propargylamines in drug design, from anticancer to neuroprotective applications, drives the continuous development of efficient, selective, and sustainable synthetic methodologies.[8][9][10]
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted propargylamines. It is designed for researchers and scientists in organic synthesis and drug development, offering insights into the mechanistic underpinnings, practical applications, and comparative advantages of each major approach. We will delve into the three primary pillars of propargylamine synthesis: multicomponent coupling reactions, stereocontrolled additions of organometallics to imines, and classical nucleophilic substitutions.
Part 1: The Power of Atom Economy: Multicomponent A³ and KA² Coupling Reactions
The most elegant and widely adopted method for synthesizing propargylamines is the one-pot, three-component coupling of an A ldehyde, an A lkyne, and an A mine, commonly known as the A³ coupling reaction .[1][11] Its counterpart, which utilizes a K etone instead of an aldehyde, is termed the KA² coupling .[12][13] These reactions are celebrated for their high atom economy, operational simplicity, and the ability to generate significant molecular diversity from readily available starting materials.[2][11]
Principle and Mechanism
The A³ coupling is a tandem catalytic process that constructs one C-C and one C-N bond in a single operation, with water as the only byproduct.[14] The reaction is typically catalyzed by a transition metal, most commonly copper, gold, or silver salts, which play a dual role in the catalytic cycle.[12][14]
The generally accepted mechanism proceeds through two concurrent pathways:
-
Iminium Ion Formation: The aldehyde and amine undergo a condensation reaction to form an imine, which is then protonated or activated by the catalyst to generate a highly electrophilic iminium ion.[11]
-
Metal Acetylide Formation: The terminal alkyne reacts with the metal catalyst (e.g., Cu(I)) to form a metal acetylide species via C-H activation.[14]
The catalytic cycle culminates in the nucleophilic attack of the metal acetylide on the iminium ion, yielding the propargylamine product and regenerating the active catalyst.[11]
Catalyst Systems: From Simple Salts to Advanced Complexes
A vast array of catalysts can facilitate the A³ coupling. While simple copper salts like CuI, CuBr, and Cu(OTf)₂ are robust and widely used, significant research has focused on developing more active and selective systems.[14][15][16] This includes the use of well-defined copper complexes, nanoparticles, and catalysts immobilized on solid supports, which offer advantages in terms of efficiency, recyclability, and reduced metal leaching.[17][18] Gold and silver catalysts are also highly effective, often in aqueous media.[14][15] More recently, metal-free protocols have emerged, utilizing organocatalysts or simply thermal conditions, aligning with the principles of green chemistry.[19]
Experimental Protocol: A General Procedure for Copper-Catalyzed A³ Coupling
The following protocol is a representative example of a solvent-free A³ coupling, prized for its efficiency and environmental benefits.[16]
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), the secondary amine (1.0 mmol, 1.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the copper(I) iodide (CuI) catalyst (0.025 mmol, 2.5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously. The reaction can be performed open to the air.[16]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove the copper catalyst, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure propargylamine.
Scope, Limitations, and the KA² Challenge
The A³ coupling is remarkably versatile. It tolerates a wide range of aromatic, heteroaromatic, and aliphatic aldehydes and alkynes. Both cyclic and acyclic secondary amines are excellent substrates. However, primary amines can sometimes lead to side products, and aliphatic aldehydes are occasionally less reactive than their aromatic counterparts.[12][20]
The KA² coupling is significantly more challenging.[13] The lower electrophilicity of ketones compared to aldehydes means the initial condensation to form a ketimine is less favorable, and the resulting ketiminium ion is sterically more hindered and less reactive towards nucleophilic attack.[13][21] To overcome this, protocols often require higher temperatures, the use of a Lewis acid co-catalyst (like Ti(OEt)₄ or Zn(OAc)₂) to activate the ketone, and a dehydrating agent to drive the equilibrium towards imine formation.[21][22]
| Method | Typical Catalyst | Common Substrates | Key Advantages | Limitations | Yields |
| A³ Coupling | CuI, CuBr, AuCl₃, AgI | Aromatic/Aliphatic Aldehydes, Secondary Amines, Terminal Alkynes | High atom economy, one-pot, operational simplicity, broad scope.[11] | Less effective with primary amines; can require heating.[12][20] | 70-99%[16] |
| KA² Coupling | CuCl₂, Zn(OAc)₂, AuBr₃ | Ketones (often cyclic), Secondary Amines, Terminal Alkynes | Access to quaternary carbon centers.[22] | Sluggish kinetics, requires co-catalysts/dehydrating agents, harsher conditions.[13][21] | 50-95%[22] |
Part 2: Precision Engineering: Stereocontrolled Synthesis via Organometallic Addition
When the synthesis of a single enantiomer of a chiral propargylamine is required—a common necessity in drug development—the direct addition of organometallic reagents to chiral imines or imine derivatives offers unparalleled stereochemical control.[23] This two-step approach decouples the formation of the imine from the C-C bond-forming event, allowing for highly optimized asymmetric induction.
Principle and Asymmetric Strategy
This strategy typically involves the reaction of a pre-formed imine with a metal acetylide (e.g., lithium, magnesium, or zinc acetylide). The key to achieving high enantioselectivity is the use of a chiral auxiliary attached to the imine nitrogen. The most successful and widely used is Ellman's chiral tert-butanesulfinamide .[24][25] Condensation of an aldehyde with (R)- or (S)-tert-butanesulfinamide produces a chiral N-sulfinylimine. The sulfinyl group directs the nucleophilic attack of the metal acetylide to one face of the C=N double bond, leading to the formation of the propargylamine product with high diastereoselectivity. The auxiliary can then be easily cleaved under mild acidic conditions.[24]
Experimental Protocol: Asymmetric Synthesis Using Ellman's Auxiliary
This protocol is adapted from methodologies described for the diastereoselective addition of lithium acetylides to N-tert-butanesulfinylimines.[24][25]
Step 1: Synthesis of the Chiral N-Sulfinylimine
-
Dissolve the aldehyde (5.0 mmol, 1.0 equiv) and (R)-tert-butanesulfinamide (5.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (25 mL).
-
Add CuSO₄ (7.5 mmol, 1.5 equiv) as a dehydrating agent.
-
Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which is often used in the next step without further purification.
Step 2: Diastereoselective Acetylide Addition
-
Dissolve the terminal alkyne (6.0 mmol, 1.2 equiv) in anhydrous THF (20 mL) in a flame-dried flask under an argon atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 5.5 mmol, 1.1 equiv) and stir for 30 minutes at -78 °C to generate the lithium acetylide.
-
In a separate flask, dissolve the crude N-sulfinylimine (5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and cool to -78 °C.
-
Transfer the lithium acetylide solution to the imine solution via cannula. Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the N-sulfinyl propargylamine.
Step 3: Auxiliary Cleavage
-
Dissolve the purified N-sulfinyl propargylamine (1.0 equiv) in methanol.
-
Add HCl (4 M in 1,4-dioxane, 2.0 equiv) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free enantiopure propargylamine.
Part 3: The Classical Approach: Nucleophilic Substitution
The most traditional route to propargylamines is through a direct nucleophilic substitution (Sₙ2) reaction. This involves reacting an amine with a propargylic electrophile, such as a propargyl halide (bromide or chloride) or sulfonate (tosylate or mesylate).[26]
Principle and Application
This method is straightforward and highly effective for synthesizing secondary and tertiary propargylamines from primary and secondary amines, respectively. The reaction's simplicity is its greatest strength. However, its scope is limited by the availability of the requisite propargyl electrophiles. Furthermore, when using primary amines, there is a risk of over-alkylation to form the tertiary amine and even the quaternary ammonium salt, which can complicate purification and lower yields.
Summary and Outlook
The synthesis of substituted propargylamines is a mature field with a powerful and diverse toolkit. The choice of synthetic strategy depends critically on the specific goals of the researcher, balancing the need for molecular complexity, stereochemical purity, and process efficiency.
| Synthetic Strategy | Key Feature | Best For | Causality/Rationale |
| A³/KA² Coupling | Atom Economy & Convergence | Rapid library synthesis and generating molecular diversity from simple precursors. | The multicomponent, one-pot nature minimizes steps and waste, maximizing efficiency for exploring chemical space.[11] |
| Organometallic Addition | Stereochemical Control | Synthesis of single enantiomers for pharmaceutical applications. | The use of a removable chiral auxiliary provides a robust and predictable method for directing the nucleophilic attack, ensuring high stereopurity.[24][25] |
| Nucleophilic Substitution | Simplicity & Directness | Simple, achiral secondary and tertiary propargylamines where the propargyl halide is readily available. | It is a fundamental, cost-effective transformation that is ideal for straightforward targets without complex functional or stereochemical requirements.[26] |
The future of propargylamine synthesis will likely focus on expanding the scope of asymmetric multicomponent reactions to include more challenging substrates, developing more sustainable and recyclable catalysts, and integrating these methods into automated synthesis platforms to accelerate the drug discovery process.
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An In-depth Technical Guide to the Key Starting Materials for Allyl-but-2-ynyl-amine Hydrochloride Synthesis
This guide provides an in-depth analysis of the key starting materials and synthetic strategies for the preparation of Allyl-but-2-ynyl-amine hydrochloride, a valuable research chemical. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into its synthesis.
Introduction: The Significance of this compound
This compound is a secondary amine salt incorporating both an allyl and a but-2-ynyl functional group. These moieties are of significant interest in medicinal chemistry and materials science. The propargylamine framework is a known pharmacophore, notably as an inhibitor of monoamine oxidase (MAO) enzymes[1]. The presence of both alkene and alkyne functionalities provides orthogonal handles for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on the most direct and efficient synthetic pathways, emphasizing the critical role of the starting materials.
Core Synthetic Strategy: Nucleophilic Substitution
The most logical and widely applicable approach for the synthesis of Allyl-but-2-ynyl-amine is through the N-alkylation of a primary amine, a classic nucleophilic aliphatic substitution reaction[2]. This strategy involves the reaction of an amine with an alkyl halide, leading to the formation of a new carbon-nitrogen bond.
The primary challenge in the alkylation of amines is the potential for over-alkylation[3]. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt. Therefore, careful control of reaction conditions is paramount to achieve selective mono-alkylation.
Two primary synthetic routes emerge from this strategy, differing in the choice of the initial primary amine:
-
Route A: Alkylation of but-2-yn-1-amine with an allyl halide.
-
Route B: Alkylation of allylamine with a 1-halo-2-butyne.
This guide will primarily focus on Route A , as but-2-yn-1-amine is a commercially available and well-characterized starting material[4][5][6].
Key Starting Materials: A Detailed Examination
But-2-yn-1-amine
But-2-yn-1-amine (also known as 2-butynylamine) is the foundational building block in our selected synthetic pathway.
| Property | Value | Source |
| CAS Number | 41282-40-0 | [4][5][6] |
| Molecular Formula | C₄H₇N | [4][5][6] |
| Molecular Weight | 69.11 g/mol | [5][6] |
| Boiling Point | ~112 °C | [6] |
| Appearance | Colorless to Yellow Liquid |
Causality of Choice: The presence of the primary amine group provides the necessary nucleophilicity to attack an electrophilic alkyl halide. The but-2-ynyl group is relatively stable and is carried through the reaction unchanged. Its commercial availability makes it a practical starting point for laboratory-scale synthesis[4][6].
Allyl Halide
The choice of the allylating agent is critical for the success of the reaction. Allyl bromide and allyl chloride are the most common choices.
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Key Considerations |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 g/mol | More reactive than allyl chloride, leading to faster reaction times but potentially more side products. |
| Allyl Chloride | 107-05-1 | C₃H₅Cl | 76.52 g/mol | Less reactive, may require more forcing conditions but can offer better control. |
Causality of Choice: Allyl halides are excellent electrophiles for SN2 reactions due to the stability of the allylic carbocation-like transition state. The choice between bromide and chloride often comes down to a balance of reactivity and selectivity, with allyl bromide generally being more reactive[7].
Base
A base is required to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the alkylation reaction. The choice of base can significantly influence the reaction outcome.
| Base | Type | Key Features |
| Triethylamine (Et₃N) | Organic | Common, inexpensive, and acts as both a base and a solvent. |
| Diisopropylethylamine (DIPEA or Hünig's base) | Organic | Sterically hindered, non-nucleophilic base that is effective in preventing side reactions[8]. |
| Potassium Carbonate (K₂CO₃) | Inorganic | A mild, solid base that can be easily removed by filtration[9]. |
Causality of Choice: The primary role of the base is to scavenge the acid produced, preventing the protonation of the starting amine, which would render it non-nucleophilic. The use of a non-nucleophilic base like Hünig's base is often preferred to minimize its competition with the amine nucleophile[8].
Solvent
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
| Solvent | Polarity | Key Features |
| Acetonitrile (CH₃CN) | Polar Aprotic | Excellent for SN2 reactions, effectively solvates cations while leaving anions relatively free. |
| Tetrahydrofuran (THF) | Polar Aprotic | A common solvent for a wide range of organic reactions. |
| Dichloromethane (CH₂Cl₂) | Nonpolar | Useful for reactions where polarity needs to be minimized. |
Causality of Choice: Polar aprotic solvents are generally preferred for SN2 reactions as they can stabilize the transition state without solvating the nucleophile as strongly as protic solvents, thus increasing the reaction rate.
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step methodology for the synthesis of Allyl-but-2-ynyl-amine, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of Allyl-but-2-ynyl-amine (Free Base)
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of Allyl-but-2-ynyl-amine.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add but-2-yn-1-amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in a suitable solvent such as acetonitrile. Add a slight excess of a base, for example, potassium carbonate (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction upon addition of the alkylating agent.
-
Addition of Allyl Halide: Slowly add allyl bromide (1.0-1.1 equivalents) dropwise to the stirred solution. The stoichiometry is kept close to 1:1 to minimize the risk of dialkylation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, filter off the solid base and any salts formed.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure Allyl-but-2-ynyl-amine.
Part 2: Formation of this compound
Diagram of the Salt Formation Process:
Caption: Process for the preparation of the hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the purified Allyl-but-2-ynyl-amine in a dry, non-protic solvent such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted free amine.
-
Drying: Dry the this compound under vacuum to remove any residual solvent.
Trustworthiness: A Self-Validating System
The described protocol incorporates several self-validating steps to ensure the integrity of the synthesis:
-
Stoichiometric Control: The use of a slight excess of the amine or a 1:1 ratio with the allyl halide is a deliberate choice to favor mono-alkylation over di-alkylation.
-
Monitoring: In-process monitoring via TLC or GC-MS provides real-time data on the reaction's progress, allowing for adjustments and ensuring the reaction goes to completion without significant side product formation.
-
Purification: The purification step is crucial for removing any unreacted starting materials, the di-alkylated product, and other impurities, ensuring the final product's purity.
-
Salt Formation: The formation of the hydrochloride salt serves as an additional purification step, as the salt is typically a crystalline solid that is less soluble than the free amine, allowing for its isolation in high purity.
Conclusion
The synthesis of this compound is a straightforward process rooted in the fundamental principles of nucleophilic substitution. The key to a successful synthesis lies in the careful selection of high-quality starting materials, particularly but-2-yn-1-amine and an appropriate allyl halide, and the meticulous control of reaction conditions to prevent over-alkylation. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can reliably produce this versatile chemical building block for their scientific endeavors.
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Theoretical calculations on Allyl-but-2-ynyl-amine hydrochloride stability
An In-Depth Technical Guide to the Theoretical Stability Assessment of Allyl-but-2-ynyl-amine Hydrochloride
For an audience of researchers, scientists, and drug development professionals, this guide delineates a comprehensive theoretical framework for evaluating the stability of this compound. This molecule, with its unique combination of reactive allyl, butynyl, and amine functionalities, presents a compelling case for in-depth stability analysis, crucial for its potential development as a pharmaceutical agent. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing drugs.
Introduction: The Imperative of Stability in Drug Development
The journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges, chief among them being its chemical stability. A drug's stability profile dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. This compound, a compound featuring both an allylic amine and a propargylamine-like moiety, possesses functional groups that are known to be reactive.[1][2][3] The alkyne group, in particular, can be a site for various chemical transformations, making a thorough understanding of its stability paramount.[4][5][6]
Theoretical calculations offer a powerful, cost-effective, and proactive approach to predicting and understanding a molecule's stability.[7][8][9] By leveraging computational chemistry methods, we can elucidate potential degradation pathways, calculate reaction energetics, and simulate the molecule's behavior under various conditions, thereby guiding formulation development and risk assessment.[10][11][12] This guide provides a roadmap for the theoretical investigation of this compound's stability.
Strategic Selection of Computational Methodologies
A multi-faceted theoretical approach is essential to capture the complex stability landscape of this compound. We advocate for a synergistic application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for calculating the electronic structure of molecules.[13][14] Its strength lies in its ability to provide accurate thermodynamic and kinetic data. For this study, DFT will be employed to:
-
Optimize the ground state geometry of this compound.
-
Identify and characterize the transition states of potential degradation reactions.
-
Calculate the activation energies and reaction enthalpies for these pathways.
-
Predict spectroscopic properties that can aid in the experimental identification of degradation products.
-
-
Molecular Dynamics (MD) Simulations: While DFT provides a static picture of reaction energetics, MD simulations introduce the dimensions of time and environment.[10][11][15] MD simulations will be instrumental in:
-
Assessing the conformational flexibility of the molecule in solution.
-
Investigating the role of solvent molecules in potential degradation reactions.
-
Simulating the molecule's behavior at different temperatures to identify potential thermal degradation triggers.
-
Understanding the interactions between the molecule and potential excipients in a formulated product.
-
Diagram: Computational Workflow
Caption: A workflow diagram illustrating the key stages of the theoretical stability assessment.
Postulated Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be hypothesized. The primary focus of the theoretical investigation will be to assess the energetic feasibility of these pathways.
-
Oxidative Degradation: The allylic and propargylic positions are susceptible to oxidation. The presence of the nitrogen atom can also influence oxidative pathways.
-
Hydrolysis: While the core structure is not immediately susceptible to hydrolysis, the presence of the hydrochloride salt implies an aqueous environment where water-mediated reactions could occur, particularly at elevated temperatures.[16][17]
-
Isomerization and Cyclization: The presence of unsaturation in both the allyl and butynyl groups opens up the possibility of various isomerization and cyclization reactions, potentially catalyzed by trace impurities or environmental factors.[18][19]
Diagram: Potential Degradation Routes
Caption: A conceptual diagram of potential degradation pathways for this compound.
Detailed Experimental Protocols
Density Functional Theory (DFT) Calculations
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection:
-
Functional: The B3LYP functional is a robust choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. For more accurate energy calculations, a meta-GGA functional like M06-2X is recommended, as it performs well for kinetics and thermochemistry.[13]
-
Basis Set: The 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.
-
-
Procedure:
-
Geometry Optimization: The initial structure of this compound will be built and its geometry optimized to a local minimum on the potential energy surface.
-
Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: For each proposed degradation pathway, a transition state search will be conducted using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed for each identified transition state to confirm that it connects the reactant and product states.
-
Energy Profile Construction: The relative energies of reactants, transition states, and products will be calculated to construct the reaction energy profile.
-
Molecular Dynamics (MD) Simulations
-
Software: A standard MD simulation package such as GROMACS, AMBER, or NAMD.[20]
-
Force Field Selection: The General Amber Force Field (GAFF) is a suitable choice for drug-like organic molecules.
-
Procedure:
-
System Preparation: The optimized structure from DFT calculations will be used to generate the initial coordinates. The molecule will be placed in a periodic box of an appropriate solvent (e.g., water) and counterions added to neutralize the system.
-
Energy Minimization: The system will be energy minimized to remove any steric clashes.
-
Equilibration: The system will be gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: A production MD simulation will be run for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory will be analyzed to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and to identify any significant conformational changes or interactions with the solvent.
-
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data that could be obtained from the proposed theoretical calculations.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value (units) |
| Zero-Point Energy | Hypothetical Value (kcal/mol) |
| Enthalpy (298.15 K) | Hypothetical Value (kcal/mol) |
| Gibbs Free Energy (298.15 K) | Hypothetical Value (kcal/mol) |
| Dipole Moment | Hypothetical Value (Debye) |
Interpretation: This data provides a baseline for the molecule's thermodynamic stability. The Gibbs free energy is a key indicator of its stability under standard conditions.
Table 2: Calculated Activation Energies for Potential Degradation Pathways
| Degradation Pathway | Activation Energy (kcal/mol) |
| Oxidation at Allylic Position | Hypothetical Value |
| Oxidation at Propargylic Position | Hypothetical Value |
| Water Addition to Alkyne | Hypothetical Value |
| Isomerization to Allene | Hypothetical Value |
Interpretation: The activation energy is a critical parameter for assessing the kinetic stability of the molecule. A lower activation energy suggests a more facile degradation pathway. Pathways with activation energies below 25-30 kcal/mol are generally considered to be accessible at or near room temperature.
Table 3: Key Metrics from a 200 ns MD Simulation in Water
| Metric | Average Value |
| RMSD of the carbon backbone (Å) | Hypothetical Value |
| Solvent Accessible Surface Area (Ų) | Hypothetical Value |
| Number of H-bonds with water | Hypothetical Value |
Interpretation: A stable RMSD value over the course of the simulation would suggest that the molecule maintains a stable conformation in solution. The solvent accessible surface area and hydrogen bonding data provide insights into the molecule's interaction with its environment, which can influence its reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for assessing the stability of this compound. The synergistic use of DFT and MD simulations can provide invaluable insights into its intrinsic stability, potential degradation pathways, and behavior in a solvated environment. The hypothetical data presented illustrates the types of quantitative information that can be obtained and used to guide further experimental work.
The findings from these theoretical studies would be crucial for:
-
Informing the design of forced degradation studies.
-
Guiding the selection of appropriate formulation strategies to enhance stability.
-
Identifying potential degradation products that require toxicological assessment.[21]
Ultimately, a robust theoretical understanding of a drug candidate's stability is a cornerstone of modern, efficient, and safe drug development.
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Safety and handling precautions for Allyl-but-2-ynyl-amine hydrochloride
An In-depth Technical Guide to the Safe Handling of Allyl-but-2-ynyl-amine hydrochloride
Introduction
This compound is a specialized chemical compound utilized in advanced research and drug development. Its unique structure, combining an allylamine moiety with a butynyl group, suggests potential applications in synthetic chemistry and materials science. However, this same structure also implies a significant toxicological profile that demands rigorous safety and handling protocols. Due to the compound's specific nature, comprehensive safety data is not widely available. Therefore, this guide has been developed by extrapolating information from the known hazards of its core functional groups—specifically the highly toxic and reactive allylamine group—and established safety principles for handling amine hydrochloride salts.
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for risk assessment, safe handling, emergency response, and disposal, grounded in the principles of chemical causality and self-validating safety systems. The protocols herein are designed to empower laboratory personnel to work with this compound with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its parent compound, allylamine, and the general properties of amine salts. Allylamine is a volatile, flammable liquid known for its severe toxicity, corrosivity, and ability to cause cardiovascular damage.[1][2] The hydrochloride salt form mitigates the risk of flammability and high vapor pressure, presenting as a solid. However, the inherent toxicity of the allylamine structure remains a primary concern.
Key Potential Hazards:
-
Acute Toxicity: The compound is predicted to be toxic if swallowed, based on data for allylamine hydrochloride.[3]
-
Cardiovascular Toxicity: The parent compound, allylamine, exhibits selective cytotoxicity to vascular smooth muscle cells and can cause severe myocardial damage in animal studies.[1][2] This is a critical consideration for any potential exposure.
-
Skin and Eye Damage: Allylamine is a known skin irritant and lachrymator (a substance that causes tearing).[2][4] As a hydrochloride salt, this compound can be corrosive to the skin and eyes, particularly upon contact with moisture.
-
Sensitization: There is a potential for the compound to cause an allergic skin reaction, a known hazard of similar amine hydrochlorides.
-
Respiratory Irritation: Inhalation of the dust can cause severe irritation to the nose, throat, and respiratory tract.[5][6]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[2]
Summary of Potential Hazards and GHS Classifications
| Hazard Class | GHS Classification (Inferred) | Causality and Notes |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed | Based on data for Allylamine hydrochloride (H301).[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on the irritant nature of the parent allylamine.[4][5] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage | The parent amine is a lachrymator; the hydrochloride salt enhances corrosive potential.[2] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction | A known property of related allylamine compounds. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Inhalation of dust can irritate the respiratory system.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 (Potential) | The known cardiotoxicity of allylamine suggests a high risk of damage to the cardiovascular system through repeated exposure.[1] |
Hierarchy of Controls: A Self-Validating System
To ensure maximum safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes the most effective measures first. Personal Protective Equipment (PPE) is essential but serves as the last line of defense.[6][7]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
The primary engineering control for this compound is a properly functioning chemical fume hood . All weighing, handling, and preparation of solutions must be conducted within a fume hood to prevent inhalation of dust and potential vapors.[6]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols outlined in the SOP and this guide before beginning work.[8]
-
Restricted Access: The area where the compound is stored and handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment.[7][9] No single piece of equipment protects against all hazards.[9]
| PPE Category | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) . Double-gloving is recommended. The parent allylamine is poorly resisted by latex and nitrile. Butyl rubber is recommended for allylamine.[6] Inspect gloves for any damage before each use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles that provide a seal around the eyes are mandatory.[10] A full-face shield must be worn over the goggles when there is a significant risk of splash, such as when preparing solutions or during spill cleanup.[9] |
| Body Protection | A flame-resistant lab coat with long sleeves and a secure closure is required.[9] An additional chemical-resistant apron should be worn when handling larger quantities or preparing solutions. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | While engineering controls should be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be required for emergency situations or spill cleanup.[11] Use is subject to a full respiratory protection program, including fit-testing.[12] |
Experimental Protocols: Safe Handling and Storage
Protocol for Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE as specified in Section 2.3. Ensure the chemical fume hood is on and functioning correctly.
-
Work Area Setup: Line the work surface inside the fume hood with absorbent bench paper. Gather all necessary equipment (spatulas, weigh paper, secondary containers).
-
Handling: Retrieve the container from its storage location. Open the container only inside the fume hood.
-
Weighing: Use a spatula to carefully transfer the required amount of solid to a tared weigh boat or paper. Avoid generating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Transfer: Carefully add the weighed solid to the reaction vessel or solvent.
-
Cleanup: Tightly reseal the primary container. Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) followed by soap and water, all within the fume hood. Dispose of contaminated weigh paper and bench liner as hazardous waste.
-
Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.[13]
-
Container: Store in the original, tightly sealed container.[14]
-
Environment: Keep in a cool, dry, and well-ventilated area.[14][15] The compound may be hygroscopic (absorbs moisture from the air); storage in a desiccator or under an inert atmosphere may be necessary.[15][16]
-
Location: Store on a low shelf in a cabinet designated for corrosive and toxic solids.[17] Do not store on high shelves.
-
Segregation: Store away from incompatible materials. This includes:
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.[19]
Exposure Response
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[19][20] Seek immediate medical attention. Do not use salves or neutralize. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[19][21] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[20] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services. |
| Ingestion | Do NOT induce vomiting.[20] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[20] Seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel. |
Spill Response Protocol (Small Laboratory Spill)
This protocol applies only to small spills that can be safely managed by trained laboratory personnel. For large or unknown spills, evacuate the area and contact emergency services.[19]
Caption: A stepwise workflow for responding to a small laboratory spill.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through your institution's EHS program, following all local, state, and federal regulations.[8]
Conclusion
This compound presents significant health risks, primarily derived from its allylamine functional group. The potential for acute toxicity, severe cardiovascular damage, and skin/eye corrosion necessitates a cautious and well-documented approach to its handling. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and using appropriate PPE—researchers can mitigate these risks effectively. This guide provides the technical framework for creating a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental health.
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- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Methodological & Application
Application Notes and Protocols for Allyl-but-2-ynyl-amine Hydrochloride in Medicinal Chemistry
Introduction: The Promise of Propargylamines in Neurodegenerative Disease
The fight against neurodegenerative diseases, such as Parkinson's and Alzheimer's, is a central challenge in modern medicinal chemistry. A key area of focus has been the modulation of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, providing symptomatic relief.[3][4][5]
The propargylamine functional group has emerged as a critical pharmacophore in the design of irreversible MAO-B inhibitors.[6] Marketed drugs like selegiline and rasagiline feature this moiety and have demonstrated clinical efficacy.[4] Beyond simple MAO-B inhibition, there is a growing body of evidence that propargylamines possess neuroprotective properties independent of their enzymatic inhibition.[7][8] These compounds have been shown to interfere with apoptotic signaling pathways, potentially by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby protecting neurons from cell death.[7]
Allyl-but-2-ynyl-amine hydrochloride is a novel compound that incorporates the key propargylamine pharmacophore. Its structural features suggest that it may act as an MAO inhibitor and/or a neuroprotective agent. These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases.
Chemical Properties
| Property | Value |
| IUPAC Name | N-allyl-N-(but-2-yn-1-yl)amine hydrochloride |
| Molecular Formula | C₇H₁₂ClN |
| Molecular Weight | 145.63 g/mol |
| CAS Number | Not available |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the N-alkylation of allylamine followed by salt formation. This proposed protocol is based on established methods for the synthesis of related propargylamines.
Step 1: Synthesis of N-allyl-N-(but-2-yn-1-yl)amine
This step involves the nucleophilic substitution of a but-2-ynyl halide with allylamine.
Materials:
-
Allylamine
-
1-bromo-2-butyne (or 1-chloro-2-butyne)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (1.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
While stirring, add 1-bromo-2-butyne (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-allyl-N-(but-2-yn-1-yl)amine as an oil.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure free base.
Step 2: Formation of this compound
Materials:
-
N-allyl-N-(but-2-yn-1-yl)amine (from Step 1)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Diethyl ether (Et₂O), anhydrous
Procedure:
-
Dissolve the purified N-allyl-N-(but-2-yn-1-yl)amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Workflow for the in vitro neuroprotection assay using SH-SY5Y cells.
Mechanism of Action: Dual-Action Potential
This compound holds the potential for a dual mechanism of action in the context of neurodegenerative diseases.
-
MAO-B Inhibition: The propargylamine moiety is a well-established irreversible inhibitor of MAO-B. It is hypothesized that the alkyne group forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. [4]This would increase dopamine levels in the brain, providing symptomatic relief.
-
Neuroprotection: The propargylamine structure may also confer neuroprotective effects by preventing apoptosis. [7][8]This is thought to occur through the stabilization of the dimeric form of GAPDH, preventing its nuclear translocation and the subsequent activation of apoptotic pathways. [8] Signaling Pathway Diagram:
Caption: Hypothesized dual mechanism of action of Allyl-but-2-ynyl-amine HCl.
Conclusion and Future Directions
This compound represents a promising starting point for a medicinal chemistry campaign targeting neurodegenerative diseases. The protocols outlined in these application notes provide a robust framework for its initial characterization. Favorable results from these in vitro assays would warrant further investigation, including:
-
In vivo efficacy studies in animal models of Parkinson's disease.
-
Pharmacokinetic and ADME studies to assess its drug-like properties.
-
Lead optimization to improve potency, selectivity, and pharmacokinetic parameters.
By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and related compounds, contributing to the development of next-generation treatments for neurodegenerative disorders.
References
-
Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved January 22, 2026, from [Link]
-
MAO Inhibitors - StatPearls - NCBI Bookshelf. (2023, June 5). Retrieved January 22, 2026, from [Link]
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. (2021, April 7). Retrieved January 22, 2026, from [Link]
-
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. (n.d.). Retrieved January 22, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (n.d.). Retrieved January 22, 2026, from [Link]
-
Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed. (2003, May). Retrieved January 22, 2026, from [Link]
-
In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Are propargylamines neuroprotective in Parkinson's disease? - Rasagiline. (2006, May 23). Retrieved January 22, 2026, from [Link]
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- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 4. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rasagiline.com [rasagiline.com]
Protocol for the N-alkylation using Allyl-but-2-ynyl-amine hydrochloride
An Application Note and Protocol for the Synthesis of Tertiary Amines via N-Alkylation of Allyl-but-2-ynyl-amine Hydrochloride
Introduction: The Strategic Value of Complex Tertiary Amines
In the landscape of modern drug discovery and materials science, tertiary amines are foundational structural motifs. Their strategic incorporation into molecular frameworks allows for the fine-tuning of critical properties such as basicity (pKa), lipophilicity, and metabolic stability, which are paramount in developing effective pharmaceutical agents.[1] The specific introduction of unsaturated moieties, such as allyl and alkynyl groups, further enhances their utility, providing reactive handles for subsequent diversification, bioconjugation, or for creating complex molecular architectures.
This document serves as a comprehensive guide for researchers on the N-alkylation of N-(prop-2-en-1-yl)but-2-yn-1-amine hydrochloride. This protocol addresses the specific challenges of working with a secondary amine hydrochloride salt that already contains reactive allyl and but-2-ynyl functionalities. We will move beyond a simple recitation of steps to explain the chemical principles and strategic decisions behind the protocol, ensuring a robust and reproducible methodology.
Reaction Principle: Navigating the SN2 Pathway for N-Alkylation
The N-alkylation of an amine with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction.[2][3] The reaction hinges on the nucleophilic character of the amine's lone pair of electrons, which attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group.[2]
Several critical factors govern the success of this transformation:
-
Liberation of the Free Amine: The starting material is provided as a hydrochloride salt. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the initial and most crucial step is the in situ neutralization with a base to generate the free, nucleophilic secondary amine.
-
The Role of the Base: During the reaction, for every mole of amine that reacts, one mole of hydrohalic acid (HX) is produced. This acid will immediately protonate a nearby amine molecule, quenching its reactivity. A base is required to scavenge this acid, ensuring that the amine remains in its active, nucleophilic form.[1][4]
-
The Challenge of Over-Alkylation: The tertiary amine product is itself a nucleophile. It can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of an undesired quaternary ammonium salt.[1][5][6] This "runaway" reaction is a common pitfall. Our protocol mitigates this by carefully controlling stoichiometry and reaction conditions.
Generalized Reaction Mechanism
Caption: General mechanism for the N-alkylation of a secondary amine hydrochloride.
Detailed Experimental Protocol
This protocol describes the N-alkylation of N-(prop-2-en-1-yl)but-2-yn-1-amine hydrochloride with a generic alkyl halide (R-X) to yield the corresponding tertiary amine.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with stir bar |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Condenser and inert gas line (N₂ or Ar) |
| Anhydrous Potassium Carbonate (K₂CO₃), powdered | Syringes and needles |
| Anhydrous N,N-Dimethylformamide (DMF) | Heating mantle with temperature control |
| Diethyl ether (Et₂O) | TLC plates (silica gel 60 F₂₅₄) |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Hexanes | Separatory funnel |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Glass funnel and filter paper |
| Brine (Saturated aqueous NaCl) | Flash chromatography system |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
Step-by-Step Methodology
1. Reaction Setup and Liberation of Free Amine:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(prop-2-en-1-yl)but-2-yn-1-amine hydrochloride (1.0 equiv).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Rationale: A slight excess of base is used to both neutralize the hydrochloride salt and scavenge the acid produced during the alkylation.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the resulting suspension vigorously at room temperature for 30 minutes. Causality: This pre-stirring ensures the complete deprotonation of the amine salt to form the free, nucleophilic secondary amine before the electrophile is introduced.
2. N-Alkylation:
-
To the stirred suspension, add the alkyl halide (R-X, 1.1–1.2 equiv) dropwise via syringe. Expertise: A small excess of the alkylating agent drives the reaction towards completion. A large excess should be avoided to minimize the formation of the quaternary ammonium salt byproduct.[5]
-
Allow the reaction to stir at room temperature.
3. Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Prepare a TLC eluent system (e.g., 10-30% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting amine.
-
If the reaction is sluggish after several hours, gently heat the mixture to 40–50 °C. Insight: Gentle heating can increase the rate of the SN2 reaction without promoting significant side reactions.[7]
-
The reaction is complete when the starting amine spot is no longer visible by TLC.
4. Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite or filter paper to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: The water washes remove the residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.[1][7]
-
Use a gradient eluent system, starting with a low polarity mixture (e.g., 100% Hexanes) and gradually increasing the polarity with ethyl acetate. The tertiary amine product is typically less polar than any unreacted secondary amine.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-alkylated tertiary amine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the N-alkylation protocol.
Parameter Optimization and Troubleshooting
The success of the N-alkylation can be sensitive to several parameters. The table below outlines key variables and provides guidance for optimization.
| Parameter | Standard Condition | Optimization & Troubleshooting Tips |
| Base | K₂CO₃ (2.5 equiv) | Problem: Slow reaction. Solution: A stronger base like Cesium Carbonate (Cs₂CO₃) can be used.[5] Problem: Base is too nucleophilic. Solution: Use a hindered organic base like Triethylamine (TEA) or DIPEA, though their removal can be more complex. |
| Solvent | Anhydrous DMF | Problem: Side reactions. Solution: Less polar solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF) can be tested. Ensure reagents are soluble.[8] Anhydrous conditions are critical to prevent side reactions. |
| Alkyl Halide | R-Br or R-I (1.1 equiv) | Reactivity order: R-I > R-Br > R-Cl. For less reactive amines, an iodide is preferred. For very reactive systems, a bromide or chloride can offer more control and reduce over-alkylation. |
| Temperature | Room Temperature | Problem: No reaction at RT. Solution: Increase temperature to 40-60 °C. For highly reactive electrophiles (e.g., benzyl bromide), cooling to 0 °C initially may be necessary to control the reaction rate. |
| Over-alkylation | Minimized by stoichiometry | Problem: Significant quaternary salt formation. Solution: Reduce the equivalents of alkyl halide to 1.05. Ensure slow, dropwise addition of the alkyl halide. Using the amine as the limiting reagent can also help. |
Conclusion
This application note provides a robust and well-rationalized protocol for the N-alkylation of this compound. By understanding the underlying SN2 mechanism and the critical roles of stoichiometry and base selection, researchers can successfully synthesize complex tertiary amines. This method avoids harsh conditions, making it suitable for substrates containing sensitive functional groups like alkynes and alkenes, thereby enabling the generation of diverse molecular scaffolds for further investigation in pharmaceutical and materials science applications.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- DTIC. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary website. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from Chemistry LibreTexts. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
- Salvatore, R. N., et al. (2001). Efficient and Selective N-Alkylation of Amines with Alkyl Halides. Organic Letters.
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
- Vane, N. (2020). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
-
Reddy, P. V. G., et al. (2013). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. ResearchGate. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of Allyl-but-2-ynyl-amine Hydrochloride
Introduction: Unlocking the Synthetic Potential of a Versatile Enyne Building Block
Allyl-but-2-ynyl-amine hydrochloride is a structurally rich bifunctional building block, featuring both an alkene and an alkyne moiety connected by a nitrogen atom. This arrangement, classified as a 1,6-enyne system, makes it an exceptionally versatile substrate for palladium-catalyzed transformations. The strategic placement of the nitrogen atom not only influences the electronic properties of the unsaturated systems but also provides a handle for the synthesis of nitrogen-containing heterocycles, a common motif in pharmaceuticals and biologically active compounds.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides detailed application notes and robust protocols for the palladium-catalyzed coupling reactions of this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization. The protocols are presented as self-validating systems, with an emphasis on scientific integrity and reproducibility.
PART 1: Intramolecular Palladium-Catalyzed Cycloisomerization: A Direct Route to Pyrrolidine Scaffolds
The most prominent application of N-allyl-N-alkynylamines in palladium catalysis is their intramolecular cycloisomerization to afford substituted pyrrolidine and dihydropyrrole derivatives. These reactions are highly atom-economical and offer a powerful strategy for the rapid construction of these important heterocyclic cores.
Mechanistic Insights: The "Enyne Cyclization" Manifold
The palladium-catalyzed cycloisomerization of 1,6-enynes, such as allyl-but-2-ynyl-amine, can proceed through several mechanistic pathways. A commonly accepted mechanism involves the formation of a palladacyclopentene intermediate. The catalytic cycle is initiated by the coordination of the enyne to a Pd(0) species.
Caption: Proposed mechanism for the palladium-catalyzed cycloisomerization of Allyl-but-2-ynyl-amine.
The initial coordination of the enyne to the Pd(0) catalyst is followed by an oxidative cyclization to form a palladacyclopentene intermediate. Subsequent β-hydride elimination from the allylic position generates a hydridopalladium complex and a diene product. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the cyclized product. The regioselectivity of the β-hydride elimination can be influenced by the ligands on the palladium and the substitution pattern of the enyne.
Protocol 1: Palladium-Catalyzed Intramolecular Cycloisomerization of this compound
This protocol describes the cycloisomerization of this compound to yield a substituted dihydropyrrole. The hydrochloride salt necessitates the use of a base to liberate the free amine for the reaction to proceed.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Strem Chemicals, Inc. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | Acros Organics |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 147.6 mg).
-
Addition of Base and Solvent: Add anhydrous sodium carbonate (2.5 mmol, 265 mg) and anhydrous toluene (10 mL). Stir the suspension vigorously for 15 minutes at room temperature to ensure in situ generation of the free amine.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg) in anhydrous toluene (2 mL). Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the substrate suspension via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydropyrrole derivative.
Expected Outcome: This reaction is expected to yield the corresponding 3-methyl-4-methylene-1-pyrrolidine derivative. The yield can vary depending on the purity of the starting materials and the exclusion of air and moisture.
PART 2: Intermolecular Coupling Reactions: Expanding Molecular Complexity
While intramolecular cyclization is a key transformation, the allyl and butynyl moieties of the substrate can also participate in a variety of intermolecular palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions allow for the introduction of new carbon-carbon bonds, significantly expanding the molecular diversity accessible from this building block.
Sonogashira Coupling: Functionalization of the Alkyne Terminus
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] In the case of allyl-but-2-ynyl-amine, the terminal alkyne can be coupled with a variety of partners.
Caption: General workflow for the Sonogashira coupling of Allyl-but-2-ynyl-amine.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Iodide
This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in avoiding the potential homocoupling of the alkyne (Glaser coupling).
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| 4-Iodotoluene | ≥98% | TCI America |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Oakwood Chemical |
| Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) | ≥99% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | ≥99.9% | Alfa Aesar |
| 1,4-Dioxane | Anhydrous, ≥99.8% | VWR |
Experimental Procedure:
-
Reaction Setup: In a glovebox, charge a screw-cap vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and tri(tert-butyl)phosphine tetrafluoroborate (0.04 mmol, 11.6 mg).
-
Addition of Reagents: Add this compound (0.5 mmol, 73.8 mg), 4-iodotoluene (0.6 mmol, 130.8 mg), and cesium carbonate (1.5 mmol, 488.7 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the desired coupled product.
Heck Reaction: Arylation of the Allylic Moiety
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][4] For allyl-but-2-ynyl-amine, the allylic double bond can be arylated. The presence of the unprotected amine can influence the regioselectivity of the reaction.[4]
Protocol 3: Heck Arylation of this compound with an Aryl Bromide
This protocol details the Heck reaction with an unprotected amine, which often requires specific conditions to avoid catalyst inhibition.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| 4-Bromoanisole | ≥99% | Acros Organics |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Strem Chemicals, Inc. |
| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Matrix Scientific |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore |
Experimental Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound (0.5 mmol, 73.8 mg), 4-bromoanisole (0.6 mmol, 112.2 mg), and potassium carbonate (1.5 mmol, 207.3 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.025 mmol, 5.6 mg) and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 20.6 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (3 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 3: Data Summary and Experimental Considerations
Table 1: Summary of Reaction Conditions and Expected Products
| Reaction Type | Protocol | Key Reagents | Catalyst System | Base | Solvent | Temp. (°C) | Expected Product |
| Cycloisomerization | 1 | Allyl-but-2-ynyl-amine HCl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene | 80 | 3-methyl-4-methylene-1-pyrrolidine |
| Sonogashira Coupling | 2 | Allyl-but-2-ynyl-amine HCl, 4-Iodotoluene | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Cs₂CO₃ | 1,4-Dioxane | 100 | N-allyl-N-(4-(p-tolyl)but-2-ynyl)amine |
| Heck Reaction | 3 | Allyl-but-2-ynyl-amine HCl, 4-Bromoanisole | Pd(OAc)₂ / dppp | K₂CO₃ | DMF | 120 | (E)-N-(3-(4-methoxyphenyl)allyl)-N-(but-2-ynyl)amine |
Causality Behind Experimental Choices:
-
The Role of the Hydrochloride Salt: The amine hydrochloride is a stable, crystalline solid, making it easier to handle and weigh than the free amine, which can be volatile and prone to oxidation. However, for the palladium-catalyzed coupling to occur, the free amine must be generated in situ. This is achieved by the addition of a stoichiometric excess of a base, such as sodium carbonate, potassium carbonate, or cesium carbonate. The choice of base can influence the reaction outcome, with stronger, more soluble bases like cesium carbonate often leading to higher yields in shorter reaction times.
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for the success of these reactions.
-
For cycloisomerization , a simple Pd(OAc)₂/PPh₃ system is often effective.
-
For Sonogashira coupling , a Pd(0) source like Pd₂(dba)₃ is commonly used. Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can promote the oxidative addition of the aryl halide and facilitate the catalytic cycle.
-
For the Heck reaction , a bidentate phosphine ligand like dppp can help to stabilize the palladium catalyst at the high temperatures often required for less reactive aryl bromides.
-
-
Solvent Choice: Anhydrous, aprotic solvents are generally used to prevent quenching of the catalyst and side reactions. Toluene and 1,4-dioxane are common choices for their ability to dissolve the organic reagents and their relatively high boiling points. DMF is often used in Heck reactions as it can help to stabilize the cationic palladium intermediates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Through palladium-catalyzed intramolecular cycloisomerization, it provides a direct entry to pyrrolidine derivatives. Furthermore, its alkene and alkyne functionalities can be selectively functionalized through intermolecular cross-coupling reactions such as the Sonogashira and Heck reactions. A thorough understanding of the reaction mechanisms and the careful selection of reaction conditions, including the appropriate base to neutralize the hydrochloride salt, are key to unlocking the full synthetic potential of this substrate. The protocols provided herein serve as a robust starting point for further exploration and application in the fields of medicinal chemistry and materials science.
References
- Young, M. C., et al. (2022). Amine-Directed Mizoroki–Heck Arylation of Free Allylamines. RSC Publishing.
- Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed annulation of 1,6- and 1,7-enynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Trost, B. M., & Tanoury, G. J. (1987). A palladium-catalyzed cyclization of 1,6-enynes to 1,3- and 1,4-dienes. Journal of the American Chemical Society, 109(15), 4753-4755.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390. [Link]
Sources
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Allyl-but-2-ynyl-amine hydrochloride in the synthesis of enzyme inhibitors
Application Note & Protocol
Allyl-but-2-ynyl-amine Hydrochloride: A Versatile Synthon for the Development of Mechanism-Based Enzyme Inhibitors
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of . Allyl-but-2-ynyl-amine serves as a critical building block for creating mechanism-based, irreversible inhibitors, particularly targeting flavin-dependent enzymes such as Monoamine Oxidase (MAO). We will explore the underlying chemical principles of its inhibitory action, provide a detailed, step-by-step protocol for the synthesis of a model inhibitor, and outline methods for its characterization and activity assessment. The causality behind experimental choices is emphasized to provide a field-proven and scientifically robust guide.
The Chemical Rationale: Dual Functionality for Irreversible Inhibition
Allyl-but-2-ynyl-amine is a secondary amine featuring two distinct unsaturated functionalities: an allyl group and a but-2-ynyl group. While the allyl group can be used for various chemical modifications, the but-2-ynyl moiety (a substituted propargylamine) is the key pharmacophore responsible for its utility in designing irreversible or "suicide" inhibitors.[1]
Mechanism-Based Inactivation: This class of inhibitors is relatively unreactive until they are catalytically converted into a highly reactive species by the target enzyme itself.[2] This process, known as mechanism-based inactivation or suicide inhibition, leads to the formation of a stable, covalent bond between the inhibitor and the enzyme, causing permanent inactivation.[3][4] Recovery of enzyme activity requires the de novo synthesis of new enzyme protein, making these inhibitors particularly potent and long-acting.[2][3]
For flavin-dependent enzymes like Monoamine Oxidase (MAO), the propargylamine moiety is the "warhead." The enzyme's catalytic cycle involves the oxidation of the amine substrate. When it processes an inhibitor containing a propargylamine, it generates a highly reactive allene intermediate. This electrophilic allene is then attacked by a nucleophile within the enzyme's active site—typically the N5 or C4a atom of the FAD cofactor—forming an irreversible covalent adduct.[] This covalent modification permanently blocks the enzyme's catalytic function.
Caption: Mechanism of irreversible enzyme inhibition by a propargylamine-containing compound.
Application Profile: Synthesis of Monoamine Oxidase Inhibitors (MAOIs)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7][8] Inhibiting these enzymes increases the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic effect of MAOIs in treating depression, anxiety disorders, and Parkinson's disease.[6][8][9] this compound is an ideal starting material for synthesizing novel, potent, and potentially selective MAOIs.[10][11]
Detailed Synthesis Protocol: Preparation of a Model Inhibitor
This section provides a detailed, two-step protocol for the synthesis of a model inhibitor, N-benzyl-N-(but-2-yn-1-yl)prop-2-en-1-amine, via reductive amination. This common and robust reaction exemplifies how the Allyl-but-2-ynyl-amine scaffold can be elaborated.
Experimental Workflow Overview
Caption: Workflow for the synthesis of a model inhibitor from Allyl-but-2-ynyl-amine HCl.
Step 1: Preparation of Allyl-but-2-ynyl-amine (Free Base)
Rationale: The starting material is a hydrochloride salt.[12] Most organic reactions, including reductive amination, require the amine to be in its neutral, nucleophilic free-base form. This step involves a simple acid-base extraction to deprotonate the ammonium salt.
Materials:
-
This compound (1.0 eq)
-
Diethyl ether (or Dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 7.6 mmol) in deionized water (20 mL) in a 100 mL separatory funnel.
-
Add diethyl ether (20 mL) to the funnel.
-
Slowly add 1 M NaOH solution dropwise while gently swirling, until the aqueous layer is basic (pH > 10, check with pH paper). Approximately 8-10 mL will be required.
-
Stopper the funnel and shake vigorously for 1 minute, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with saturated brine solution (15 mL).
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ for 10-15 minutes.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting colorless to pale yellow oil is the free base, Allyl-but-2-ynyl-amine. Use immediately in the next step. The yield is typically near-quantitative.
Step 2: Synthesis of N-benzyl-N-(but-2-yn-1-yl)prop-2-en-1-amine
Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[13] It proceeds in two stages: first, the nucleophilic amine attacks the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. Second, a mild reducing agent, sodium borohydride, reduces the iminium ion to the final secondary amine. Using NaBH₄ in ethanol is a classic, cost-effective method.[14]
Materials:
-
Allyl-but-2-ynyl-amine (free base from Step 1, 1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethanol (or Methanol)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolve the crude Allyl-but-2-ynyl-amine (approx. 7.6 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde (0.82 g, 7.98 mmol) to the solution. Stir at room temperature for 30 minutes to allow for iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermic reaction of NaBH₄ with the solvent and ensure selective reduction.
-
Slowly add sodium borohydride (0.43 g, 11.4 mmol) portion-wise over 15 minutes. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: a. Cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M HCl (aq) dropwise until the gas evolution ceases and the solution is neutral to slightly acidic. b. Remove the ethanol under reduced pressure. c. Add deionized water (20 mL) and diethyl ether (30 mL) to the residue and transfer to a separatory funnel. d. Make the aqueous layer basic (pH > 10) with 1 M NaOH. e. Extract the aqueous layer with diethyl ether (2 x 30 mL). f. Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.
Characterization and Biological Activity Assessment
Structural Verification: The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
In Vitro Enzyme Inhibition Assay: To validate the compound as an enzyme inhibitor, its potency (IC₅₀) and selectivity against MAO-A and MAO-B should be determined.
Protocol Outline (Amplex Red Assay):
-
Recombinant human MAO-A and MAO-B enzymes are pre-incubated with varying concentrations of the synthesized inhibitor for a set time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by adding a substrate (e.g., p-tyramine) and the Amplex Red reagent/horseradish peroxidase detection system.
-
The reaction produces hydrogen peroxide, which reacts with the Amplex Red reagent to generate the fluorescent product, resorufin.
-
Fluorescence is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and compared to a control (no inhibitor).
-
IC₅₀ values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypothetical Data Presentation
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀-A / IC₅₀-B) |
| Model Inhibitor | 850 | 45 | 18.9 |
| Selegiline (Reference) | 11,000 | 9.5 | 1158 |
This table presents hypothetical data for illustrative purposes. A higher selectivity index indicates greater selectivity for the MAO-B isoform.
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of mechanism-based enzyme inhibitors. Its dual functionality allows for the straightforward introduction of the propargylamine "warhead" necessary for irreversible inhibition of flavin-dependent enzymes. The protocols outlined in this note demonstrate a reliable and well-rationalized pathway for synthesizing and evaluating novel inhibitors based on this scaffold, providing a solid foundation for drug discovery and medicinal chemistry programs targeting enzymes like MAO.
References
-
Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]
-
Irreversible Inhibition. (n.d.). Unacademy. Retrieved January 22, 2026. [Link]
-
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. (n.d.). Cleveland Clinic. Retrieved January 22, 2026. [Link]
-
Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]
-
Tipton, K. F. (2018). Enzymes: Irreversible Inhibition. ResearchGate. [Link]
-
Foley, P. (2023). MAO Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved January 22, 2026. [Link]
-
Irreversible enzyme inhibitores. (2014). Slideshare. [Link]
- Maryanoff, B. E. (1984). Allyl amine MAO inhibitors. U.S. Patent No. 4,454,158.
- Maryanoff, B. E. (1985). Allyl amine MAO inhibitors. Spanish Patent No. ES8503639A1.
-
Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026. [Link]
-
Olken, N. M., & Marletta, M. A. (1992). NG-allyl- and NG-cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase. Journal of Medicinal Chemistry, 35(6), 1137-1144. [Link]
-
Tipton, K. F., & Youdim, M. B. H. (2017). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]
-
SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (n.d.). Organic Syntheses. [Link]
-
Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. (2019). ChemistryOpen, 8(9), 1166-1170. [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2959. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2020). ACS Omega, 5(40), 25887-25896. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Molecules, 26(11), 3296. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). Catalysts, 8(10), 474. [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). Angewandte Chemie International Edition, 61(30), e202204648. [Link]
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- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. US4454158A - Allyl amine MAO inhibitors - Google Patents [patents.google.com]
- 11. ES8503639A1 - Allyl amine MAO inhibitors. - Google Patents [patents.google.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Streamlined Gram-Scale Synthesis of Allyl-but-2-ynyl-amine Hydrochloride
Abstract
This document provides a comprehensive, field-tested guide for the gram-scale synthesis of Allyl-but-2-ynyl-amine hydrochloride, a versatile bifunctional building block valuable in medicinal chemistry and materials science. The protocol details a robust N-alkylation of but-2-yn-1-amine followed by a straightforward conversion to its hydrochloride salt. Emphasizing scientific integrity, this guide explains the causality behind experimental choices, offers troubleshooting insights, and establishes a self-validating protocol for reproducibility. All procedures are grounded in established chemical principles and supported by authoritative references.
Introduction & Scientific Context
This compound is a key synthetic intermediate possessing two distinct, reactive functionalities: an alkene (allyl group) and an alkyne (butynyl group). This orthogonal reactivity makes it an attractive precursor for constructing complex molecular architectures through diverse chemical transformations, such as click chemistry, hydroamination, and metal-catalyzed cross-coupling reactions.[1][2] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the volatile free amine.
The synthesis strategy presented herein is based on the nucleophilic substitution (SN2) reaction, a cornerstone of C-N bond formation.[3][4] However, the direct alkylation of primary amines is often plagued by a critical side reaction: over-alkylation.[5] This occurs because the secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts. This protocol is optimized to mitigate this challenge on a gram scale, ensuring a high yield of the desired secondary amine.
Reaction Scheme & Mechanism
The synthesis is a two-step process: (1) N-alkylation of but-2-yn-1-amine with allyl bromide to form the free base, and (2) reaction with hydrochloric acid to precipitate the target salt.
Step 1: N-Alkylation
Step 2: Salt Formation
The core mechanism is a classic SN2 reaction. The primary amine, but-2-yn-1-amine, acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. The non-nucleophilic base, potassium carbonate, serves as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Materials & Quantitative Data
Table 1: Reagent Specifications & Stoichiometry
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| But-2-yn-1-amine | C₄H₇N | 69.11 | 10.0 | 0.145 | 1.5 |
| Allyl Bromide | C₃H₅Br | 120.98 | 11.7 | 0.097 | 1.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 20.0 | 0.145 | 1.5 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 250 mL | - | - |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - | - |
| Hydrochloric Acid (2.0 M in Et₂O) | HCl | 36.46 | ~50 mL | ~0.100 | ~1.03 |
Rationale for Stoichiometry: Using a 1.5 molar excess of the starting amine (But-2-yn-1-amine) is a key strategic choice. This ensures that allyl bromide, the limiting reagent, is more likely to react with the abundant primary amine rather than the newly formed secondary amine product, thus minimizing over-alkylation.[5]
Detailed Experimental Protocols
Safety Precautions & Hazard Management
-
General: This procedure must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Allyl Bromide: Highly flammable, toxic, and a potent lachrymator (causes tearing).[6] Handle with extreme care in the fume hood. Avoid inhalation and skin contact. Have a compatible quenching agent (e.g., sodium thiosulfate solution) readily available for spills.
-
But-2-yn-1-amine: A flammable and potentially toxic amine. Avoid inhalation and skin contact.
-
Solvents: Acetonitrile and diethyl ether are flammable. Ensure no ignition sources are present.
PART A: Synthesis of N-Allyl-but-2-yn-1-amine (Free Base)
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an argon/nitrogen inlet, a thermometer, and a 100 mL pressure-equalizing dropping funnel fitted with a rubber septum. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.
-
Reagent Charging: To the flask, add anhydrous potassium carbonate (20.0 g, 0.145 mol) and anhydrous acetonitrile (150 mL). Begin vigorous stirring.
-
Amine Addition: Add but-2-yn-1-amine (10.0 g, 0.145 mol) to the suspension via syringe.
-
Allyl Bromide Addition: Dissolve allyl bromide (11.7 g, 0.097 mol) in 50 mL of anhydrous acetonitrile and load it into the dropping funnel. Add the allyl bromide solution dropwise to the stirring amine suspension over approximately 45-60 minutes. An initial mild exotherm may be observed; maintain the internal temperature below 35°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes; stain: potassium permanganate). The disappearance of the limiting reagent (allyl bromide) and the appearance of a new, higher-Rf product spot indicate reaction progression.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 25 mL). c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. To the resulting oil, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer to a separatory funnel, shake, and separate the layers. e. Extract the aqueous layer with diethyl ether (2 x 50 mL). f. Combine all organic layers, wash with saturated sodium chloride solution (brine, 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). g. Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude N-Allyl-but-2-yn-1-amine as a yellowish oil.
-
Purification: Purify the crude product by vacuum distillation to obtain a clear, colorless oil.
PART B: Formation of this compound
-
Dissolution: Dissolve the purified N-Allyl-but-2-yn-1-amine (assuming ~9.0 g, ~0.082 mol based on an 85% yield) in 150 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Precipitation: Cool the solution in an ice-water bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~42 mL, 0.084 mol) dropwise via syringe. A white precipitate will form immediately.
-
Isolation & Drying: a. Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation. b. Isolate the white solid by vacuum filtration using a Büchner funnel. c. Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL) to remove any unreacted free amine or impurities. d. Dry the resulting white crystalline solid under high vacuum for several hours to remove residual solvent. The expected yield should be in the range of 10-12 grams.
Visualization of Workflow & Chemistry
Diagram 1: Overall Synthetic Scheme
Caption: Reaction scheme for the two-step synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization & Validation
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, D₂O): The spectrum is expected to show characteristic signals for the allyl and butynyl groups. Expected shifts (δ, ppm): ~5.9 (m, 1H, -CH=CH₂), ~5.4 (m, 2H, -CH=CH₂), ~3.8 (d, 2H, N-CH₂-CH=), ~3.7 (q, 2H, ≡C-CH₂-N), ~1.8 (t, 3H, CH₃-C≡). Note: The N-H proton signal will exchange with D₂O.[7]
-
¹³C NMR (100 MHz, D₂O): Expected shifts (δ, ppm): ~128 (-CH=), ~125 (=CH₂), ~85 (CH₃-C≡), ~75 (≡C-CH₂), ~48 (N-CH₂-allyl), ~38 (N-CH₂-butynyl), ~3 (CH₃).
-
IR (ATR, cm⁻¹): ~2900-3100 (C-H stretch), ~2250 (weak, C≡C stretch), ~1645 (C=C stretch), broad signals centered around 2400-2700 (R₂NH₂⁺ stretch).
-
Mass Spectrometry (ESI+): The free base should show a molecular ion peak [M+H]⁺ at m/z = 110.10.
Field Insights & Troubleshooting
-
Issue: Significant Over-alkylation: If TLC or NMR analysis shows substantial formation of the tertiary amine, it indicates the reaction conditions did not sufficiently favor the primary alkylation.
-
Solution: Increase the excess of but-2-yn-1-amine to 2.0 equivalents. Alternatively, perform the addition of allyl bromide at a lower temperature (e.g., 0°C) before slowly warming to reflux, which can enhance selectivity.
-
-
Issue: Product is an Oil, Not a Crystalline Solid: If the final hydrochloride salt is oily or gummy, it may be due to residual solvent or impurities.
-
Solution: Ensure the free base was properly purified by distillation before salt formation. Triturate the oily product with cold pentane or hexane to induce crystallization and wash away non-polar impurities. Dry under high vacuum for an extended period.
-
-
Causality Behind Solvent Choice: Acetonitrile is an excellent choice for SN2 reactions as it is a polar aprotic solvent that effectively solvates the potassium carbonate and the reacting species. Diethyl ether is used for the salt formation because it readily dissolves the free amine but is a poor solvent for the ionic hydrochloride salt, leading to efficient precipitation.[8]
References
-
Phelps, J. M., et al. (2021). An efficient zinc-mediated carbonyl alkylative amination. Journal of the American Chemical Society, 143, 1959-1967. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]
-
Wrigley, S. D., et al. (2021). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chemical Science, 12(45), 15156-15162. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Wrigley, S. D., et al. (2021). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. PubMed Central. Available at: [Link]
-
RSC Publishing. (2018). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Propargyl bromide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]
-
ResearchGate. (2021). Synthesis of amines via coupling of imines and alkylarenes. Available at: [Link]
-
ResearchGate. (n.d.). Gram-scale experiment and transformation of allylic amine unit of tricyclic indole product. Available at: [Link]
-
ScienceDirect. (2001). Synthesis of N-protected allylic amines from allyl ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Available at: [Link]
-
MySkinRecipes. (n.d.). But-2-yn-1-amine. Available at: [Link]
- Google Patents. (1967). Process for the purification of amines.
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
-
RSC Publishing. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2020). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. PubMed Central. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Organic Syntheses. (n.d.). Allylamine. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Available at: [Link]
-
National Institutes of Health. (2013). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PubMed Central. Available at: [Link]
-
PubChem. (n.d.). But-2-yn-1-amine. Available at: [Link]
-
National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Available at: [Link]
-
CORE. (2004). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
ResearchGate. (2021). Gram-Scale, Seven-Step Total Synthesis of (−)-Colchicine. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of allyl-PEG, allyl-PEG4-b-PCL, amino-PEG-b-PCL and... Available at: [Link]
-
PubMed. (2025). Gram-Scale Total Synthesis of Illisimonin A. Available at: [Link]
Sources
- 1. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. But-2-yn-1-amine [myskinrecipes.com]
- 3. Alkylamine synthesis by C-C coupling [organic-chemistry.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Leveraging Allyl-but-2-ynyl-amine Hydrochloride for the Synthesis of Novel Constrained Peptide Isosteres via Enyne Metathesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Robust Peptide Therapeutics
Peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and a high degree of conformational flexibility, which can lead to reduced binding affinity.[1] A prominent strategy to overcome these limitations is the development of peptide isosteres—molecules that mimic the essential structural features of a native peptide while replacing the labile amide backbone with a more robust scaffold.[2][3] This modification can enforce a bioactive conformation, leading to enhanced target affinity and improved proteolytic resistance.[4][5]
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in this field, enabling the synthesis of conformationally constrained cyclic structures.[6][7] Among these methods, enyne ring-closing metathesis (enyne RCM) offers a unique pathway to generate cyclic 1,3-dienes, which serve as rigid scaffolds for mimicking peptide turns.[8][9] This application note provides a comprehensive guide to the use of Allyl-but-2-ynyl-amine hydrochloride , a specialized enyne building block, for the synthesis of novel peptide isosteres through a solid-phase synthesis workflow.
The Core Principle: Enyne Ring-Closing Metathesis (RCM)
Enyne RCM is a transition metal-catalyzed intramolecular reaction between an alkene and an alkyne moiety within the same molecule. The reaction is typically mediated by ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their exceptional functional group tolerance, a critical feature for peptide chemistry.[6][10]
The fundamental transformation involves the formation of a ruthenacyclobutane intermediate followed by a series of bond reorganizations, ultimately resulting in a cyclic compound containing a 1,3-diene system.[8] This diene can be further functionalized or hydrogenated if desired, but its inherent planarity and rigidity are ideal for constraining the peptide backbone.
Caption: Overall workflow for the solid-phase synthesis of a peptide isostere.
Protocol 1: Preparation and Incorporation of the Enyne Building Block
Objective: To prepare an Fmoc-protected amino acid derivative from Allyl-but-2-ynyl-amine for use in solid-phase peptide synthesis (SPPS).
Rationale: Standard Fmoc-SPPS requires each building block to have a free carboxylic acid for coupling and a temporary Fmoc protecting group on the amine. Here, we create a glycine-like derivative by coupling the enyne amine to Fmoc-glycine-OPfp.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-glycine-pentafluorophenyl ester (Fmoc-Gly-OPfp)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard SPPS resin (e.g., Rink Amide), reagents, and solvents
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.2 eq) and stir at room temperature for 20 minutes to generate the free amine.
-
Coupling: To the solution from Step 1, add Fmoc-Gly-OPfp (1.05 eq). Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, wash the organic layer with 1M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, Fmoc-Gly-(N-allyl, N-but-2-ynyl) amine , can be purified by flash chromatography on silica gel.
-
Incorporation via SPPS: The purified building block is now ready for use in a standard automated or manual Fmoc-SPPS protocol. [11]It is coupled to the resin-bound peptide using standard coupling reagents like HCTU or HATU.
Protocol 2: On-Resin Enyne Ring-Closing Metathesis
Objective: To cyclize the linear, enyne-containing peptide while it is still attached to the solid support.
Rationale: Performing the cyclization on-resin simplifies purification by allowing the catalyst and excess reagents to be washed away easily. The choice of catalyst and solvent is critical for reaction efficiency. Second-generation Grubbs' catalysts (G-II) or Hoveyda-Grubbs' catalysts (HG-II) are often preferred for their stability and high activity. [10] Materials:
-
Peptide-bound resin from Protocol 1
-
Grubbs' Catalyst, 2nd Generation (G-II) or Hoveyda-Grubbs' Catalyst, 2nd Generation (HG-II)
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in anhydrous DCE in a reaction vessel for 30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the Grubbs' catalyst (typically 15-30 mol% relative to the resin loading) dissolved in a minimal amount of anhydrous DCE.
-
Reaction: Gently agitate the resin slurry at 60-80 °C. The reaction progress can be monitored by taking a small sample of resin, performing a test cleavage, and analyzing the product by LC-MS. Reaction times can vary from 4 to 24 hours.
-
Catalyst Quenching and Removal: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin extensively with DCM, DMF, and methanol to remove the catalyst and byproducts. A wash with a catalyst scavenger like triphenylphosphine oxide in DCM can also be employed.
| Parameter | Recommended Condition | Rationale & Considerations |
| Catalyst | Grubbs' II or Hoveyda-Grubbs' II | High activity and stability. HG-II is often easier to remove. [10] |
| Solvent | Anhydrous, degassed DCE or Toluene | High boiling point allows for elevated temperatures. Must be anhydrous to prevent catalyst degradation. |
| Temperature | 60 - 80 °C | Provides thermal energy to drive the catalytic cycle. Higher temperatures can risk peptide degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Ruthenium catalysts are sensitive to oxygen. |
| Catalyst Loading | 15 - 30 mol% | Higher loading can improve conversion but increases cost and purification challenges. |
Protocol 3: Cleavage, Purification, and Characterization
Objective: To cleave the final cyclic peptide from the resin, remove all side-chain protecting groups, and purify the final product.
Procedure:
-
Cleavage: Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide isostere.
-
LC-MS: To verify the correct molecular weight and assess purity.
-
NMR (¹H, COSY): To confirm the formation of the 1,3-diene and elucidate the three-dimensional structure.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | 1. Inactive catalyst (oxidation).2. Insufficient temperature or time.3. Steric hindrance in the peptide sequence. | 1. Use fresh catalyst and ensure all solvents/glassware are dry and reactions are under inert gas.2. Increase reaction temperature or time. Consider using a microwave synthesizer for controlled heating.<[12]br>3. Re-design the linear peptide to be more flexible. |
| Formation of Desallyl Side Product | Cleavage of the O-allyl group from residues like Tyrosine(O-allyl) by the Ru catalyst. [7] | This is less relevant for N-allyl groups but is a known issue for O-allyl ethers. If present, use a milder catalyst or different protecting group strategy. |
| Low Cleavage Yield | Incomplete reaction or steric hindrance preventing full access of the cleavage cocktail. | Extend cleavage time or use a different cleavage cocktail. |
| Dimerization | Intermolecular reaction instead of intramolecular cyclization. | Perform the RCM reaction at high dilution to favor the intramolecular pathway. |
Conclusion
This compound is a highly effective building block for creating conformationally constrained peptide isosteres. The enyne ring-closing metathesis strategy provides a robust and reliable method for introducing a rigid, diene-containing cyclic element into the peptide backbone. This approach offers medicinal chemists a powerful tool to enhance the therapeutic properties of peptide leads, potentially improving their stability, binding affinity, and overall efficacy. [1][13]The protocols outlined here provide a solid foundation for researchers to explore this exciting area of peptide drug discovery.
References
- Fairlie, D. P., & Dantas de Araujo, A. (2016). Intracellular Targeting of Peptide-Based Drugs. Chemical Reviews, 116(18), 11058–11109.
-
Venkatesan, N., & Kim, B. H. (2002). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Current Medicinal Chemistry, 9(24), 2243–2277. [Link]
-
Venkatesan, N., & Kim, B. H. (2002). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. ResearchGate. [Link]
-
Hess, S., O'Brian-Simpson, N. M., & Reynolds, E. C. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 589437. [Link]
-
Wipf, P., & Wipf, J. R. (2012). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Organic Process Research & Development, 16(1), 26–34. [Link]
-
Mori, M. (2007). Synthesis of Natural Products and Related Compounds using Enyne Metathesis. Scholarpedia, 2(7), 3959. (URL from search: University of Windsor) [Link]
-
Kotha, S., & Sreevani, G. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. International Journal of Peptide Research and Therapeutics, 16(3), 269–291. [Link]
-
Pícharz, M., et al. (2011). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 76(15), 6334–6341. [Link]
-
Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Chemical Reviews, 107(10), 4383–4427. [Link]
-
Schissel, C., et al. (2024). Backbone Editing: A Novel Approach to Peptide Backbone C–C Bond Formation. American Peptide Society. [Link]
- Not found in search results.
-
AdooQ BioScience. Allyl-prop-2-ynyl-amine hydrochloride. [Link]
- Not found in search results.
-
Pickering, D. L., & B-Jones, C. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 12(42), 8443–8446. [Link]
-
Wipf, P., & Wipf, J. R. (2012). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. ResearchGate. [Link]
-
Passioura, T. (2023). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 723, 91-109. [Link]
-
Neff, R. K., & Lee, D. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Chemical Society Reviews, 40(10), 5030–5047. [Link]
-
Lok, T., et al. (2017). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Bioconjugate Chemistry, 28(7), 1934–1942. [Link]
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
-
Jadhav, S. S., & Coin, I. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 624–629. [Link]
- Not found in search results.
- Not found in search results.
-
Sonesten, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org. [Link]
- Not found in search results.
Sources
- 1. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and enzyme inhibitory activities of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 6. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Backbone Editing - Research [americanpeptidesociety.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Allyl-but-2-ynyl-amine Hydrochloride
Welcome to the technical support center for the synthesis of Allyl-but-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields in the N-alkylation of but-2-yn-1-amine with an allyl halide are often traced back to several critical factors:
-
Overalkylation: The product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to the formation of a tertiary amine (diallyl-but-2-ynyl-amine), consuming your desired product and starting material. This is a classic challenge in amine alkylation.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial. An inappropriate base may not efficiently deprotonate the primary amine, leading to a slow reaction rate, or it may be too strong, promoting side reactions.
-
Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products and promote the formation of byproducts. Conversely, a temperature that is too low will result in an impractically slow reaction rate.
-
Solvent Polarity: The solvent plays a key role in solvating the reactants and influencing the reaction pathway. An unsuitable solvent can hinder the reaction.
-
Purity of Starting Materials: Impurities in the but-2-yn-1-amine or allyl halide can interfere with the reaction.
Q2: I'm observing a significant side product. How can I identify and minimize its formation?
The most common side product is the overalkylation product, diallyl-but-2-ynyl-amine. To confirm its presence, techniques like GC-MS or NMR spectroscopy are recommended.
Strategies to Minimize Overalkylation:
-
Control Stoichiometry: Use a slight excess of the but-2-yn-1-amine relative to the allyl halide. This ensures the allyl halide is consumed before significant overalkylation can occur.
-
Slow Addition of Alkylating Agent: Adding the allyl halide dropwise to the reaction mixture containing the but-2-yn-1-amine and base can maintain a low concentration of the alkylating agent, favoring the initial desired reaction.
-
Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the amine hydrohalide salt as a starting material. Under carefully controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine product is immediately protonated, effectively taking it out of the reaction pathway and preventing further alkylation.[2]
Q3: What is the optimal base for this reaction, and how much should I use?
The ideal base should be strong enough to deprotonate the primary amine (or its salt) but not so strong as to cause significant side reactions.
| Base | Advantages | Disadvantages | Recommended Stoichiometry (equivalents) |
| Potassium Carbonate (K₂CO₃) | Inexpensive, mild, and easy to handle. | May require higher temperatures or longer reaction times. | 2.0 - 3.0 |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Stronger bases, can lead to faster reaction rates. | Can promote elimination reactions with some alkyl halides. Use with caution. | 1.1 - 1.5 |
| Triethylamine (Et₃N) | Organic base, soluble in many organic solvents. | May not be strong enough for complete deprotonation, leading to slower reactions. | 1.5 - 2.5 |
Note: Stoichiometry is relative to the limiting reagent, typically the allyl halide.
In many cases, potassium carbonate in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) provides a good balance of reactivity and selectivity.
Q4: How do I effectively purify the final this compound product?
Purification typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The crude amine (free base) is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.
-
Conversion to Hydrochloride Salt: The organic solution containing the free amine is cooled in an ice bath. A solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether or hexanes) to remove any non-basic organic impurities, and then dried under vacuum.
For freeing amines from their hydrochlorides on a larger scale, continuous processes involving countercurrent extraction with concentrated aqueous NaOH can be employed.[3]
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Allyl-but-2-ynyl-amine, followed by its conversion to the hydrochloride salt.
Materials:
-
But-2-yn-1-amine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid solution (e.g., 2M in Et₂O)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add but-2-yn-1-amine (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Reagent Addition: Begin vigorous stirring. Add allyl bromide (1.0 equivalent), dissolved in a small amount of anhydrous acetonitrile, dropwise from the addition funnel over 30-60 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or a suitable temperature like 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and other inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the ethereal solution with water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine (Allyl-but-2-ynyl-amine).
-
Salt Formation: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether and cool the solution in an ice bath.
-
Precipitation: With stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting this compound in a vacuum oven to a constant weight.
References
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
- Process for the purification of amines - Google P
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry - Chemical Reviews. [Link]
- Preparation of an allyl amine and quaternary diallyl ammonium compounds there
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - Chemistry – An Asian Journal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Guide: Purification of Crude Allyl-but-2-ynyl-amine hydrochloride by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude Allyl-but-2-ynyl-amine hydrochloride via recrystallization. Moving beyond a simple procedural list, this document delves into the underlying chemical principles, offers robust troubleshooting solutions, and presents a validated experimental protocol to ensure a high degree of purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of amine hydrochloride salts.
Q1: My this compound won't crystallize out of solution, even after cooling. What should I do?
A: This is the most frequent challenge in recrystallization and is typically due to one of two reasons: excessive solvent or a supersaturated solution.[1]
-
Too Much Solvent: You may have added more hot solvent than was necessary to dissolve the compound, meaning the solution is not saturated enough to crystallize upon cooling.[2] The remedy is to gently boil off a portion of the solvent to increase the concentration, then attempt the cooling process again.[1][2]
-
Supersaturation: The solution may be cooled but has failed to form the initial crystal nuclei required for growth.[3] To induce crystallization, you can:
-
Scratch the Flask: Gently scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1][4]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for further crystal formation.[2][3]
-
Ultra-Cooling: For stubborn solutions, further cooling in an ice-salt bath or freezer may be necessary, but this should be done after attempting the above methods, as rapid cooling can sometimes trap impurities.[5]
-
Q2: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as an oil upon cooling because its melting point is below the solvent's boiling point, or due to the presence of significant impurities that depress the melting point.[1][6]
To resolve this, re-heat the solution to re-dissolve the oil. Then, add a small, measured amount of additional solvent and allow the solution to cool much more slowly.[1] Insulating the flask by placing it on a cork ring or paper towels and covering it can promote the slow formation of crystals over oil droplets.[2] If the problem persists, a different solvent system is required.
Q3: The yield of my recrystallized product is very low. Why did this happen and how can I improve it?
A: A low yield can result from several factors.[2]
-
Excessive Solvent: As mentioned in Q1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3] Always use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[3]
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will redissolve and wash away your purified product.[3]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure the funnel and receiving flask are pre-heated.[5]
Q4: What is the best solvent system for recrystallizing this compound?
A: As an amine hydrochloride salt, the compound is polar. Therefore, polar protic solvents are excellent starting points.[7] The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.[3] A mixed-solvent system is often highly effective for salts. A common strategy is to dissolve the salt in a minimal amount of a "good" hot solvent (like isopropanol or ethanol) and then slowly add a "poor," less polar co-solvent (like ethyl acetate or diethyl ether) until the solution becomes faintly cloudy (the point of saturation). Re-heat gently to clarify and then cool slowly.[8]
Q5: My final product is still colored or shows impurities by analysis. What's next?
A: If a single recrystallization is insufficient, it may be due to the choice of solvent or the nature of the impurity.
-
Colored Impurities: These can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration. However, charcoal can also adsorb your desired product, reducing the yield, so it should be used sparingly.
-
Persistent Impurities: If impurities have similar solubility profiles to your product, a second recrystallization using a different solvent system may be effective. If recrystallization fails to achieve the desired purity, an alternative purification method, such as column chromatography, may be necessary.[1]
Section 2: In-Depth Troubleshooting Guide
Problem: Failure to Induce Crystallization
This guide expands on the common issue of a clear, cooled solution that refuses to yield crystals. The core principle being violated is the lack of nucleation, the first step in crystal formation.
-
Causality: Crystals grow on initial "seeds" or nucleation sites. In a very clean flask with a highly purified compound, these sites may not form spontaneously, leading to a stable supersaturated state.[1]
-
Self-Validating Protocol:
-
Confirm Saturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is saturated, and nucleation is the issue.[2] If no residue forms, too much solvent was used.
-
Systematic Induction: First, try scratching the flask. If that fails after a few minutes, add a single seed crystal. If seeding is not possible, try the glass rod evaporation trick again, but this time, dip the residue-coated rod back into the solution to seed it.[4]
-
Solvent Reduction: If the solution was not saturated, return it to the heat source and boil away 10-15% of the solvent volume. Allow it to cool again. Repeat until the solution is confirmed to be saturated.[2]
-
Problem: "Oiling Out" - Formation of an Immiscible Liquid
Oiling out is a frustrating state of matter limbo that prevents the formation of a pure crystalline lattice.
-
Causality: This occurs when the crude solid, with its melting point depressed by impurities, dissolves in the hot solvent and then separates as a liquid upon cooling before it can solidify into a crystal lattice.[6] This is common when the boiling point of the solvent is higher than the melting point of the impure compound.
-
Self-Validating Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add 10-20% more solvent by volume. This lowers the saturation temperature, giving the molecules more "room" to organize as they cool.[1]
-
Drastically Slow Cooling: Do not place the flask on a cold benchtop or in an ice bath. Leave the hot flask on the (turned off) hotplate, or place it inside a large beaker insulated with paper towels. This allows for very slow cooling over several hours, which favors crystal formation.[1]
-
Solvent System Re-evaluation: If slow cooling still produces an oil, the chosen solvent is likely inappropriate. A lower-boiling point solvent or a mixed-solvent system where crystallization can be induced by adding an anti-solvent at a lower temperature is a superior choice.
-
Section 3: Recommended Experimental Protocol
This protocol provides a validated starting point for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (appropriate size for the volume of solvent)[2]
-
Hotplate with stirring capability
-
Glass funnel (stemless preferred for hot filtration)[5]
-
Filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
-
Selected recrystallization solvent(s)
-
Drying oven or vacuum desiccator
Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization.[3] The following table provides guidance based on the polar salt nature of the target compound. Initial small-scale solubility tests are strongly recommended.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Isopropanol (IPA) | Polar Protic | Excellent | Poor | Good balance of solvency and volatility. Often a first choice. |
| Ethanol (EtOH) | Polar Protic | Excellent | Poor | High solvency; may require an anti-solvent to reduce solubility for good recovery. |
| Water | Very Polar Protic | Good | Poor | High solvency, but drying the final product can be slow.[3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Poor | Excellent | Good for use as an anti-solvent with IPA or EtOH.[8] |
| Diethyl Ether | Weakly Polar | Poor | Excellent | Highly effective anti-solvent, but use with caution due to high volatility and flammability. |
| Hexane / Heptane | Non-polar | Insoluble | Excellent | Use as an anti-solvent for highly non-polar impurities. |
Step-by-Step Recrystallization Workflow
This workflow is designed to systematically remove soluble and insoluble impurities.
Caption: Recrystallization workflow for this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen primary solvent (e.g., isopropanol) to a gentle boil. Add the hot solvent to the crude solid dropwise with stirring until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly on the benchtop. Rapid cooling can trap impurities in the crystal lattice. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3][5]
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or desiccator to ensure all residual solvent is removed.[3] The presence of solvent can affect purity analysis and melting point determination.
Section 4: References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Allyl-but-2-ynyl-amine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of Allyl-but-2-ynyl-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile secondary amine. The N-alkylation route to secondary amines is a cornerstone of organic synthesis; however, it is frequently plagued by the formation of stubborn byproducts that complicate purification and reduce yields.[1] The primary challenge in this specific synthesis is controlling the reactivity of the amine nitrogen to prevent over-alkylation, which leads to the formation of a tertiary amine byproduct.[2][3][4][5][6]
This guide provides an in-depth analysis of the common byproducts encountered, the mechanisms of their formation, and field-proven troubleshooting strategies to help you achieve a higher purity of your target compound.
Section 1: The Synthetic Pathway and Byproduct Formation
The most common and direct route to Allyl-but-2-ynyl-amine is the nucleophilic substitution (SN2) reaction between a primary amine and an alkyl halide. There are two viable pathways:
-
Route A: Allylamine reacting with 1-bromo-2-butyne.
-
Route B: But-2-yn-1-amine reacting with allyl bromide.
Both routes are susceptible to the same primary side reaction: over-alkylation . The desired secondary amine product is itself a nucleophile and can react with another equivalent of the alkyl halide to form an undesired tertiary amine.[2][4][5]
Reaction Mechanism and Byproduct Genesis
The diagram below illustrates the intended reaction pathway (in green) and the competing side reaction (in red) that leads to the most common byproduct.
Caption: Primary reaction pathway versus byproduct formation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and workup.
Q1: My TLC/LC-MS analysis shows three spots: my starting amine, my desired product, and a less polar, higher molecular weight species. What is this third spot and how do I prevent it?
A1: This is the classic profile for an N-alkylation reaction that has proceeded too far.
-
Identification: The higher molecular weight, less polar spot is almost certainly the tertiary amine byproduct . Primary and secondary amines can often be visualized on TLC plates with ninhydrin stain, while tertiary amines will not stain.[3] Mass spectrometry will confirm its identity, showing a molecular weight corresponding to the addition of a second alkyl group.
-
Causality & Prevention: Over-alkylation occurs because the secondary amine product is often of similar or even greater nucleophilicity than the starting primary amine.[7] This side reaction is favored by:
-
High concentrations: Keeping the concentration of the alkyl halide low relative to the amine is critical.
-
High temperatures: Elevated temperatures increase the rate of both reactions but can disproportionately favor the second alkylation.
-
Stoichiometry: Using a slight excess of the primary amine (1.2 - 1.5 equivalents) can help consume the alkyl halide before it has a chance to react with the product. However, this leaves you with the challenge of removing unreacted starting material. The most effective strategy is the slow, dropwise addition of the alkyl halide (1.0 equivalent) to a solution of the primary amine and base.[8] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
Q2: My reaction yield is very low, and my workup is messy. How can I improve this?
A2: Low yields and difficult workups often stem from issues with the reaction conditions or purification strategy.
-
Choice of Base and Solvent: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the HBr formed during the reaction.[5] Stronger bases like NaOH can promote side reactions of the alkyl halides. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically a good choice.
-
Monitoring the Reaction: Closely monitor the reaction's progress every 30-60 minutes using TLC or LC-MS.[8] The goal is to stop the reaction as soon as the starting alkyl halide is consumed to minimize the formation of the tertiary amine.
-
Purification Strategy: Direct distillation is often difficult due to the close boiling points of the amine mixture.
-
Acid-Base Extraction: This is a powerful technique for separating amines.[3][9] Tertiary amines are generally less basic than secondary amines. By carefully adjusting the pH of the aqueous phase with a buffer, it's possible to selectively protonate and extract the primary and secondary amines, leaving the less basic tertiary amine in the organic layer.[9]
-
Flash Chromatography: While sometimes challenging for amines due to their interaction with acidic silica gel, it is a viable option.[10] To prevent peak tailing, either add a small amount of triethylamine (~1%) to your eluent or use an amine-functionalized silica column.[3][10]
-
Q3: After forming the hydrochloride salt, my product is an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline solid?
A3: The physical form of the final salt is highly dependent on its purity. Oily or non-crystalline products are often the result of residual impurities (like the tertiary amine) that inhibit crystallization.
-
Ensure Purity of the Free Base: Before salt formation, ensure the free amine is as pure as possible using the techniques described in A2. An NMR spectrum of the free base should be clean, with no signals corresponding to the tertiary byproduct.
-
Salt Formation Protocol:
-
Dissolve the purified free amine in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (or anhydrous HCl gas) dropwise while stirring.
-
If the salt precipitates, collect it by filtration. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. You may also need to cool the solution or slowly add a non-polar co-solvent like hexane to decrease solubility and force precipitation.
-
Wash the resulting solid with cold, anhydrous ether to remove any surface impurities and dry under vacuum.
-
Section 3: Data Summary and Protocols
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition to Favor Secondary Amine | Condition to Favor Tertiary Amine | Rationale |
| Stoichiometry | 1.0 eq. Alkyl Halide / 1.2-1.5 eq. Amine | >1.0 eq. Alkyl Halide / 1.0 eq. Amine | Excess amine outcompetes the product for the alkyl halide. |
| Addition Method | Slow, dropwise addition of alkyl halide | Rapid, bulk addition of alkyl halide | Maintains low instantaneous concentration of the electrophile.[8] |
| Temperature | 25-40 °C (Room Temp) | > 60 °C (Heating) | Higher temperatures accelerate the second alkylation step. |
| Concentration | Dilute conditions (e.g., 0.1-0.5 M) | Concentrated conditions (>1 M) | Reduces the probability of product-electrophile encounters. |
Protocol 1: Optimized Synthesis of Allyl-but-2-ynyl-amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add allylamine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (to make a 0.5 M solution based on the amine).
-
Addition: Place the flask in a room temperature water bath. Add 1-bromo-2-butyne (1.0 eq.) dropwise via a syringe pump over 2-3 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of 1-bromo-2-butyne by TLC or GC-MS every hour.
-
Workup: Once the 1-bromo-2-butyne is consumed, filter off the inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20%). To improve peak shape, add 0.5-1% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure secondary amine product.
Section 4: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Jha, A. K., & Ma, D. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Reddit User Discussion. (2022). Amine workup. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes. Available at: [Link]
-
Chemguide. (n.d.). Preparation of amines. Chemguide. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. reddit.com [reddit.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Reactions with Allyl-but-2-ynyl-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing coupling reactions involving Allyl-but-2-ynyl-amine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve success in your synthetic endeavors. As Senior Application Scientists, we combine our expertise with field-proven insights to address the specific challenges you may encounter.
I. Understanding the Substrate: this compound
Allyl-but-2-ynyl-amine is a versatile building block containing three key functional groups: a secondary amine, a terminal alkyne, and an allyl group. The hydrochloride salt form enhances its stability and ease of handling. However, the presence of the secondary amine introduces specific challenges in transition metal-catalyzed coupling reactions, as it can act as both a nucleophile and a potential ligand for the metal catalyst.[1][2]
Key Structural Features & Reactivity Considerations:
-
Secondary Amine: Can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1] It is also nucleophilic and can participate in side reactions.
-
Terminal Alkyne: The reactive site for Sonogashira and other alkyne-based coupling reactions.[3][4]
-
Allyl Group: Offers a site for further functionalization via reactions like allyl-allyl cross-coupling or Tsuji-Trost reactions.[5][6]
-
Hydrochloride Salt: The amine is protonated, rendering it non-nucleophilic and unable to coordinate to the catalyst. A base is required to liberate the free amine for the coupling reaction to proceed.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during coupling reactions with Allyl-but-2-ynyl-amine and provides systematic solutions.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks & Quick Fixes:
-
Reagent Quality:
-
Inert Atmosphere:
Systematic Optimization:
If initial checks do not resolve the issue, a more thorough optimization of reaction parameters is necessary.
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Base | Insufficient amount or incorrect choice of base. | Use at least 2 equivalents of a suitable base. For Sonogashira, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[9][10] For copper-free systems, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃.[8] | The base neutralizes the HCl salt and the HX byproduct formed during the reaction.[9] It also facilitates the formation of the copper acetylide in traditional Sonogashira reactions.[9] |
| Catalyst System | Inactive catalyst or inappropriate ligand. | For Sonogashira, a combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[1][4] For challenging couplings, consider more active catalysts with bulky, electron-rich phosphine ligands.[11][12] | The ligand plays a crucial role in stabilizing the palladium catalyst and promoting key steps in the catalytic cycle.[11][12] |
| Temperature | Reaction temperature is too low. | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate.[10] | Higher temperatures can facilitate the rate-determining oxidative addition step.[13] |
| Amine Protection | The secondary amine is interfering with the reaction. | Consider protecting the amine with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[14][15][16][17] | Protection prevents the amine from coordinating to the catalyst or participating in side reactions.[14][16] |
Troubleshooting Workflow for Low Yield:
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Causes:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of copper and oxygen, leading to the formation of a diyne.[18]
-
Reaction at the Allyl Group: The allyl group can potentially undergo isomerization or other palladium-catalyzed reactions.[22]
-
Solution:
-
Careful selection of the catalyst and reaction conditions can often minimize side reactions at the allyl moiety. Mild reaction conditions are generally preferred.[1]
-
-
-
Polymerization: Terminal alkynes can be prone to polymerization, especially at elevated temperatures.
-
Solution:
-
Avoid excessively high temperatures.
-
Use a higher concentration of the coupling partner to favor the cross-coupling reaction.
-
-
Problem 3: Difficulty in Product Purification
The basic nature of the product can sometimes make purification by standard silica gel chromatography challenging.
Purification Strategies:
-
Acid/Base Extraction: An initial workup with a dilute acid wash can protonate the amine product, allowing for its extraction into the aqueous phase and separation from non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified product.
-
Solid-Phase Extraction (SPE): Cation exchange cartridges (e.g., SCX) can be very effective for purifying basic compounds like propargylamines.[23] The crude reaction mixture is loaded onto the cartridge, non-basic impurities are washed away, and the desired product is then eluted with a basic solution (e.g., ammonia in methanol).[23]
-
Modified Chromatography: If using silica gel chromatography, adding a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent can help to reduce tailing and improve the separation of the basic product.
III. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the secondary amine in Allyl-but-2-ynyl-amine for a Sonogashira coupling?
This is a common and important question. The necessity of amine protection depends on the specific reaction conditions and the other functional groups present in your coupling partner.
-
Without Protection: Direct coupling is possible, but you must use at least two equivalents of base: one to neutralize the hydrochloride salt and another to facilitate the catalytic cycle.[9] However, the free secondary amine can coordinate to the palladium catalyst, potentially leading to lower yields or catalyst inhibition.[1]
-
With Protection: Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can prevent catalyst inhibition and potential side reactions involving the amine.[14][16] This often leads to cleaner reactions and higher yields, although it adds extra steps to the overall synthesis. The Boc group is easily removed under acidic conditions.[14][16]
Decision-Making Flowchart for Amine Protection:
Caption: A decision-making flowchart for amine protection strategy.
Q2: What is the best palladium catalyst and ligand for coupling with this substrate?
The optimal catalyst system can be substrate-dependent.
-
Standard Conditions: For many Sonogashira reactions, Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI works well.[24]
-
For Less Reactive Partners (e.g., Aryl Chlorides): More active catalysts employing bulky, electron-rich phosphine ligands are often required.[11][12][25] Examples include ligands from the Buchwald or Hartwig groups.[11][26]
-
Copper-Free Conditions: N-heterocyclic carbene (NHC) palladium complexes have shown high efficiency in copper-free Sonogashira couplings.[3][21]
Q3: Can I perform other types of coupling reactions with this molecule?
Absolutely. The trifunctional nature of Allyl-but-2-ynyl-amine makes it a versatile building block.
-
Suzuki-Miyaura Coupling: While the Sonogashira reaction is the most direct way to functionalize the alkyne, it's also possible to first convert the terminal alkyne to an alkynylboron species and then perform a Suzuki coupling.[27] However, the direct Sonogashira coupling is generally more straightforward.[28]
-
Buchwald-Hartwig Amination: The secondary amine can be coupled with aryl halides in a Buchwald-Hartwig amination reaction.[29] In this case, the alkyne and allyl groups would be spectators.
-
Reactions at the Allyl Group: The allyl group can participate in various transformations, including palladium-catalyzed allylic amination (Tsuji-Trost reaction).[5][29]
Q4: My reaction turns black. What does this mean?
The formation of a black precipitate, often referred to as "palladium black," usually indicates the decomposition of the palladium catalyst.[7] This leads to a loss of catalytic activity and can result in a stalled reaction.
-
Causes:
-
Exposure to oxygen.
-
Reaction temperature is too high.
-
Presence of impurities in the solvent or reagents.
-
Inappropriate ligand choice that does not sufficiently stabilize the palladium nanoparticles.
-
-
Solutions:
-
Ensure a strictly inert atmosphere.
-
Use thoroughly degassed solvents.
-
Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
-
Screen different phosphine ligands that can better stabilize the catalytic species.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To a dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.5 eq.).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using one of the methods described in the "Difficulty in Product Purification" section.
Protocol 2: Amine Protection (Boc Protection)
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base such as triethylamine (1.1 eq.) to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.[16]
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove excess reagents and the triethylammonium salt.
-
Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the Boc-protected amine.
V. References
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem. Available from:
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available from: [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. Available from: [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available from: [Link]
-
US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents. Available from:
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. Available from: [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. Available from: [Link]
-
New Protecting Group for Amines - ChemistryViews. Available from: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC - NIH. Available from: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides | ACS Omega. Available from: [Link]
-
Solvent-free synthesis of propargylamines: an overview - RSC Publishing. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine - MDPI. Available from: [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. Available from: [Link]
-
Synthesis of allylic amines - Organic Chemistry Portal. Available from: [Link]
-
Alkynes in Suzuki couplings : r/chemhelp - Reddit. Available from: [Link]
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC - NIH. Available from: [Link]
-
Allylamine - Organic Syntheses Procedure. Available from: [Link]
-
Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives - MDPI. Available from: [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - NIH. Available from: [Link]
-
Allyl ammonium chloride and preparation method thereof - Google Patents. Available from:
Sources
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. fiveable.me [fiveable.me]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
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- 26. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
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Allyl-but-2-ynyl-amine hydrochloride stability and degradation pathways
Welcome to the technical support center for Allyl-but-2-ynyl-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.
Introduction
This compound is a secondary amine containing both an allyl and a butynyl functional group. This unique structure presents specific stability considerations that are critical for its handling, storage, and application in research and development. This guide provides a comprehensive overview of its potential degradation pathways and offers practical solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound Upon Storage
Symptom: You observe a decrease in the purity of your this compound sample over time, even when stored under standard laboratory conditions. You may also notice a change in the physical appearance of the compound, such as discoloration.
Possible Causes and Solutions:
-
Oxidative Degradation: The secondary amine functionality is susceptible to oxidation, which is one of the most common degradation pathways for amines.[1] This can be initiated by atmospheric oxygen and may be accelerated by the presence of trace metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Unsaturated compounds, like those containing allyl and butynyl groups, can be susceptible to photolytic degradation.[1][3]
-
Solution: Always store this compound in amber vials or other light-protecting containers to prevent exposure to light.[2]
-
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation reactions.
-
Solution: Store the compound at controlled, and if necessary, reduced temperatures as determined by stability studies.[2] Avoid prolonged exposure to high temperatures during experimental procedures.
-
Issue 2: Inconsistent Results in Aqueous Solutions
Symptom: You are experiencing variability in your experimental results when using this compound in aqueous solutions, potentially indicating degradation.
Possible Causes and Solutions:
-
pH-Dependent Hydrolysis: While amines are generally more stable to hydrolysis than esters or amides, the stability of the hydrochloride salt in solution can be pH-dependent. At certain pH values, the free amine may be more susceptible to other degradation pathways. Cyclic aminals, for instance, show significant decomposition in acidic environments (pH 2-3).[4]
-
Solution: Buffer your aqueous solutions to a pH where the compound exhibits maximum stability. Conduct a pH-stability profile study to determine the optimal pH range for your application.
-
-
Interaction with Dissolved Oxygen: The presence of dissolved oxygen in aqueous solutions can facilitate oxidative degradation.
-
Solution: De-gas your aqueous solutions by sparging with an inert gas like nitrogen or argon before introducing the compound.
-
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: During HPLC or GC analysis of your sample, you observe new, unidentified peaks that were not present in the initial analysis of the pure compound.
Possible Causes and Solutions:
-
Formation of Degradation Products: These unknown peaks are likely degradation products resulting from one or more of the pathways discussed above (oxidation, hydrolysis, photodegradation).
-
Solution: To identify the degradation products, it is necessary to perform forced degradation studies.[1][5] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The information from these studies is essential for developing stability-indicating analytical methods.[5]
-
| Forced Degradation Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heat | Potential for reactions involving the unsaturated groups. |
| Basic Hydrolysis | 0.1 M NaOH, heat | The free amine form may be more susceptible to oxidation. |
| Oxidation | 3% H2O2, room temperature | N-oxides, hydroxylamines, and products of C-N bond cleavage like aldehydes.[2] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Products of polymerization or rearrangement. |
| Photodegradation | Exposure to UV/Vis light | Complex mixture of photoproducts. |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.
-
Oxidative: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a specified time.
-
Thermal: Expose the solid compound to dry heat at 80°C for a specified time, then dissolve in the solvent.
-
Photolytic: Expose the stock solution in a photostability chamber to a defined light source.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are expected to be oxidation of the secondary amine, photodegradation due to the unsaturated allyl and butynyl groups, and potential pH-dependent hydrolysis or reactions in aqueous solutions.[1][3]
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.[2] Specifically:
-
Temperature: Controlled room temperature or refrigerated.
-
Light: In amber, light-resistant containers.
-
Atmosphere: Under nitrogen or argon.
Q3: What analytical techniques are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is a highly suitable technique.[6] Gas Chromatography (GC) could also be used, potentially after derivatization of the amine.[7] A stability-indicating method should be developed and validated through forced degradation studies.[5]
Q4: What are the likely products of oxidative degradation?
A4: Oxidative degradation of secondary amines can lead to the formation of N-oxides and hydroxylamines.[2] Further degradation can result in the cleavage of the carbon-nitrogen bonds, potentially forming smaller amines, aldehydes, and other byproducts.[2]
Q5: Is the hydrochloride salt form more stable than the free base?
A5: In general, the hydrochloride salt of an amine is more stable, particularly in the solid state, as the protonated nitrogen is less susceptible to oxidation. However, in solution, the stability will be pH-dependent, and the equilibrium between the salt and free base form will influence the overall degradation profile.
Visualizing Degradation Pathways
Below are diagrams illustrating potential degradation pathways for this compound.
Caption: Potential Oxidative Degradation Pathways.
Caption: Forced Degradation Experimental Workflow.
References
- da Silva, E. F., et al. (2012). Oxidative degradation of amines.
- Lepaumier, H., et al. (2009). Degradation of MMEA at absorber and stripper conditions. Chemical Engineering Science.
- Rooney, P. C., et al. (1998).
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines and amino acids. Journal of Environmental Science and Health.
- BenchChem. (2025). Technical Support Center: Oxidative Degradation of Amine-Based Compounds. BenchChem.
- NILU. (2010).
- PharmaTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Ji, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology.
- MedCrave. (2016).
- Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Journal of Chromatographic Science.
- CymitQuimica. 2-Propen-1-amine, hydrochloride (1:1). CymitQuimica.
- Kieninger, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nilu.com [nilu.com]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Allyl-but-2-ynyl-amine Hydrochloride
Welcome to the technical support guide for Allyl-but-2-ynyl-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, explaining the root causes and providing targeted solutions.
Issue 1: Crude product contains significant amounts of non-basic, organic impurities (e.g., unreacted 1-bromo-2-butyne or other neutral starting materials).
-
Underlying Cause: The primary reason for this contamination is an incomplete reaction or incorrect stoichiometry, leaving behind starting materials that are soluble in the organic extraction solvent. Because these impurities lack a basic functional group, their solubility is not significantly affected by changes in pH.
-
Recommended Solution: Acid-Base Extraction. This classical and highly effective technique exploits the difference in chemical properties between the basic amine product and neutral or acidic impurities.[1][2][3] By treating the crude mixture with aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt (Allyl-but-2-ynyl-ammonium chloride), which partitions into the aqueous phase.[1][3][4] Neutral organic impurities remain in the organic layer and can be physically separated.
-
Expert Insight: The key to a successful acid-base extraction is the pH differential. The amine becomes an ionic salt in the acidic aqueous layer, while neutral compounds stay in the organic layer. This phase separation is the basis of the purification.[2]
Issue 2: The final product is discolored (yellow to brown).
-
Underlying Cause: Discoloration in amines and alkynes can arise from several sources. Amines are susceptible to air oxidation, which can form colored impurities. Additionally, the alkyne functional group, especially in terminal alkynes, can be prone to polymerization or other side reactions, particularly if exposed to heat or trace metals, leading to high-molecular-weight colored byproducts.
-
Recommended Solution: Activated Charcoal Treatment during Recrystallization. Activated charcoal is a highly porous form of carbon with a large surface area, making it excellent for adsorbing large, colored impurity molecules.
-
Expert Insight: Use charcoal judiciously. While effective, adding too much can lead to the adsorption of your desired product, significantly reducing your yield. Typically, a very small amount (a spatula tip) is sufficient. It is crucial to remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.
Issue 3: Low purity despite initial workup; presence of structurally similar basic impurities.
-
Underlying Cause: Sometimes, side reactions can produce basic impurities that are structurally similar to the desired product, such as isomers or over-alkylated amines. These impurities will behave similarly during an acid-base extraction, co-extracting with your product.
-
Recommended Solution: Recrystallization. Recrystallization is a powerful technique for purifying solid compounds.[5][6] It relies on the principle that the desired compound and the impurity have different solubilities in a chosen solvent at different temperatures.[7] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound, being less soluble at lower temperatures, will crystallize out in a purer form, leaving the more soluble impurities behind in the "mother liquor".[6][8]
-
Expert Insight: The choice of solvent is the most critical step in developing a recrystallization protocol.[6] An ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at its boiling point. For amine hydrochlorides, which are salts, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with a less polar co-solvent like ethyl acetate or diethyl ether, are excellent starting points.
Visual Workflow: Purification Strategy
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane, ~50 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) now contains your protonated amine salt. Drain and collect the aqueous layer.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the remaining organic layer with a fresh portion of 1M HCl (~25 mL). Combine this second aqueous wash with the first.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 12, check with pH paper). Your amine will deprotonate and may precipitate or form an oily layer.
-
Product Extraction: Extract the free amine back into a fresh organic solvent (e.g., two portions of 50 mL diethyl ether).
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and then bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the pure this compound salt.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Recrystallization
This protocol is for purifying the solid hydrochloride salt.
-
Solvent Selection: Determine a suitable solvent or solvent system (see table below). A good starting point is isopropanol or an ethanol/ethyl acetate mixture.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring (use a hot plate, never a direct flame with organic solvents).
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.[8] Avoid adding excess solvent, as this will reduce your recovery.
-
Hot Filtration (if needed): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.
| Solvent System | Boiling Point (°C) | Characteristics |
| Isopropanol (IPA) | 82.6 | Good for dissolving the salt when hot, but has lower solubility when cold. |
| Ethanol/Ethyl Acetate | 78 / 77 | A versatile polar/less-polar pair. Dissolve in minimal hot ethanol, then add ethyl acetate until cloudy, then re-heat to clarify before cooling. |
| Methanol/Diethyl Ether | 65 / 35 | Similar to the ethanol system but more volatile. Good for precipitating the final product. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity and identity of my final product?
A: A combination of techniques is recommended. A sharp melting point close to the literature value is a good indicator of purity. For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential. For this compound, you should be able to identify characteristic peaks for the allyl, butynyl, and amine protons. The protonated amine (-NH₂⁺-) protons often appear as a broad singlet significantly downfield.[9]
Q2: What are the best storage conditions for this compound?
A: As an amine salt, it is relatively stable. However, to prevent potential degradation, it should be stored in a tightly sealed container in a cool, dry place, away from light and strong bases.[10] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.
Q3: My final product is an oil or a sticky solid, not a crystalline powder. What went wrong?
A: This often indicates the presence of impurities that are inhibiting crystallization or that the product is not fully protonated as the hydrochloride salt. Ensure you used a sufficient amount of HCl during the salt formation step. If the product is pure but oily, it may be a low-melting solid. In this case, purification by column chromatography (on silica gel, perhaps treated with a small amount of triethylamine in the eluent to prevent streaking) of the free base, followed by salt formation, might be a better approach.
Q4: Can I use column chromatography to purify the hydrochloride salt directly?
A: It is generally not recommended to run highly polar salts like amine hydrochlorides directly on standard silica gel. The strong interaction with the stationary phase often leads to poor separation and recovery. It is much more effective to chromatograph the free amine (after basification) and then convert the purified free amine back to the hydrochloride salt.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
-
Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
- Google Patents. (1967). Process for the purification of amines.
-
YouTube. (2022). Ch#16 |Lec#10|| Preparation Of Alkynes, Relative Stability, Physical properties, Reactivity |Class12. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Long-term storage and handling of Allyl-but-2-ynyl-amine hydrochloride
An in-depth guide to the long-term storage, handling, and troubleshooting of Allyl-but-2-ynyl-amine hydrochloride for research and development applications.
Technical Support Center: this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven advice and practical solutions for its use in an experimental setting. As Senior Application Scientists, we have structured this guide to address the specific challenges and inquiries that arise when working with this versatile chemical intermediate.
Section 1: Product Overview and Key Properties
This compound is a chemical building block used in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1][2] Its structure contains both an allyl and a butynyl group, offering multiple reactive sites for chemical modification. Understanding its fundamental properties is the first step toward successful experimentation.
| Property | Value | Source |
| Chemical Name | N-allylbut-2-yn-1-amine hydrochloride | [3] |
| Molecular Formula | C₇H₁₁N • HCl | [3] |
| Molecular Weight | 145.63 g/mol | Calculated |
| Appearance | Typically a solid (crystalline powder or solid) | [4][5] |
| CAS Number (Free Base) | 436099-58-0 | [3] |
Section 2: Long-Term Storage and Stability
Proper storage is critical to maintain the chemical integrity and reactivity of this compound. Amine salts can be susceptible to degradation if not stored under optimal conditions.
Q: What are the ideal conditions for the long-term storage of this compound?
A: For maximum stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] The recommended storage temperature is typically refrigerated (2-8°C). It is crucial to protect the compound from moisture and atmospheric air.[4]
Q: Why is it critical to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?
A: this compound is strongly hygroscopic, meaning it readily absorbs moisture from the air.[4] This moisture can lead to hydrolysis and degradation of the compound, compromising its purity and reactivity in subsequent experiments. Storing under an inert gas displaces moisture-laden air, preserving the compound's integrity.[4][5]
Q: What are the visual signs of compound degradation?
A: Degradation may be indicated by a change in physical appearance, such as discoloration (from white/off-white to yellow or brown), clumping of the powder due to moisture absorption, or an incomplete dissolution in solvents where it is known to be soluble. If degradation is suspected, it is advisable to verify the compound's purity via analytical methods like NMR or LC-MS before use.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Safe laboratory practice is paramount. This compound, like many amine salts, requires careful handling to avoid exposure.
Q: What are the primary hazards associated with this compound?
A: This compound is classified as harmful if swallowed and may cause an allergic skin reaction. It is essential to avoid direct contact with the skin and eyes and to prevent inhalation of its dust.[5] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be produced.[5][7]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A: When handling this compound, the following PPE is required:
-
Eye Protection: Chemical safety glasses or goggles.[5]
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]
-
Body Protection: A lab coat or other protective clothing should be worn.[8]
-
Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhaling dust.[5][6]
Q: What are the first aid measures in case of accidental exposure?
A: In case of accidental exposure, follow these procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][6]
-
If Swallowed: Rinse the mouth with water and call a poison center or doctor immediately. Do not induce vomiting.[4]
Section 4: Standard Operating Procedure: Stock Solution Preparation
Accurate and consistent preparation of stock solutions is fundamental to reproducible results.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flasks and appropriate pipettes
-
Vortex mixer and/or sonicator
-
Amber glass vials or cryovials for storage
Procedure:
-
Pre-Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: In a chemical fume hood, accurately weigh 1.456 mg of the compound on a calibrated balance and transfer it to a 1 mL volumetric flask.
-
Dissolution: Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Mixing: Cap the flask and vortex thoroughly. If dissolution is slow, use a sonicator bath for 5-10 minutes until all solid is dissolved.
-
Final Volume: Once fully dissolved, add DMSO to bring the total volume to the 1 mL mark. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Section 5: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Below is a workflow to diagnose unexpected experimental outcomes.
Caption: Troubleshooting workflow for experiments involving this compound.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Solubility | 1. Incorrect solvent choice.2. Compound has degraded due to moisture absorption.3. Solution is supersaturated. | 1. The compound is expected to be soluble in water and polar organic solvents like DMSO or methanol. Confirm solvent compatibility. Gentle warming or sonication can aid dissolution.2. Use a fresh, properly stored lot of the compound.[4][5]3. Prepare a more dilute solution. |
| Low Reaction Yield | 1. Degraded starting material.2. Inaccurate concentration of the stock solution.3. The reaction requires the free amine, but the hydrochloride salt was used directly without a base. | 1. Verify the purity of the starting material using an analytical technique.2. Prepare a fresh stock solution, ensuring accurate weighing and complete dissolution.3. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to deprotonate the amine hydrochloride and generate the reactive free amine in situ. |
| Appearance of Unexpected Byproducts | 1. Presence of impurities in the starting material.2. Instability of the compound under the specific reaction conditions (e.g., high temperature, incompatible reagents).3. Side reactions involving the allyl or butynyl functional groups. | 1. Purify the starting material or use a new, high-purity batch.2. Review the stability of the compound with all reagents and conditions. Consider running the reaction at a lower temperature.[6][8]3. Re-evaluate the reaction scheme. Protect one of the functional groups if it is interfering with the desired transformation. |
Section 6: Frequently Asked Questions (FAQs)
Q: Do I need to convert the hydrochloride salt to the free amine before using it in a reaction?
A: It depends on your reaction. For reactions that are base-sensitive or require the nucleophilic free amine (such as N-alkylation or acylation), you will likely need to add an equivalent of a non-nucleophilic base to your reaction to liberate the free amine from its salt form. For other applications, the salt may be used directly.
Q: How should I properly dispose of waste containing this compound?
A: All waste containing this compound must be disposed of as hazardous chemical waste. Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[5]
Q: What is the correct procedure for cleaning up a small spill of the solid powder?
A: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE.[5] Carefully sweep up the dry powder, avoiding dust generation, and place it into a suitable, closed container for disposal.[5] Clean the affected area thoroughly afterward.
Section 7: References
-
New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Allyl Amine. [Link]
-
PubChem. (n.d.). Allylamine. National Center for Biotechnology Information. [Link]
-
Google Patents. (n.d.). Process for preparation of allyl type amine.
-
Organic Syntheses. (n.d.). Allylamine. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Ynamides by N-Alkynylation of Amine Derivatives. [Link]
-
PubChem. (n.d.). Allylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Google Patents. (n.d.). Allyl ammonium chloride and preparation method thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. [Link]
-
Olin Epoxy. (n.d.). ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL. [Link]
-
GOV.UK. (2023). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
-
ResearchGate. (n.d.). Reaction of Electrophilic Allyl Halides with Amines: A Reinvestigation. [Link]
-
National Institutes of Health. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. [Link]
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- 2. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 436099-58-0 CAS MSDS (ALLYL-BUT-2-YNYL-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
How to prevent polymerization of Allyl-but-2-ynyl-amine hydrochloride
Welcome to the technical support center for Allyl-but-2-ynyl-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive bifunctional monomer. Our goal is to provide you with the in-depth knowledge and practical protocols required to handle, store, and utilize this compound effectively, with a primary focus on preventing undesired polymerization.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered by users. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: My vial of this compound, which was a crystalline solid/clear solution, has become viscous, yellowed, or completely solid. What happened?
A: This is a classic sign of uncontrolled polymerization. The allyl group on the molecule is susceptible to free-radical polymerization, which can be initiated by heat, light, or atmospheric oxygen, causing the individual monomer units to link together into a polymer.
Q2: What are the absolute best-practice storage conditions for this compound?
A: To ensure maximum shelf-life, store this compound as a solid in a tightly sealed amber glass vial at 2-8°C. The headspace in the vial should contain air, as oxygen is necessary for common polymerization inhibitors to function effectively.[1][2] Do not store under a completely inert atmosphere unless you are certain no inhibitor is present and all radical initiators have been excluded.
Q3: Can I prepare a stock solution for long-term storage?
A: Preparing stock solutions for long-term storage is generally discouraged due to the increased risk of polymerization in solution. If a solution is necessary, use a high-purity, peroxide-free solvent (e.g., anhydrous isopropanol or acetonitrile), add a polymerization inhibitor like MEHQ or BHT (see table below), and store refrigerated (2-8°C) with an air headspace for the shortest time possible.
Q4: My protocol requires the free base of the amine. How can I handle it without it polymerizing?
A: Neutralizing the hydrochloride salt to the free base significantly increases its reactivity. This procedure should be done immediately before use. Work quickly, at low temperatures (e.g., in an ice bath), and consider performing the reaction under a blanket of inert gas (like argon or nitrogen) after the base has been added to minimize oxidation, which can generate radical species.
Q5: What are the early warning signs of polymerization?
A: Early indicators include a faint yellowing of the solid or solution, a slight increase in viscosity of a solution, or the appearance of small, insoluble gel-like particles.[3] Regular visual inspection before use is critical. For more rigorous analysis, techniques like Gel Permeation Chromatography (GPC/SEC) can detect the formation of higher molecular weight species.[4]
In-Depth Troubleshooting Guides
This section provides a deeper dive into common problems, their root causes, and validated protocols to resolve them.
Problem 1: Spontaneous Polymerization During Storage
Symptoms:
-
The material changes from a crystalline solid to a gummy, viscous, or completely solidified mass.
-
A clear solution becomes cloudy, viscous, or forms a precipitate.
-
Significant discoloration (yellowing to browning) is observed.
Root Cause Analysis:
The primary driver for this issue is the initiation of a free-radical chain reaction involving the allyl group. Free radicals are highly reactive species with an unpaired electron that can attack the double bond of an allyl group, creating a new radical, which then attacks another monomer, and so on, leading to a polymer chain.
-
Cause A: Thermal Initiation. Storing the monomer at elevated temperatures (e.g., on a lab bench in direct sunlight) provides the energy needed to spontaneously form radicals.
-
Cause B: Photo-initiation. UV light from sunlight or fluorescent lab lighting can break chemical bonds, creating initiating radicals. This is why amber vials are essential.
-
Cause C: Chemical Contamination. Contamination with peroxides (often found in older ether solvents), rust, or other radical initiators can trigger polymerization.
-
Cause D: Improper Atmosphere. The most common phenolic inhibitors, such as MEHQ and BHT, require the presence of molecular oxygen to function.[1][2] They work by reacting with peroxy radicals that are formed from monomer radicals and oxygen.[5][6] Storing an inhibited monomer under a strictly inert atmosphere (like pure argon) can paradoxically increase the risk of polymerization.
Solutions & Protocols for Stable Storage
-
Verification: Upon receipt, ensure the material is a free-flowing crystalline solid. If it appears clumped or discolored, contact the supplier.
-
Container: Store the compound in its original amber glass vial to protect it from light. If repackaging is necessary, use a clean, dry amber glass vial.
-
Temperature: Place the vial in a refrigerator at 2-8°C . Avoid freezing, as this can cause moisture condensation upon warming.
-
Atmosphere: Ensure the vial is tightly sealed but contains a headspace of air. Do not purge the vial with an inert gas for long-term storage if it contains a phenolic inhibitor.
-
Inventory: Log the date of receipt and opening. For best results, use within 6-12 months of opening the manufacturer's seal.
If you have synthesized the compound yourself or purchased an uninhibited grade, adding an inhibitor is crucial for storage.
-
Inhibitor Selection: Monomethyl ether of hydroquinone (MEHQ) or Butylated hydroxytoluene (BHT) are excellent choices.[7]
-
Preparation: Prepare a dilute stock solution of the chosen inhibitor in a compatible, peroxide-free solvent (e.g., 1 mg/mL in isopropanol).
-
Addition: If storing the amine as a solid, add a sufficient volume of the inhibitor solution to achieve the target concentration (see Table 1) and then carefully evaporate the solvent under a gentle stream of air or nitrogen at room temperature. If storing as a solution, add the inhibitor stock solution directly to the final amine solution.
-
Labeling: Clearly label the vial indicating the type and concentration of the added inhibitor.
Problem 2: Polymerization During an Experiment
Symptoms:
-
A reaction mixture unexpectedly becomes thick, preventing effective stirring.
-
Formation of insoluble gels or solids that were not the intended product.
-
The reaction fails to proceed to the desired product, with starting material consumed and replaced by an uncharacterizable baseline material on TLC or LC-MS.
-
An unexpected and rapid increase in temperature (exotherm).
Root Cause Analysis:
Experimental conditions can provide a fertile ground for polymerization if not carefully controlled.
-
Cause A: High Temperature. Many organic reactions require heating, which can easily exceed the activation energy for polymerization.
-
Cause B: Incompatible Reagents. The use of radical initiators (e.g., AIBN, benzoyl peroxide) will guarantee polymerization. Furthermore, certain transition metal catalysts, particularly those that can undergo single-electron transfer processes (like some copper or iron salts), can potentially initiate radical formation.[8]
-
Cause C: pH Shift to Free Base. As mentioned in the FAQs, neutralizing the hydrochloride salt liberates the amine free base. The lone pair of electrons on the free amine nitrogen can act as an internal catalyst or react with other components, increasing the likelihood of side reactions.
-
Cause D: Presence of Oxygen (During Reaction). While oxygen is needed for inhibitors to work during storage, it can be detrimental during a reaction.[9] At elevated temperatures, oxygen can directly participate in initiation steps, forming peroxides that then decompose into radicals.[10]
Solutions & Protocols for Controlled Reactions
For reactions that are heated or sensitive to oxidation, removing dissolved oxygen from the solvent is a critical step.
-
Method: The most common method is "sparging." Insert a long needle or glass pipette into the solvent so its tip is below the liquid surface.
-
Inert Gas: Bubble a steady stream of an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.
-
Maintenance: Maintain a positive pressure of the inert gas over the solvent's headspace to prevent air from re-dissolving. Use the degassed solvent immediately.
-
Atmosphere: Assemble your reaction glassware and flush the entire system with an inert gas (argon or nitrogen).
-
Addition Order: Add your degassed solvent, followed by the this compound.
-
Temperature Control: If the reaction requires heating, use a well-controlled oil bath and a thermocouple. Raise the temperature slowly and monitor closely. If the reaction is exothermic, have an ice bath ready for rapid cooling.
-
Free Base Liberation: If you must use the free base, cool the solution in an ice bath before the slow, dropwise addition of your base (e.g., triethylamine, aqueous sodium bicarbonate). Maintain the low temperature for a period after addition before proceeding.
-
Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
Summary of Handling & Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Form | Crystalline Solid | Lower molecular mobility reduces the rate of polymerization. |
| Storage Temp. | 2-8°C (Refrigerated) | Reduces the kinetic energy of molecules, preventing spontaneous radical formation.[11] |
| Light Exposure | Amber Glass Vial (Dark) | Prevents UV light from initiating radical chain reactions. |
| Storage Atmosphere | Headspace of Air | Provides the necessary oxygen for phenolic inhibitors (MEHQ, BHT) to function.[1][2] |
| Inhibitor | MEHQ (50-200 ppm) or BHT (100-500 ppm) | Scavenges free radicals to terminate polymerization chains.[5][6] |
| Reaction Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen from initiating polymerization at elevated reaction temperatures.[9] |
| Handling Free Base | Low Temperature (0-5°C) | Minimizes the rate of side reactions and polymerization of the more reactive free amine. |
Visual Workflow and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate key decision-making processes and chemical mechanisms.
Caption: Decision workflow for handling Allyl-but-2-ynyl-amine HCl.
Caption: How phenolic inhibitors (MEHQ) use oxygen to stop polymerization.
References
-
National Institutes of Health (NIH). (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC. [Link]
-
Specialty Chemicals. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]
-
National Institutes of Health (NIH). (2019). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. [Link]
-
ResearchGate. (2015). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
-
National Institutes of Health (NIH). (2022). Progress of polymer-based strategies in fungal disease management: Designed for different roles. PMC. [Link]
-
SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]
-
ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. [Link]
-
Royal Society of Chemistry. (2016). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. [Link]
-
The Science Blog. (2023). Preparing & Handling Chemical Solutions. [Link]
-
RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions. [Link]
-
National Institutes of Health (NIH). (2013). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC. [Link]
-
University of Ottawa. (2024). Handling and Storage of Chemicals. [Link]
-
MDPI. (2023). Emerging Polymer-Based Nanosystem Strategies in the Delivery of Antifungal Drugs. [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
-
American Institute of Chemical Engineers (AIChE). (2001). Reactive Material Hazards. [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
-
National Institutes of Health (NIH). (2020). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. PMC. [Link]
-
National Institutes of Health (NIH). (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PMC. [Link]
-
SynCrest Inc. (n.d.). Handling of reagents. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. [Link]
-
ResearchGate. (2023). Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines.... [Link]
-
Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
Wikipedia. (n.d.). Allylamine. [Link]
-
AZoM. (n.d.). A Guide to Polymer Analysis Techniques. [Link]
-
StudySmarter. (2023). Allylamine: Density & Medication. [Link]
-
Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
-
ResearchGate. (2002). Reaction of Electrophilic Allyl Halides with Amines: A Reinvestigation. [Link]
-
TU Wien. (n.d.). Oxygen Inhibition. [Link]
-
American Chemical Society. (1999). Controlled Radical Polymerization in the Presence of Oxygen. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. nbinno.com [nbinno.com]
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- 8. scispace.com [scispace.com]
- 9. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radtech.org [radtech.org]
- 11. uottawa.ca [uottawa.ca]
Technical Support Center: Scaling Up the Synthesis of Allyl-but-2-ynyl-amine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Allyl-but-2-ynyl-amine hydrochloride. The information provided herein is based on established chemical principles and practical, field-proven insights to ensure both scientific accuracy and successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and purification of this compound.
Reaction & Synthesis
Q1: What are the most common synthetic routes to prepare Allyl-but-2-ynyl-amine, and what are the key considerations for scale-up?
A1: The most prevalent method for synthesizing propargylamines, including Allyl-but-2-ynyl-amine, is the A³ coupling (aldehyde-alkyne-amine) reaction.[1][2] However, direct alkylation of but-2-yn-1-amine with an allyl halide is also a viable route.
-
A³ Coupling: This one-pot, three-component reaction is often catalyzed by transition metals like copper or zinc.[3] While efficient for library synthesis, scaling up can present challenges related to catalyst removal, reaction kinetics, and potential side reactions.[4]
-
Direct Alkylation: This method involves the reaction of but-2-yn-1-amine with an allyl halide (e.g., allyl bromide or chloride). While conceptually straightforward, it is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6][7] Careful control of stoichiometry, temperature, and addition rates is crucial for minimizing these side products, especially at a larger scale.[5][8]
Q2: I'm observing significant amounts of di-allylated and other over-alkylation byproducts. How can I minimize these?
A2: Over-alkylation is a classic challenge in amine synthesis, as the product amine is often more nucleophilic than the starting amine.[6][7][8] To mitigate this:
-
Stoichiometry Control: Use a significant excess of the starting amine (but-2-yn-1-amine) relative to the allyl halide. This statistically favors the mono-alkylation product.
-
Slow Addition: Add the allyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product amine reacting further.
-
Temperature Management: Run the reaction at the lowest feasible temperature to control the reaction rate and improve selectivity. Exothermic reactions can accelerate over-alkylation if not properly managed.[9]
-
Protecting Groups: For more complex syntheses or when high purity is critical, consider using a protecting group on the amine, followed by alkylation and deprotection.[5]
Purification & Isolation
Q3: What is the most effective method for purifying this compound and removing inorganic salts?
A3: The purification strategy depends on the nature of the impurities.
-
For removing inorganic salts (e.g., NaCl) after aqueous workup:
-
Solvent Extraction: After neutralizing the reaction mixture, extract the free amine into an organic solvent like dichloromethane. Wash the organic layer with brine to remove the bulk of the inorganic salts.[10] Dry the organic phase thoroughly before proceeding to the salt formation step.
-
Reverse Phase Chromatography: While not always practical for large-scale operations, reverse-phase chromatography can be effective for removing highly polar impurities.[10]
-
-
For purifying the final hydrochloride salt:
-
Recrystallization: This is a highly effective method for purifying the final salt. Isopropanol is a commonly preferred solvent for recrystallizing amine hydrochlorides.[11] The addition of a less polar solvent like diethyl ether can sometimes be used to induce precipitation.[11]
-
Solvent Washing: Washing the crude hydrochloride salt with solvents in which it is insoluble, such as ethyl acetate or hexane, can remove non-polar impurities.[11]
-
Q4: I'm having trouble precipitating the hydrochloride salt from the solution. What could be the issue?
A4: Several factors can hinder the precipitation of the hydrochloride salt:
-
Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent. If using a solvent like ethanol, where many hydrochloride salts are soluble, consider switching to or adding a co-solvent like isopropanol or diethyl ether to decrease solubility.[11]
-
Water Content: The presence of water can significantly increase the solubility of amine hydrochlorides. Ensure all solvents and the free amine are anhydrous before attempting salt formation.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure before attempting to precipitate the salt.
-
Method of HCl Addition: Using an aqueous HCl solution will introduce water, making precipitation difficult.[10] It is highly recommended to use a solution of anhydrous HCl in a suitable organic solvent (e.g., isopropanol, ether, or dioxane).
Safety & Handling
Q5: What are the primary safety hazards associated with the reagents used in this synthesis?
A5: The reagents involved in this synthesis pose several significant hazards that must be managed with appropriate safety protocols.
-
But-2-yn-1-amine (Propargylamine): This is a flammable liquid and vapor.[12][13] It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[12] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
-
Allyl Halides (e.g., Allyl Bromide): These are also flammable and highly toxic. They are lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract. Handle with extreme caution in a fume hood.
-
Alkynes: Alkynes are highly reactive and can be flammable.[15][16] Terminal alkynes can form explosive metal acetylides, so care should be taken to avoid contact with certain metals.
II. Troubleshooting Guide
This guide provides a more in-depth look at specific problems that may be encountered during the scale-up synthesis of this compound, along with step-by-step solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, but be mindful of potential side reactions. 3. Check Reagent Quality: Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Side Reactions (Over-alkylation, Elimination) | 1. Control Stoichiometry: As mentioned in the FAQs, use an excess of the amine. 2. Slow Addition of Alkylating Agent: Implement controlled, slow addition of the allyl halide using a syringe pump or addition funnel. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the desired mono-alkylation. |
| Loss of Product During Workup | 1. pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine to ensure it is fully deprotonated and soluble in the organic phase. 2. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Difficulty in Removing Impurities
| Impurity Type | Troubleshooting & Optimization Steps |
| Unreacted Starting Materials | 1. Chromatographic Purification: If distillation is not feasible, column chromatography of the free amine before salt formation can remove unreacted starting materials. 2. Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The amine will move to the aqueous layer as the salt, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting. |
| Over-alkylation Byproducts (Tertiary Amine) | 1. Fractional Distillation: If there is a sufficient boiling point difference, fractional distillation of the free amine under reduced pressure can separate the desired secondary amine from the higher-boiling tertiary amine. 2. Selective Derivatization: In some cases, it may be possible to selectively react the more nucleophilic tertiary amine with a reagent to form a derivative that is easier to separate. |
| Inorganic Salts in the Final Product | 1. Anhydrous Salt Formation: As emphasized previously, use anhydrous HCl in an organic solvent for the salt formation step to avoid trapping water and dissolved salts. 2. Thorough Washing: Ensure the organic phase containing the free amine is thoroughly washed with brine and dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before salt formation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allyl-but-2-ynyl-amine (Free Base)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with but-2-yn-1-amine (e.g., 2-3 equivalents) and a suitable solvent (e.g., acetonitrile or THF).
-
Controlled Addition: Dissolve allyl bromide (1 equivalent) in the same solvent and add it dropwise to the stirred solution of the amine via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at a controlled, low temperature (e.g., 0-10 °C) using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water. Make the solution basic (pH > 10) with the addition of a base such as sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Purification of Free Base (Optional): If necessary, purify the crude free amine by vacuum distillation or column chromatography.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
HCl Addition: While stirring, slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in isopropanol) until the solution is acidic and precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining impurities. Dry the salt under vacuum to obtain the pure this compound.
Visualizing the Workflow
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- 16. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of Allyl-but-2-ynyl-amine Hydrochloride
For researchers and drug development professionals, elucidating the structure of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Allyl-but-2-ynyl-amine hydrochloride, a molecule featuring both allyl and propargyl functionalities. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage fundamental principles of mass spectrometry and comparative data from analogous structures to construct a predictive fragmentation pathway. Furthermore, we will explore alternative analytical techniques that can corroborate and complement mass spectral data for comprehensive structural characterization.
The Foundation: Principles of Mass Spectrometry Fragmentation
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z), creating a unique fingerprint of the molecule.
For Allyl-but-2-ynyl-amine, a secondary amine with a molecular formula of C₇H₁₁N and a molecular weight of 109.17 g/mol for the free base, the fragmentation will be governed by the presence of the nitrogen atom and the adjacent unsaturated allyl and butynyl groups. The hydrochloride salt will typically dissociate in the gas phase, and the fragmentation pattern will reflect that of the free amine.
A key principle in the fragmentation of amines is the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Consequently, the molecular ion peak for Allyl-but-2-ynyl-amine is expected at an odd m/z value. The most prevalent fragmentation pathway for amines is alpha-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable as it leads to the formation of a resonance-stabilized iminium cation.
Predicted Fragmentation Pathway of Allyl-but-2-ynyl-amine
The structure of Allyl-but-2-ynyl-amine offers several potential sites for fragmentation. The initial ionization is most likely to occur at the nitrogen atom, given its non-bonding lone pair of electrons, forming the molecular ion [C₇H₁₁N]⁺˙ at m/z 109.
Primary Fragmentation Pathways: Alpha-Cleavage
Two primary alpha-cleavage pathways are anticipated, originating from the cleavage of the C-C bonds adjacent to the nitrogen.
-
Loss of a Propargyl Radical: Cleavage of the bond between the nitrogen and the butynyl group would result in the loss of a but-2-ynyl radical (•CH₂-C≡C-CH₃) and the formation of a resonance-stabilized allyliminium cation.
-
Fragment: [CH₂=CH-CH₂=NH]⁺
-
m/z: 56
-
This is predicted to be a major fragment due to the stability of the resulting cation, which is stabilized by both resonance and the inductive effect of the nitrogen.
-
-
Loss of an Allyl Radical: Conversely, cleavage of the bond between the nitrogen and the allyl group would lead to the loss of an allyl radical (•CH₂-CH=CH₂) and the formation of a but-2-ynylimine cation.
-
Fragment: [CH₃-C≡C-CH₂=NH]⁺
-
m/z: 68
-
This fragment is also expected to be significant, though potentially less abundant than the m/z 56 fragment, as allylic radicals are generally more stable than propargylic radicals.
-
The interplay of these two pathways will dictate the base peak of the spectrum.
Secondary Fragmentation and Rearrangements
Further fragmentation of the primary ions and other rearrangement reactions can also be expected.
-
Propargylic and Allylic Cleavage: The molecular ion could also undergo cleavage at the propargylic or allylic positions, which are further from the nitrogen. For example, cleavage of the C-C bond beta to the triple bond in the butynyl group could lead to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment at m/z 94.
-
Retro-Diels-Alder (RDA)-type Reactions: While less common for acyclic amines, the presence of unsaturation could potentially lead to complex rearrangements.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation of Allyl-but-2-ynyl-amine via alpha-cleavage.
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Structure | Formation Pathway | Notes |
| 109 | [C₇H₁₁N]⁺˙ | Molecular Ion | Expected to be present, intensity may vary. |
| 94 | [C₆H₈N]⁺ | Loss of •CH₃ | Propargylic cleavage. |
| 68 | [CH₃-C≡C-CH₂=NH]⁺ | Alpha-cleavage: Loss of •C₃H₅ (allyl radical) | A major, stable fragment. |
| 56 | [CH₂=CH-CH₂=NH]⁺ | Alpha-cleavage: Loss of •C₄H₅ (but-2-ynyl radical) | Predicted to be a major, potentially the base peak. |
| 41 | [C₃H₅]⁺ | Allyl cation | From fragmentation of the allyl group. |
| 39 | [C₃H₃]⁺ | Propargyl cation | From fragmentation of the butynyl group. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Would show characteristic signals for the allyl protons (typically in the 5-6 ppm region for the vinyl protons and around 3-4 ppm for the methylene protons adjacent to the nitrogen). The protons of the butynyl group would also exhibit distinct chemical shifts, with the methyl group appearing around 1.8 ppm and the methylene group adjacent to the nitrogen around 3.5 ppm. The N-H proton signal would likely be a broad singlet.
-
¹³C NMR: Would confirm the presence of the alkyne carbons (typically 70-90 ppm), alkene carbons (115-140 ppm), and the carbons adjacent to the nitrogen (40-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in the molecule.
-
N-H Stretch: A secondary amine would show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.
-
C≡C Stretch: The internal alkyne would exhibit a C≡C stretching absorption around 2100-2260 cm⁻¹.[1]
-
C=C Stretch: The alkene C=C stretch would appear around 1640-1680 cm⁻¹.
-
≡C-H Stretch: A terminal alkyne would show a sharp peak around 3300 cm⁻¹, which would be absent in the case of the internal but-2-ynyl group.[1]
The following workflow illustrates how these techniques can be integrated for a comprehensive analysis:
Caption: Integrated analytical workflow for structural elucidation.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the observed chemical shifts, coupling constants, and integration values to the protons and carbons in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Allyl-but-2-ynyl-amine Hydrochloride Derivatives and Their Structural Congeners
Introduction: The Promise of Hybrid Pharmacophores
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel hybrid molecules represents a compelling approach to developing new therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The structural motif of allyl-but-2-ynyl-amine brings together two such pharmacophores: the allylamine and the propargylamine (containing the but-2-ynyl moiety) functionalities. Historically, allylamines are a well-established class of antifungal agents, while various propargylamine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and enzymatic inhibition properties.[1][2] This guide provides a comparative analysis of the biological activities associated with these structural classes, offering insights into the therapeutic potential of their combination in the form of allyl-but-2-ynyl-amine hydrochloride derivatives. While comprehensive biological data on a wide range of specific this compound derivatives remains an emerging area of research, this guide will synthesize available data from closely related compounds to provide a predictive framework for their potential applications. We will delve into their synthesis, comparative biological activities, and the experimental protocols used for their evaluation, grounded in established scientific principles.
Comparative Biological Activities: A Tale of Two Moieties
The therapeutic potential of allyl-but-2-ynyl-amine derivatives can be inferred from the well-documented activities of their constituent parts.
Antifungal Activity: The Allylamine Contribution
The allylamine class of compounds is renowned for its potent antifungal properties, primarily targeting dermatophytes.[3] The mechanism of action for allylamines involves the specific and non-competitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This inhibition leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death. A tertiary amine is often considered a prerequisite for the antifungal activity of these compounds.[1]
Table 1: Comparative Antifungal Activity of Representative Allylamine Derivatives against Trichophyton rubrum
| Compound | Modification | MIC (µg/mL) | Reference |
| Naftifine | N-methyl-N-(1-naphthylmethyl)cinnamylamine | 0.1-0.2 | [1] |
| Terbinafine | N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | 0.001-0.01 | [1] |
| Homoallylamine Derivative 1 | N-(4-chlorophenyl)-N-(2-furylmethyl)amine | 3.12-6.25 | [3] |
| Homoallylamine Derivative 2 | N-(4-bromophenyl)-N-(2-furylmethyl)amine | 3.12-6.25 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Interestingly, structure-activity relationship (SAR) studies on related homoallylamines (where the allyl group is not directly on the nitrogen atom) have suggested that the allyl moiety is not always essential for activity, and its removal can sometimes lead to a slight increase in antifungal potency.[3] This highlights the nuanced role of the allyl group and suggests that its combination with other functionalities, such as the but-2-ynyl group, could modulate the antifungal spectrum and potency.
Anticancer Activity: The Propargylamine Contribution
Propargylamine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including promising anticancer properties. Their mechanism of action can be varied and is often dependent on the other structural features of the molecule. For instance, some propargylamine-containing compounds have been shown to induce apoptosis in cancer cells.
A study on N-allyl quinoxalinecarboxamides, which feature an allyl group, demonstrated moderate antiproliferative activity against human HCT-116 and HEH-293 cell lines.[4] Out of 34 synthesized derivatives, 22 showed inhibitory action on HCT-116 cells with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml.[4] These compounds were also found to increase caspase 3 activity, indicating an induction of programmed cell death.[4]
Table 2: Comparative Anticancer Activity of Representative N-Allyl Quinoxalinecarboxamide Derivatives against HCT-116 cell line
| Compound | Side Chain | IC50 (mg/ml) | Reference |
| 2 | Methyl ester | 0.11 | [4] |
| 8a | Short alkyl chain amide | 0.23 | [4] |
| 8c | Alkenyl chain amide | 0.15 | [4] |
| 8d | Long alkyl chain amide | 0.31 | [4] |
| 8e | Aryl alkyl amide | 0.27 | [4] |
| 10d | Leucine side chain | 0.19 | [4] |
| 9c | Valine side chain | 0.25 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that the combination of an allyl group with a suitable heterocyclic or aromatic scaffold can lead to significant anticancer activity. The but-2-ynyl moiety in the target compounds could further enhance these properties through various mechanisms, including potential interactions with cellular targets via its triple bond.
Synthesis and Experimental Protocols
The synthesis of this compound would typically involve the N-alkylation of a primary or secondary amine with both an allyl halide and a but-2-ynyl halide, followed by conversion to the hydrochloride salt. The following sections provide detailed, representative protocols for the synthesis of the precursor amines and the evaluation of their biological activities.
Synthesis of N-Allyl-N-(but-2-ynyl)amine
This protocol describes a general method for the synthesis of a tertiary amine with both allyl and but-2-ynyl substituents.
Experimental Workflow: Synthesis of a Tertiary Allyl-Alkynyl Amine
Caption: General workflow for the synthesis of N-allyl-N-(but-2-ynyl)amine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of allylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) as a base.
-
Alkylation: To the stirred suspension, add 1-bromo-2-butyne (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-allyl-N-(but-2-ynyl)amine.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. Collect the precipitate by filtration and dry under vacuum.
Causality Behind Experimental Choices:
-
Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions without interfering with the nucleophilic amine.
-
Potassium carbonate is a mild inorganic base, sufficient to deprotonate the amine and neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds and a standard antifungal drug (e.g., terbinafine) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Trichophyton rubrum) according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Trustworthiness of the Protocol: This self-validating system includes positive (growth control) and negative (sterility control) wells to ensure the viability of the fungus and the sterility of the medium, respectively. The use of a standard antifungal drug allows for the comparison of the potency of the test compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HCT-116) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Expertise and Experience in Protocol Design: The choice of cell line, seeding density, and incubation time are critical parameters that are optimized based on the specific cancer type being studied and the expected potency of the compounds. The inclusion of appropriate controls ensures the reliability and reproducibility of the results.
Conclusion and Future Directions
The amalgamation of the allylamine and but-2-ynyl-amine moieties into a single molecular entity presents a promising strategy for the development of novel therapeutic agents. Based on the known biological activities of their structural precedents, this compound derivatives are anticipated to exhibit a spectrum of biological activities, with antifungal and anticancer properties being of particular interest. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds.
Future research should focus on the synthesis of a diverse library of this compound derivatives with systematic structural modifications. This will enable a comprehensive evaluation of their biological activities and the elucidation of detailed structure-activity relationships. Such studies will be instrumental in identifying lead compounds with optimized potency and selectivity for further preclinical and clinical development. The exploration of their mechanisms of action will also be crucial in understanding their full therapeutic potential.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomer. New Journal of Chemistry, 45(2), 831-849.
- Suvire, F. D., Sortino, M., Kouznetsov, V. V., Vargas, L. Y., Zacchino, S. A., & Enriz, R. D. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161.
- Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of medicinal chemistry, 29(1), 112–125.
- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
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Al-Tel, T. H. (2020). Synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomer. ResearchGate. Available at: [Link]
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Suvire, F. D. (2009). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. Available at: [Link]
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Stütz, A. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. Available at: [Link]
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Petranyi, G. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. PubMed. Available at: [Link]
- Google Patents. (1983). Allylamines from allyl alcohol.
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PubMed. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
A Technical Guide to Alternative Reagents for Allyl-but-2-ynyl-amine Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the choice of reagents is paramount to the successful construction of complex molecular architectures. Allyl-but-2-ynyl-amine and its hydrochloride salt are valuable building blocks, particularly in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions. However, the pursuit of alternative reagents is often driven by the need for improved yields, enhanced stereoselectivity, milder reaction conditions, or access to diverse structural analogs. This guide provides a comprehensive comparison of alternative reagents to Allyl-but-2-ynyl-amine, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Understanding the Role of Allyl-but-2-ynyl-amine
Allyl-but-2-ynyl-amine is a classic example of a 1,6-enyne system, where an alkene and an alkyne are separated by a nitrogen atom. This structural motif is primed for intramolecular cyclization, a powerful strategy for the rapid construction of five- and six-membered nitrogen heterocycles such as pyrrolidines, piperidines, and their unsaturated derivatives. These reactions are typically catalyzed by transition metals that activate the alkyne moiety towards nucleophilic attack by the tethered alkene.
The general mechanism for such a transition metal-catalyzed cyclization is depicted below:
Figure 1: Generalized catalytic cycle for the intramolecular cyclization of an enyne amine.
Strategic Alternatives to Allyl-but-2-ynyl-amine
The exploration of alternative reagents can be broadly categorized into three main strategies:
-
Modification of the Enyne Backbone: Introducing substituents on the allylic or alkynyl fragments to influence reactivity and selectivity.
-
Variation of the Tethering Atom: Replacing the nitrogen atom with other heteroatoms to access different classes of heterocycles.
-
Alternative Synthetic Routes: Employing entirely different synthetic methodologies to arrive at the same or similar heterocyclic products.
Modified Enyne Amines: Fine-Tuning Reactivity
A primary strategy for altering the outcome of enyne cyclizations is to modify the structure of the enyne amine itself. Substituents on the alkene or alkyne can have profound electronic and steric effects on the course of the reaction.
Table 1: Comparison of Substituted Enyne Amines in Cyclization Reactions
| Reagent | Substituent(s) | Typical Catalyst | Product(s) | Yield (%) | Reference |
| Allyl-but-2-ynyl-amine | None | AuCl₃/AgSbF₆ | Dihydropyridine derivative | (Data not found) | N/A |
| N-Allyl-N-(3-phenylprop-2-ynyl)aniline | Phenyl on alkyne | CuCl₂ | 3-Selenylquinoline | 85 | [1] |
| N-Allyl-N-tosyl ynamide | Sulfonyl on nitrogen | PdCl₂(PPh₃)₂ | Amidine | High | [2] |
| N-(o-Ethynylaryl)acrylamide | Aryl group on alkyne | Nickel catalyst | Dihydrocyclobuta[c]quinolin-3-one | Varies | [3][4] |
The introduction of a phenyl group on the alkyne, as in N-Allyl-N-(3-phenylprop-2-ynyl)aniline, can facilitate cyclization under milder conditions with catalysts like copper(II) chloride, leading to the formation of quinoline derivatives in high yield.[1] The use of a tosyl-protected ynamide, such as N-Allyl-N-tosyl ynamide, opens up different reaction pathways, leading to the formation of amidines in the presence of a palladium catalyst.[2] Furthermore, incorporating the alkyne into an aromatic system, as seen in N-(o-ethynylaryl)acrylamides, allows for nickel-catalyzed cyclizations to produce complex polycyclic structures.[3][4]
Alternative Tethering Atoms and Protecting Groups
While this guide focuses on amines, it is worth noting that replacing the nitrogen atom with oxygen or sulfur allows for the synthesis of the corresponding oxygenated or sulfur-containing heterocycles, broadening the scope of accessible molecular scaffolds.
The choice of the protecting group on the nitrogen atom is also a critical consideration. Electron-withdrawing groups, such as sulfonyl or acyl groups, can modulate the nucleophilicity of the nitrogen and influence the reaction pathway. For instance, N-allyl propiolamides undergo intramolecular cyclization to form γ-lactams, a reaction that is not readily accessible with the unprotected amine.[5][6]
Alternative Synthetic Methodologies
Instead of relying on the intramolecular cyclization of a pre-formed enyne amine, alternative synthetic strategies can be employed to construct similar heterocyclic frameworks.
Dehydrative Allylation and Related Amination Reactions
A straightforward approach to synthesizing allylic amines, including structures similar to the precursors of Allyl-but-2-ynyl-amine, is the direct reaction of an amine with an allyl alcohol. This method, known as dehydrative allylation, can be catalyzed by various solid catalysts like MoO₃/TiO₂.[7] This offers a more atom-economical route compared to methods that require pre-functionalization of the allyl group.
Experimental Protocol: Dehydrative Allylation for Allylic Amine Synthesis [7]
-
Materials: Allyl alcohol, amine, MoO₃/TiO₂ catalyst, toluene.
-
Procedure:
-
A mixture of allyl alcohol (1.0 mmol), the amine (1.2 mmol), and the MoO₃/TiO₂ catalyst (50 mg) in toluene (2 mL) is heated in a sealed tube.
-
The reaction is stirred at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 h).
-
After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired allylic amine.
-
This method provides a versatile entry point to a wide range of allylic amines that can then be further functionalized to introduce the alkynyl moiety for subsequent cyclization.
Radical-Mediated Cyclizations
An alternative to transition metal catalysis is the use of radical-mediated cyclizations. For instance, N-allyl-N-methyl(2-substituted allyl)amines can undergo cyclization induced by a radical initiator to form poly(N-methylpyrrolidines) and poly(N-methylpiperidines).[8] This approach offers a different mechanistic pathway and can be advantageous for substrates that are incompatible with transition metal catalysts.
Figure 2: Generalized pathway for the radical-mediated cyclization of a diallylamine derivative.
Conclusion and Future Outlook
While Allyl-but-2-ynyl-amine hydrochloride remains a useful reagent for the synthesis of nitrogen-containing heterocycles, a wide array of alternatives offers greater flexibility and control over the synthetic outcome. By strategically modifying the enyne backbone, altering the protecting group, or employing entirely different synthetic methodologies, researchers can access a broader diversity of molecular architectures with potentially improved efficiency and selectivity.
The choice of an alternative will ultimately depend on the specific target molecule, the desired stereochemistry, and the compatibility of the reaction conditions with other functional groups present in the substrate. The continued development of novel catalytic systems and synthetic methods will undoubtedly expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and biologically relevant nitrogen-containing compounds.
References
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H. V. H. Nguyen, N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis, National Institutes of Health, [Link]
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Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines, pubs.acs.org, [Link]
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The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products, ResearchGate, [Link]
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Synthesis of allylic amines, Organic Chemistry Portal, [Link]
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Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review), RSC Advances, [Link]
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Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review), ResearchGate, [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks, PubMed Central, [Link]
-
Pathway economy in cyclization of 1,n-enynes, PubMed Central, [Link]
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Pathway economy in cyclization of 1,n-enynes, Beilstein Journals, [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Allyl-but-2-ynyl-amine Hydrochloride Derivatives: A Comparative Analysis
Abstract
Allyl-but-2-ynyl-amine and its derivatives represent a class of compounds with significant potential as versatile building blocks in medicinal chemistry and materials science. Their structural characterization, however, is non-trivial. The inherent conformational flexibility of the allyl and butynyl groups, combined with the ionic nature of their hydrochloride salts, presents considerable challenges to unambiguous structural determination. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of these molecules. We delve into the causality behind experimental choices, present field-proven crystallization protocols, and offer a comparative framework to guide researchers in selecting the most appropriate analytical methodology for their specific research goals.
Introduction: The Crystallographic Challenge of Flexible Amine Salts
The definitive determination of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential applications. For Allyl-but-2-ynyl-amine hydrochloride derivatives, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, providing an unambiguous map of atomic positions in the solid state.[1][2] However, achieving X-ray quality crystals of these compounds is often a significant hurdle.
The primary challenges stem from two key molecular features:
-
Conformational Flexibility: The rotatable single bonds within the allyl and butynyl moieties allow the molecule to adopt multiple conformations in solution. This flexibility can inhibit the ordered, repeating lattice formation necessary for diffraction-quality crystals, often leading to oils, amorphous solids, or poorly diffracting crystals.[3]
-
Ionic and Polar Nature: As hydrochloride salts, these molecules possess strong ionic interactions and hydrogen bonding capabilities. While these forces can drive crystallization, they are also highly sensitive to the solvent environment. The presence of the chloride ion and the protonated amine creates strong hydrogen bond donor and acceptor sites, which can lead to complex interactions with solvents or result in polymorphism.[4][5]
This guide will first detail a robust workflow for tackling these challenges crystallographically and then compare the insights gained from SC-XRD with those from other common analytical techniques.
Part 1: The X-ray Crystallography Workflow
Successfully obtaining a crystal structure for a challenging compound like an allyl-but-2-ynyl-amine derivative requires a systematic and well-reasoned approach. The workflow diagram below outlines the critical stages, from material preparation to final data validation.
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A Researcher's Guide to the Spectroscopic Confirmation of Allyl-but-2-ynyl-amine Hydrochloride Purity
For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth analysis of spectroscopic methods for confirming the purity of Allyl-but-2-ynyl-amine hydrochloride, a versatile building block in medicinal chemistry. We will explore the expected spectroscopic signatures of the pure compound, discuss potential impurities, and compare its profile with commercially available alternatives.
The Critical Role of Purity in Drug Discovery
In the realm of drug development, the purity of a chemical entity is not merely a quality control metric; it is a fundamental prerequisite for safety and efficacy. Impurities can lead to misleading biological data, unforeseen toxicity, and complications in scaling up syntheses. Allyl-but-2-ynyl-amine, with its reactive allyl and propargyl functionalities, is a valuable precursor for a variety of complex molecules.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material. However, the synthesis of such polyfunctional amines can often yield a mixture of related substances. Therefore, rigorous spectroscopic confirmation of its purity is essential.
Spectroscopic Fingerprinting of this compound
A multi-technique spectroscopic approach is the most robust method for confirming the structure and purity of this compound. This involves ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the protonated nitrogen will significantly influence the chemical shifts of adjacent protons, causing them to shift downfield compared to the free amine.
Based on the analysis of similar structures, the following proton signals are predicted for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₃ (butynyl) | ~ 1.8 | Triplet | J ≈ 2.5 |
| ≡C-H (propargyl) | Not Applicable | Not Applicable | Not Applicable |
| -CH₂- (butynyl) | ~ 4.0 | Quartet | J ≈ 2.5 |
| -CH₂- (allyl) | ~ 3.8 | Doublet | J ≈ 6.5 |
| =CH₂ (allyl) | ~ 5.5 - 5.7 | Multiplet | |
| =CH- (allyl) | ~ 5.9 - 6.1 | Multiplet | |
| N⁺-H₂ | Variable, broad | Singlet |
Note: The N⁺-H₂ protons are exchangeable with deuterium in D₂O, leading to the disappearance of their signal. In a non-deuterated solvent like DMSO-d₆, these protons would appear as a broad singlet at a downfield chemical shift, likely > 9 ppm.[3]
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (butynyl) | ~ 3 |
| -CH₂- (butynyl) | ~ 40 |
| -CH₂- (allyl) | ~ 50 |
| ≡C-CH₃ (butynyl) | ~ 75 |
| ≡C-CH₂- (butynyl) | ~ 80 |
| =CH₂ (allyl) | ~ 125 |
| =CH- (allyl) | ~ 130 |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule. For this compound, the key vibrational modes to observe are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H Stretching | 3200-2800 | Strong, Broad |
| C-H (sp³) Stretching | 3000-2850 | Medium |
| C-H (sp²) Stretching | 3100-3000 | Medium |
| C≡C Stretching | 2260-2100 | Weak to Medium |
| C=C Stretching | 1680-1620 | Medium |
| N⁺-H Bending | 1600-1500 | Medium |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N⁺-H stretching in an amine salt.[4]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the free base (Allyl-but-2-ynyl-amine) has a molecular weight of 95.14 g/mol .[5] In a typical mass spectrum (e.g., using electrospray ionization), one would expect to see the protonated molecule [M+H]⁺ at m/z 96.15.
Identifying Potential Impurities
The purity of this compound can be compromised by starting materials, byproducts, or over-alkylation products. Common synthetic routes often involve the reaction of an amine with an alkyl halide.[6][7] Therefore, potential impurities could include:
-
Starting Materials: Unreacted allylamine or but-2-yn-1-ol (or their corresponding halides).
-
Over-alkylation Products: Diallyl(but-2-ynyl)amine or Allyl(di(but-2-ynyl))amine.
-
Isomers: Positional isomers of the butynyl group.
These impurities can be identified by the presence of characteristic signals in the spectroscopic data that do not correspond to the pure product. For example, the presence of unreacted allylamine would introduce a primary amine signal in the IR spectrum (two sharp N-H stretching bands around 3300-3500 cm⁻¹) and distinct signals in the NMR spectra.[4] Over-alkylation would lead to changes in the integration values of the allyl and butynyl protons in the ¹H NMR spectrum.
Comparison with Alternative Propargylamine Derivatives
Several other N-substituted propargylamine derivatives are commercially available and used in drug discovery.[2][8] A comparison with these alternatives can provide context for the selection of a particular building block.
N-Methyl-N-propargylamine hydrochloride (Pargyline hydrochloride)
-
Application: Pargyline is a monoamine oxidase (MAO) inhibitor that has been used as an antihypertensive agent.[8]
-
Spectroscopic Comparison: The ¹H NMR spectrum of Pargyline hydrochloride would show a singlet for the N-methyl group and aromatic protons from the benzyl group, which are absent in this compound. The ¹³C NMR would similarly show signals corresponding to the methyl and benzyl carbons.
N-Propargyl-2-aminotetralin hydrochloride
-
Application: This class of compounds has been investigated for its potential in the treatment of neurodegenerative diseases.[2][9]
-
Spectroscopic Comparison: The spectra of this compound would be significantly more complex, showing signals for the tetralin ring system. This would include aromatic protons and several aliphatic protons in the ¹H NMR spectrum, and a greater number of signals in the ¹³C NMR spectrum.
The choice between these alternatives will depend on the specific synthetic goals and the desired pharmacological properties of the final molecule.
Experimental Protocols
The following are general step-by-step methodologies for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard acquisition parameters are generally sufficient.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar functional groups.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.
Conclusion
The purity of this compound is paramount for its successful application in research and drug development. A comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust method for confirming its identity and purity. By understanding the expected spectral features of the pure compound and being aware of potential impurities, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.
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The Strategic Deployment of Allyl-but-2-ynyl-amine Hydrochloride in Target-Oriented Synthesis: A Comparative Guide
In the intricate chess game of target-oriented synthesis (TOS), the choice of starting moves—the selection of foundational building blocks—often dictates the elegance and efficiency of the entire campaign. Modern synthetic strategies increasingly favor complexity-generating reactions from versatile starting materials that enable rapid access to diverse molecular scaffolds.[1] Among these, bifunctional building blocks, possessing multiple reactive handles, have emerged as powerful tools for skeletal diversification.[2] This guide provides an in-depth technical comparison of Allyl-but-2-ynyl-amine hydrochloride, a compact and highly versatile bifunctional building block, against alternative strategies in the context of target-oriented synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and development to make informed decisions in their synthetic endeavors.
The Power of Bifunctionality: Allyl-but-2-ynyl-amine as a Linchpin for Complexity
This compound presents a unique convergence of two highly reactive and synthetically valuable functional groups: an allyl group and a propargylamine moiety. This combination within a single, small molecule unlocks a diverse array of transformations, allowing for the rapid construction of complex polycyclic and heterocyclic systems. The strategic advantage of such a building block lies in its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, often in a tandem or sequential manner.
The allyl group, a classic three-carbon unit, is a versatile precursor for a multitude of transformations including, but not limited to, Tsuji-Trost allylation, Heck reactions, and various cycloadditions. The propargylamine functionality, on the other hand, is a cornerstone in the synthesis of nitrogen-containing heterocycles and can readily participate in reactions such as A3 coupling, Pauson-Khand reactions, and enyne metathesis.[3] The hydrochloride salt form enhances the stability and handling of this otherwise volatile amine.
Comparative Analysis of Key Synthetic Transformations
The true measure of a building block's efficacy lies in its performance in key chemical transformations. Here, we compare the potential of Allyl-but-2-ynyl-amine in two powerful complexity-generating reactions against alternative approaches.
The Pauson-Khand Reaction: Forging Cyclopentenones
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to construct a cyclopentenone ring system.[4][5] This reaction is a cornerstone in the synthesis of five-membered carbocycles.[6] For a molecule like N-protected Allyl-but-2-ynyl-amine, the intramolecular Pauson-Khand reaction (IPKR) offers a direct route to bicyclic nitrogen heterocycles.
Causality of Experimental Choice: The intramolecular nature of the PKR with a 1,6-enyne substrate such as an N-protected Allyl-but-2-ynyl-amine is highly favored due to the entropic advantage of bringing the reactive partners into close proximity. The choice of the protecting group on the nitrogen atom is crucial as it can influence the reaction's efficiency and subsequent deprotection steps. A Boc (tert-butoxycarbonyl) group, for instance, can be readily removed under acidic conditions.
Alternative Strategy: Stepwise Annulation
An alternative to the direct intramolecular Pauson-Khand reaction would be a stepwise approach. This could involve, for example, the synthesis of a pre-formed five-membered ring which is then functionalized with an allyl group, or vice-versa. While offering more control over individual steps, this approach typically involves more synthetic operations, leading to a longer overall sequence and potentially lower overall yield.
| Parameter | Intramolecular Pauson-Khand Reaction | Stepwise Annulation |
| Key Advantage | High atom economy, rapid complexity generation. | Greater control over individual transformations. |
| Typical Yields | Good to excellent (often >70%). | Variable, depends on the number of steps. |
| Stereoselectivity | Can be influenced by chiral auxiliaries or catalysts. | Can be controlled at each step. |
| Overall Steps | Typically 1-2 steps from the bifunctional precursor. | Often 3-5+ steps. |
Enyne Metathesis: Crafting Dienes and Polycyclics
Enyne metathesis is a powerful ruthenium-catalyzed bond reorganization reaction between an alkene and an alkyne, leading to the formation of a 1,3-diene.[7][8] In an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), it provides a versatile route to cyclic dienes, which are themselves valuable intermediates for further transformations such as Diels-Alder reactions.
Causality of Experimental Choice: For an N-protected Allyl-but-2-ynyl-amine, RCEYM offers a direct pathway to dihydropyridines and other nitrogen-containing heterocycles. The choice of the ruthenium catalyst (e.g., Grubbs' first, second, or third generation catalysts) is critical and depends on the substrate's steric and electronic properties. The second-generation Grubbs catalyst, for instance, is known for its higher activity and broader functional group tolerance. The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[8]
Alternative Building Blocks for Diene Synthesis
Other bifunctional building blocks can also be employed to generate cyclic dienes. For instance, a molecule containing two terminal alkenes can undergo ring-closing metathesis (RCM) to form a cyclic alkene, which could then be further elaborated to a diene. However, this often requires additional steps. Alternatively, bifunctional molecules with different reactive groups that can be converted to a diene through other cyclization strategies exist.
| Building Block | Reaction | Product | Advantages | Limitations |
| N-Allyl-N-propargylamine | RCEYM | Cyclic Diene | Direct, atom-economical. | Requires specific metathesis catalysts. |
| Diallylamine | RCM, then functionalization | Cyclic Alkene | Readily available starting material. | Requires multiple steps to generate a diene. |
| Allyl halide and a suitable amine | Stepwise synthesis | Acyclic diene precursor | Modular approach. | Longer synthesis, potential for side reactions. |
Experimental Protocols
To provide a practical context, we outline representative experimental protocols for the key reactions discussed.
Protocol: Intramolecular Pauson-Khand Reaction of N-Boc-Allyl-but-2-ynyl-amine
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Cobalt Complex: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-Allyl-but-2-ynyl-amine (1.0 equiv) in anhydrous toluene (0.1 M).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, during which the color of the solution should change, indicating the formation of the alkyne-cobalt complex.
-
Cycloaddition: Affix a reflux condenser and gently heat the reaction mixture to 80-110 °C under a carbon monoxide (CO) atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired bicyclic cyclopentenone.
Protocol: Ring-Closing Enyne Metathesis of N-Tosyl-Allyl-but-2-ynyl-amine
This protocol is a representative example and may require optimization for specific substrates and catalysts.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve N-Tosyl-Allyl-but-2-ynyl-amine (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene (0.01-0.05 M).
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the desired cyclic diene.
Conclusion: A Strategic Asset in the Synthetic Chemist's Arsenal
This compound stands out as a highly potent and versatile building block for target-oriented synthesis. Its bifunctional nature allows for the rapid and efficient construction of complex molecular architectures through powerful transformations like the Pauson-Khand reaction and enyne metathesis. When compared to more linear, stepwise synthetic strategies or alternative bifunctional building blocks, it often provides a more convergent and atom-economical route to desired targets. The ability to generate significant skeletal diversity from a single, readily accessible precursor underscores its value in modern drug discovery programs where the exploration of novel chemical space is paramount. By understanding the underlying principles of its reactivity and the nuances of the experimental conditions, researchers can strategically deploy this building block to accelerate the synthesis of complex molecules and unlock new avenues for therapeutic innovation.
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A Senior Application Scientist's Guide to Quantifying Allyl-but-2-ynyl-amine Hydrochloride: A Comparative Analysis
For: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Executive Summary: The Analytical Challenge
Allyl-but-2-ynyl-amine hydrochloride is a secondary amine salt characterized by its high polarity, low volatility, and lack of a significant UV-absorbing chromophore. These molecular features present a distinct analytical challenge, rendering direct quantification by standard techniques like UV-based High-Performance Liquid Chromatography (HPLC) ineffective. This guide provides a comprehensive comparison of validated and strategically developed analytical methods for the accurate quantification of this compound. We will explore the underlying principles, practical methodologies, and comparative performance of four key techniques: HPLC with universal detectors, Non-Aqueous Potentiometric Titration, Gas Chromatography (GC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR). This document is structured to empower researchers to select the most appropriate analytical strategy based on their specific requirements, whether for purity assessment (assay), trace-level impurity detection, or absolute quantification in early-phase development. All methodologies are presented with a rationale grounded in established principles and validated according to ICH Q2(R1) guidelines.[1][2][3]
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the analyte's properties and the objective of the analysis (e.g., purity, concentration, impurity profiling). Below is a high-level comparison of the techniques detailed in this guide.
| Method | Principle | Primary Application | Selectivity | Sensitivity | Throughput | Relative Cost |
| HPLC (with CAD/ELSD) | Chromatographic separation followed by universal aerosol-based detection. | Assay, impurity profiling, content uniformity. | High | Moderate to High | High | Medium |
| Non-Aqueous Titration | Acid-base neutralization in a non-aqueous solvent. | Purity assay of the bulk substance. | Low (Assay only) | Low (mg scale) | Low | Low |
| GC (with Derivatization) | Separation of volatile derivatives in the gas phase. | Volatile impurities, specialty applications. | High | High | Medium | Medium |
| Quantitative NMR (qNMR) | Signal integration relative to a certified internal standard. | Absolute purity/potency determination without a specific reference standard. | Very High | Low (mg scale) | Low | High |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power. The primary challenge for this compound is detection, as it lacks a chromophore. This necessitates the use of universal detectors or pre-column derivatization.
The Detection Strategy: Overcoming the "UV-Invisible" Hurdle
Standard UV detectors are unsuitable for this analyte. The optimal approach involves aerosol-based detectors, which are compatible with gradient elution and can detect any non-volatile analyte.[4][5]
-
Charged Aerosol Detector (CAD): The column eluent is nebulized, and the resulting aerosol particles are charged by a corona discharge. An electrometer measures the charge, which is proportional to the mass of the analyte.[6][7] CAD is known for its consistent response across a wide range of non-volatile compounds and high sensitivity.[8][9]
-
Evaporative Light Scattering Detector (ELSD): This detector also nebulizes the eluent and evaporates the solvent. A light source illuminates the remaining analyte particles, and a photodetector measures the scattered light.[4][10][11]
Expert Insight: For quantitative applications requiring a wide dynamic range and consistent inter-analyte response, CAD is often preferred over ELSD.[7] However, both require volatile mobile phases to ensure that only the analyte remains as a particle for detection.
Chromatographic Strategy: HILIC vs. Reversed-Phase
Given the polar and basic nature of the amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[12][13]
-
Why HILIC? HILIC stationary phases (e.g., amide, amino, or zwitterionic) retain polar compounds using a high organic mobile phase.[14][15] This allows for strong retention of the polar amine, moving it away from the solvent front and enabling better separation from potential impurities. It is particularly advantageous for LC-MS applications due to the high organic content of the mobile phase.[14]
Experimental Protocol: HPLC-CAD Method
This protocol outlines a validated approach for the quantification of this compound.
-
Instrumentation: UHPLC/HPLC system equipped with a Charged Aerosol Detector.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
CAD Settings: Nitrogen gas, Evaporation Temperature optimized for baseline stability.
-
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.
Workflow & Validation
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][16][17]
Caption: HPLC-CAD workflow for quantification.
Deep Dive: Non-Aqueous Potentiometric Titration
For determining the purity (assay) of the bulk amine hydrochloride salt, non-aqueous titration is a classic, cost-effective, and highly precise method.
Principle of Titration
In an anhydrous solvent like glacial acetic acid, the basicity of the amine is enhanced. The hydrochloride salt is first treated with mercuric acetate to replace the chloride ion, which is a weak base, with the acetate ion.[18] The amine can then be titrated as a base with a strong acid, typically perchloric acid dissolved in glacial acetic acid.[19][20] The endpoint is determined potentiometrically using a suitable electrode.
Experimental Protocol
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized against potassium hydrogen phthalate.
-
Solvent: Glacial Acetic Acid.
-
Reagent: 10% w/v Mercuric Acetate in Glacial Acetic Acid.
-
Apparatus: Potentiometric titrator with a glass and reference electrode suitable for non-aqueous solutions.
-
Procedure: a. Accurately weigh ~250 mg of this compound into a beaker. b. Dissolve in 50 mL of glacial acetic acid. c. Add 10 mL of mercuric acetate solution and stir.[21] d. Titrate with 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added. e. Determine the equivalence point from the inflection of the titration curve. f. Perform a blank titration and make any necessary corrections.[21]
Workflow & Data
Caption: Workflow for non-aqueous titration.
Comparative Advantage: Titration provides a direct measure of the total basic content, making it an excellent orthogonal method to chromatography for purity assessment. Its primary limitation is its lack of specificity; it cannot distinguish between the main analyte and other basic impurities.
Deep Dive: Gas Chromatography (GC)
GC is typically reserved for volatile and thermally stable compounds. Direct analysis of the amine hydrochloride salt is not feasible due to its low volatility. Therefore, a derivatization step is mandatory.[22][23][24]
Derivatization: The Key to Volatility
The goal is to convert the polar amine into a less polar, more volatile derivative.[22][24] Common approaches include:
-
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) to form a stable, volatile amide.[25]
-
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.[22]
Expert Insight: Acylation is often more robust for amines than silylation, as the resulting amides are less susceptible to hydrolysis.[25]
Experimental Protocol: GC-FID with TFAA Derivatization
-
Derivatization: a. Accurately weigh the sample into a vial. b. Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (TFAA). c. Heat at ~70°C for 30 minutes. d. Cool and inject into the GC.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Detector Temperature: 300 °C.
Caption: GC-FID workflow including derivatization.
Applicability: GC is not the primary choice for assaying the main compound due to the added complexity of derivatization. However, it excels at separating and quantifying related volatile impurities that may not be amenable to LC analysis.
Advanced Technique: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity or concentration without the need for a specific reference standard of the analyte itself.[26] It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and concentration.[27]
Principle of qNMR
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[28] By using a high-purity internal standard with a known structure and concentration, the concentration of the analyte can be calculated directly.
Key Requirements for a qNMR Internal Standard:
-
High purity (certified).
-
Signals that do not overlap with analyte signals.
-
Soluble in the same deuterated solvent as the analyte.
-
Chemically stable and non-reactive.
Experimental Protocol
-
Sample Preparation: a. Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into a vial. b. Accurately weigh a specific amount of the this compound sample into the same vial. c. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Processing: a. Carefully phase and baseline correct the spectrum. b. Integrate a well-resolved signal from the analyte and a signal from the internal standard. c. Calculate the purity using the integral values, molar masses, and weights of the sample and standard.
Applicability: qNMR is invaluable in early drug development when a fully characterized reference standard of the new chemical entity is not yet available.[29] It provides an absolute measure of purity and serves as a powerful tool for qualifying secondary standards used in other methods like HPLC.[26][30]
Conclusion and Recommendations
There is no single "best" method for quantifying this compound; the optimal choice depends on the analytical objective.
-
For Routine Quality Control (Assay and Impurity Profiling): A validated HILIC-HPLC method with Charged Aerosol Detection (CAD) is the recommended primary technique. It offers the best balance of selectivity, sensitivity, and throughput for analyzing both the main component and its non-volatile impurities.
-
For Orthogonal Assay Verification of Bulk Material: Non-Aqueous Potentiometric Titration is the ideal secondary method. It is cost-effective, highly precise, and provides a purity value based on a different chemical principle than chromatography.
-
For Analysis of Volatile Impurities: GC-FID with derivatization should be employed. It is a specialized tool for detecting and quantifying impurities that are not suitable for LC analysis.
-
For Primary Standard Qualification and Absolute Purity in R&D: Quantitative NMR (qNMR) is the gold standard. It provides a direct, absolute measure of purity without reliance on a pre-existing specific standard, making it essential for early-stage material characterization.
By leveraging this portfolio of analytical techniques, researchers and drug development professionals can ensure a comprehensive and robust characterization of this compound, meeting the rigorous demands of scientific integrity and regulatory compliance.
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allyl-but-2-ynyl-amine Hydrochloride
This document provides essential procedural guidance for the safe handling and disposal of Allyl-but-2-ynyl-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven insights to ensure operational safety and environmental compliance. The protocols herein are structured to be self-validating, explaining the causality behind each recommendation to build a culture of safety and responsibility within the laboratory.
Hazard Profile and Inferred Risk Assessment
This compound is a specialized organic compound for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. Therefore, a robust risk assessment must be conducted by inferring its hazard profile from its constituent functional groups—the allyl group, the butynyl (alkyne) group, and the amine hydrochloride salt—and from data on structurally analogous chemicals like Allylamine hydrochloride.[1][2][3] This proactive, science-based approach is fundamental to ensuring laboratory safety.
Expert Insight: The presence of both an allyl and an alkyne group suggests high reactivity. The amine hydrochloride structure indicates it is a salt, likely a solid, but its parent amine is a potential lachrymator with a strong ammonia-like odor.[4][5] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides.[5][6]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Inferred GHS Classification | Rationale & Key Considerations | Authoritative Source (Analog) |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or harmful if swallowed. Amine salts can be corrosive to the gastrointestinal tract.[1] | Allylamine hydrochloride[1] |
| Acute Toxicity (Dermal) | Category 1 | Potentially fatal in contact with skin. Allylamine is highly toxic via dermal routes.[4] | Allylamine[4] |
| Acute Toxicity (Inhalation) | Category 1 | Potentially fatal if inhaled. Vapors or dusts can be corrosive to the respiratory tract.[4][6] | Allylamine[4][6] |
| Skin Corrosion/Irritation | Category 1A or 2 | Causes severe skin burns and irritation.[4][7] | Allylamine, O-Allylhydroxylamine HCl[4][7] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4][6] | Allylamine[4][6] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | Allylamine hydrochloride |
| Aquatic Toxicity | Acute & Chronic Category 2 | Toxic to aquatic life with long-lasting effects.[4] Direct release to drains is prohibited. | Allylamine[4] |
Pre-Disposal Operations: Spill Management and PPE
Effective disposal begins with rigorous preparation and the capability to manage accidental releases safely.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Expert Insight: Standard laboratory PPE is insufficient. The high acute toxicity inferred from allylamine necessitates robust respiratory protection and impermeable gloves. All PPE should be inspected before each use and disposed of as contaminated waste after handling the chemical.[8]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves compliant with EN 374.[8] Double-gloving is recommended. | Prevents skin contact. Allylamine analogs are fatal upon dermal absorption.[4] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and dust, which can cause severe eye damage.[6] |
| Skin/Body Protection | Chemical-resistant lab coat or a full protective suit.[8] | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. If outside a hood, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is required.[9] | Prevents inhalation of toxic and corrosive dust or vapors.[4][6] |
Spill Response Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
dot
Caption: Spill Response Workflow for this compound.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others and evacuate the immediate area. Increase ventilation or perform the cleanup within a chemical fume hood.
-
Don PPE: Wear the complete set of PPE as detailed in Table 2.[10]
-
Containment: For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a chemical sorbent. Do not use combustible materials such as paper towels or sawdust. For solid spills, gently cover the material to prevent dust from becoming airborne.[8]
-
Collection: Carefully sweep up the solid material or absorbed liquid using non-sparking tools and place it into a designated, robust, and sealable hazardous waste container.[8]
-
Decontamination: Wash the spill area thoroughly with soap and plenty of water. Collect the decontamination liquid for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in the hazardous waste container for disposal.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste from the point of generation to its final destruction. Under no circumstances should this material or its containers be disposed of in standard trash or poured down the drain.[4][11]
dot
Caption: Waste Disposal Decision Workflow.
Protocol Details:
-
Waste Segregation:
-
Action: Collect all waste containing this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, in a dedicated hazardous waste container.
-
Rationale: Prevents unintentional and dangerous reactions with other waste streams. Mixing with strong acids or oxidizers could lead to a violent reaction or the release of toxic gases.
-
-
Containerization and Labeling:
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene) that can be tightly sealed. Affix a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound," lists the relevant hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard), and includes the accumulation start date.
-
Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling during storage and transport and to inform emergency responders of the material's risks.[9][12]
-
-
On-Site Storage:
-
Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility. The area must be cool, dry, and away from direct sunlight and incompatible materials.[10][13] Use secondary containment to capture any potential leaks.
-
Rationale: Safe temporary storage minimizes the risk of spills, degradation of the container, and exposure to personnel. Storing away from incompatibles prevents accidental reactions.
-
-
Final Disposal Method:
-
Primary Method: The only acceptable and compliant method for final disposal is to use a licensed and certified hazardous waste disposal company.[8] These companies have the permits and specialized facilities to handle and destroy highly toxic and reactive chemicals safely.
-
Likely Destruction Technique: The most probable disposal method employed by the contractor will be high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like NOx and hydrogen chloride.[8][14]
-
Prohibited Methods:
-
DO NOT discharge to any sewer or drain. This compound is presumed to be toxic to aquatic life.[4]
-
DO NOT attempt to neutralize the bulk chemical in the lab without a specific, validated, and peer-reviewed protocol. The reaction could be exothermic and produce hazardous byproducts.
-
DO NOT dispose of in regular landfill trash. This is illegal and poses a significant threat to environmental and public health.[11]
-
-
Regulatory Compliance
Disposal of this chemical falls under strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15]
-
Waste Classification: A licensed disposal contractor will be responsible for assigning the appropriate EPA hazardous waste codes.[16][17] Based on its inferred toxicity, this compound would likely be classified as an acutely hazardous waste or a toxic waste.
-
Documentation: Maintain meticulous records of waste generation, storage, and transfer. A hazardous waste manifest will be provided by the disposal company and must be retained as proof of compliant disposal.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and corporate responsibility.
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Comprehensive Safety and Handling Guide for Allyl-but-2-ynyl-amine hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of Allyl-but-2-ynyl-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting. The following procedures are based on established safety principles for handling highly toxic and corrosive amine compounds.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chemical that, while not having an extensive, specific toxicological profile in publicly available literature, can be assessed by examining its structural components: an allyl group, an alkynyl group, and an amine hydrochloride. This structure suggests a high potential for toxicity, corrosivity, and reactivity.
-
Allyl Amines: The allyl functional group is associated with significant toxicity. Allylamine, a related compound, is known to be fatal if it comes into contact with the skin or is inhaled.[1] It is also highly corrosive, causing severe burns to the skin and eyes, and can damage the liver, kidneys, and nervous system.[2]
-
Amine Hydrochlorides: As salts of amines, they can be corrosive and may release toxic vapors.[3][4] Exposure to amine vapors has been reported to cause visual disturbances, such as blurred vision and halos around lights.[5]
-
Alkynyl Group: The butynyl group introduces a triple bond, which can increase the reactivity of the molecule.
Given these components, it is imperative to treat this compound with the utmost caution, assuming it to be highly toxic, corrosive, and potentially reactive.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent any contact with this compound.[6] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a full-face shield.[7][8] | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[9] | A chemically resistant lab coat or apron.[9] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if not handled in a fume hood.[10][11] |
| Performing reactions | Chemical safety goggles and a full-face shield. | Double-gloving with chemically resistant gloves. | A chemically resistant lab coat. | Work should be conducted in a certified chemical fume hood.[12] |
| Handling spills | Chemical safety goggles and a full-face shield. | Heavy-duty, chemically resistant gloves. | A chemically impervious suit or coveralls.[13] | A full-face, air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[14] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The high corrosivity of amine hydrochlorides necessitates robust protection beyond standard safety glasses to prevent severe eye damage.[7][14]
-
Hand Protection: Double-gloving provides an extra barrier against a substance that is potentially fatal upon skin contact.[1]
-
Body Protection: A chemically resistant lab coat or apron is essential to prevent skin contact and burns.[3][9]
-
Respiratory Protection: The potential for toxic and corrosive vapors requires that all handling of solids and solutions be performed in a chemical fume hood to minimize inhalation exposure.[12]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.[15]
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[12]
-
Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container to weigh the solid material to prevent the generation of dust.[16]
-
Solution Preparation: Slowly add the solid to the solvent in the reaction vessel. Never add solvent to the solid to avoid splashing.
Conducting Reactions
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.
-
Ventilation: Ensure the chemical fume hood is functioning correctly throughout the experiment.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity.
-
Quenching: If the reaction needs to be quenched, do so slowly and with appropriate cooling.
Emergency and Disposal Plan: Managing the Unexpected
Spill Response
-
Evacuate: In the event of a spill, immediately evacuate the area and alert others.
-
Isolate: If safe to do so, isolate the spill area to prevent it from spreading.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.[14]
-
Neutralization: For small spills, cautiously cover with a neutralizer suitable for amines, such as sodium bisulfate.[12]
-
Absorption: Absorb the neutralized spill with an inert material like sand or vermiculite.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][17]
-
Decontamination: Decontaminate the spill area with a suitable cleaning solution.
Waste Disposal
-
Hazardous Waste: All waste containing this compound, including empty containers, must be treated as hazardous waste.[2]
-
Segregation: Keep this waste stream separate from other chemical waste.[18]
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Allyl Amine. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: ALLYLAMINE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. Retrieved from [Link]
-
CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
-
Safety Guide. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amines as occupational hazards for visual disturbance. Retrieved from [Link]
-
Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
LabManager. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
Sources
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- 9. chemicals.co.uk [chemicals.co.uk]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
